Methyltetrazine-SS-PEG4-Biotin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C36H55N9O8S3 |
|---|---|
Molecular Weight |
838.1 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-[[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropyl]disulfanyl]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C36H55N9O8S3/c1-26-42-44-35(45-43-26)28-8-6-27(7-9-28)24-39-33(48)11-22-55-56-23-13-38-32(47)10-14-50-16-18-52-20-21-53-19-17-51-15-12-37-31(46)5-3-2-4-30-34-29(25-54-30)40-36(49)41-34/h6-9,29-30,34H,2-5,10-25H2,1H3,(H,37,46)(H,38,47)(H,39,48)(H2,40,41,49)/t29-,30-,34-/m0/s1 |
InChI Key |
UKBCAHXVSFWHAZ-RRURFNPQSA-N |
Isomeric SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCSSCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCSSCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Methyltetrazine-SS-PEG4-Biotin: A Cleavable Bioorthogonal Linker for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for Methyltetrazine-SS-PEG4-Biotin. This versatile reagent integrates the highly efficient inverse-electron-demand Diels-Alder (iEDDA) click chemistry with a cleavable disulfide linker, enabling advanced applications in bioconjugation, drug delivery, and proteomics.
Core Principles and Chemical Structure
This compound is a multi-functional molecule designed for bioorthogonal labeling and reversible bioconjugation. Its structure consists of three key components:
-
Methyltetrazine moiety: This group participates in a rapid and highly specific iEDDA reaction with a trans-cyclooctene (B1233481) (TCO) group.[1][2] This bioorthogonal reaction is notable for its exceptional kinetics and biocompatibility, as it proceeds efficiently under physiological conditions without the need for a copper catalyst.[2][3]
-
Cleavable Disulfide (SS) Bond: A disulfide bridge is incorporated into the linker, allowing for the cleavage of the conjugated molecule from the biotin (B1667282) tag under reducing conditions.[2] This feature is critical for applications requiring the release of the target molecule, such as in affinity purification or drug delivery systems.[1]
-
PEG4 Spacer: A tetraethylene glycol (PEG) spacer enhances the water solubility of the molecule and reduces steric hindrance, facilitating efficient binding and minimizing aggregation of labeled biomolecules.[3]
-
Biotin Moiety: This provides a high-affinity binding handle for streptavidin or avidin, enabling detection, purification, and enrichment of labeled molecules.[4]
The combination of these features makes this compound a powerful tool for a wide range of biological research and drug development applications.[5][6]
Chemical Structure:
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for this compound and its reactivity.
Table 1: Physicochemical Properties
| Property | Value | References |
| Molecular Formula | C₃₆H₅₅N₉O₈S₃ | [2] |
| Molecular Weight | 838.08 g/mol | [2] |
| Purity | >90% | [2] |
| Appearance | Red oil | [2] |
| Solubility | DCM, acetonitrile, DMF, DMSO | [2] |
| Storage Conditions | -20°C, protect from light and moisture | [2] |
Table 2: Reaction Kinetics and Cleavage Conditions
| Parameter | Value | Conditions | References |
| iEDDA Reaction Rate Constant (k) | > 800 M⁻¹s⁻¹ | Reaction with TCO | [7] |
| Disulfide Bond Cleavage | 50 mM DTT | 2 hours at room temperature or 30 minutes at 50°C | [1] |
| Disulfide Bond Cleavage | 5-20 mM TCEP | 30-60 minutes at 37°C | [2][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
General Protocol for Bioconjugation to a TCO-modified Protein
This protocol describes the labeling of a protein that has been previously functionalized with a trans-cyclooctene (TCO) group.
Materials:
-
TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis tubing for purification
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).
-
Reaction Setup: To the TCO-modified protein solution (e.g., 1 mg/mL in PBS), add a 2-5 molar excess of the this compound stock solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking. The reaction progress can be monitored by the disappearance of the pink color of the tetrazine.
-
Purification: Remove the excess, unreacted this compound using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Storage: Store the biotinylated protein under conditions optimal for its stability.
Protocol for Labeling Cell Surface Proteins
This protocol outlines the labeling of live cells that have been metabolically engineered to express TCO-containing glycans on their surface.
Materials:
-
Cells expressing TCO-modified surface proteins
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound stock solution in DMSO
-
Fluorescently labeled streptavidin for detection (optional)
Procedure:
-
Cell Preparation: Wash the cells three times with ice-cold PBS to remove any media components.
-
Labeling: Resuspend the cells in PBS containing the desired final concentration of this compound (e.g., 50 µM). Incubate for 30-60 minutes at room temperature or 37°C.
-
Washing: Wash the cells three times with ice-cold PBS to remove unreacted reagent.
-
Analysis: The biotinylated cells can be lysed for subsequent affinity purification or analyzed by flow cytometry or fluorescence microscopy after staining with a fluorescently labeled streptavidin.
Protocol for Cleavage of the Disulfide Bond and Elution from Streptavidin Beads
This protocol describes the release of a biotinylated protein from streptavidin-coated beads.
Materials:
-
Biotinylated protein captured on streptavidin-coated magnetic or agarose (B213101) beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer containing a reducing agent (DTT or TCEP)
Procedure:
-
Bead Washing: Wash the streptavidin beads with the captured biotinylated protein three times with wash buffer to remove non-specifically bound proteins.
-
Elution with DTT:
-
Prepare a fresh elution buffer containing 50 mM DTT in a suitable buffer (e.g., PBS, pH 7.5-8.0).
-
Add the elution buffer to the beads and incubate for 30 minutes at 50°C or 2 hours at room temperature with gentle mixing.
-
-
Elution with TCEP:
-
Prepare an elution buffer containing 20 mM TCEP in a suitable buffer (e.g., PBS, pH 7.5).
-
Add the elution buffer to the beads and incubate for 30-60 minutes at 37°C with gentle mixing.
-
-
Collection of Eluate: Separate the beads from the supernatant (eluate) using a magnet or by centrifugation. The eluate contains the released protein.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships involving this compound.
Caption: Experimental workflow for protein labeling, affinity purification, and release.
Caption: Workflow for live-cell labeling and subsequent proteomic analysis.
Caption: Logical relationship between the chemical moieties and their functions.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. conju-probe.com [conju-probe.com]
- 3. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. Biotin-PEG4-methyltetrazine, CAS 1835759-81-3 | AxisPharm [axispharm.com]
- 5. This compound - Creative Biolabs [creative-biolabs.com]
- 6. targetmol.cn [targetmol.cn]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Mechanism of Action of Methyltetrazine-SS-PEG4-Biotin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the trifunctional molecule, Methyltetrazine-SS-PEG4-Biotin, detailing its mechanism of action and its application in advanced bioconjugation strategies. This reagent is a cornerstone in modern chemical biology, enabling precise and controllable labeling, tracking, and isolation of biomolecules in complex biological systems.
Core Components and Their Functions
This compound is a sophisticated chemical tool comprised of three key functional moieties, each with a distinct role, connected by a flexible spacer. The synergistic action of these components allows for a two-stage mechanism involving a bioorthogonal conjugation followed by a selective cleavage.
-
Methyltetrazine (MeTz): This is the bioorthogonal reactive group. It participates in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO).[1][2] This "click chemistry" reaction is exceptionally fast and highly specific, proceeding efficiently under physiological conditions without the need for a toxic copper catalyst, making it ideal for applications in living cells and organisms.[1][2]
-
Disulfide (SS) Linker: This linker contains a disulfide bond that is stable in the extracellular environment but is susceptible to cleavage by reducing agents.[3][4] The significantly higher concentration of reducing agents like glutathione (B108866) (GSH) inside cells compared to the bloodstream provides a mechanism for the selective release of conjugated cargo within the intracellular space.[4][5]
-
Biotin (B1667282): A small vitamin with an extraordinarily high affinity for streptavidin and avidin. This interaction is one of the strongest non-covalent bonds known in nature, enabling robust detection, purification, and enrichment of biotinylated molecules.[2]
-
Polyethylene Glycol (PEG4) Spacer: This short, hydrophilic spacer enhances the aqueous solubility of the entire molecule, reduces steric hindrance between the conjugated biomolecules, and can minimize immunogenicity.[2]
Mechanism of Action: A Two-Stage Process
The utility of this compound lies in its sequential and spatially controlled mechanism of action: bioorthogonal conjugation followed by reductive cleavage.
Stage 1: Bioorthogonal Ligation
The primary mechanism is the inverse-electron-demand Diels-Alder (iEDDA) reaction between the methyltetrazine group and a trans-cyclooctene (TCO) modified biomolecule. This reaction is characterized by its exceptional speed and selectivity, forming a stable covalent bond.[6][7] This allows for the precise labeling of a TCO-tagged molecule of interest, even in the complex milieu of a living cell.
Stage 2: Reductive Cleavage
Following conjugation, the disulfide linker can be cleaved under reducing conditions. This is particularly relevant for intracellular applications, as the concentration of glutathione (GSH) is approximately 1000-fold higher inside cells (1-10 mM) than in the plasma (around 8-11 µM).[4] This differential in reducing potential allows for the targeted release of the biotin moiety (or any molecule attached to it) from the biomolecule of interest once it has been internalized by a cell. Common reducing agents used in vitro to cleave the disulfide bond include dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[3]
Quantitative Data
The efficiency of this compound is underpinned by the kinetics of its constituent reactions.
| Parameter | Value | Conditions | Reference(s) |
| Methyltetrazine-TCO Reaction Kinetics | |||
| Second-Order Rate Constant (k₂) | > 800 M⁻¹s⁻¹ | Aqueous Buffer | [8] |
| Second-Order Rate Constant (k₂) | Can exceed 100,000 M⁻¹s⁻¹ | Aqueous Buffer | [6] |
| Disulfide Linker Cleavage | |||
| Intracellular Glutathione (GSH) Concentration | 1-10 mM | Cytosol | [4] |
| Extracellular Cysteine (Cys) Concentration | 8-11 µM | Plasma | [4] |
| In Vitro DTT Concentration for Cleavage | 10-100 mM | Laboratory Setting | [3] |
| In Vitro TCEP Concentration for Cleavage | 50 mM | Laboratory Setting | [9] |
| In Vitro GSH Concentration for Cleavage | 1-10 mM | Laboratory Setting (mimicking intracellular conditions) | [3] |
| Incubation Time for In Vitro Cleavage | 30 minutes - 4 hours | 37°C | [3][9] |
Experimental Protocols
The following are generalized protocols for common applications of this compound and similar reagents. Optimization for specific experimental systems is recommended.
Labeling of Cell Surface Proteins on Live Cells
This protocol describes the labeling of cell surface proteins that have been metabolically engineered to express a TCO-containing moiety.
Materials:
-
Cells expressing TCO-modified surface proteins
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (stock solution in DMSO)
-
Quenching solution (e.g., TCO-lysine)
-
Cell lysis buffer
-
Streptavidin-conjugated beads or fluorescently labeled streptavidin
Procedure:
-
Cell Preparation: Culture cells expressing the TCO-tagged protein to the desired confluency.
-
Washing: Gently wash the cells three times with ice-cold PBS to remove media components.
-
Labeling Reaction: Dilute the this compound stock solution in PBS to a final concentration of 10-100 µM. Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C.[10]
-
Quenching (Optional): To stop the reaction, remove the labeling solution and add a quenching solution containing an excess of a TCO-containing small molecule. Incubate for 10 minutes.[10]
-
Washing: Wash the cells three times with ice-cold PBS to remove unreacted reagent.[10]
-
Cell Lysis: Lyse the cells using a suitable lysis buffer to extract the labeled proteins.[10]
-
Analysis: The biotinylated proteins can be detected by western blot using streptavidin-HRP or enriched using streptavidin-conjugated beads for downstream applications like mass spectrometry.[10]
Pre-targeted Antibody Imaging
This protocol outlines a two-step in vivo imaging strategy.
Materials:
-
TCO-conjugated antibody
-
Radiolabeled tetrazine probe (e.g., this compound conjugated to an imaging agent)
-
Animal model with the target of interest
Procedure:
-
Step 1: Antibody Administration: Administer the TCO-conjugated antibody to the animal model. Allow sufficient time for the antibody to accumulate at the target site and for unbound antibody to clear from circulation (this time needs to be optimized for each antibody).[6][11]
-
Step 2: Tetrazine Probe Administration: Administer the radiolabeled tetrazine probe. The tetrazine will rapidly react in vivo with the TCO-conjugated antibody at the target site.[6][11]
-
Imaging: After allowing for the clearance of the unbound tetrazine probe, perform imaging (e.g., PET scan).[12]
Proteomic Analysis using a Cleavable Biotin Probe
This workflow enables the identification of proteins that have been labeled with a TCO-containing probe.
Materials:
-
Cell lysate containing TCO-labeled proteins
-
This compound
-
Streptavidin-agarose beads
-
Wash buffers
-
Reducing elution buffer (e.g., containing 10-100 mM DTT)
-
Mass spectrometer
Procedure:
-
Labeling: Incubate the cell lysate with this compound to label the TCO-containing proteins.
-
Enrichment: Add streptavidin-agarose beads to the lysate to capture the biotinylated proteins. Incubate for 1-2 hours at 4°C.[10]
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.[10]
-
Elution: Elute the captured proteins by incubating the beads with a reducing elution buffer containing DTT or TCEP to cleave the disulfide bond. This releases the target proteins while the biotin tag remains bound to the beads.
-
Analysis: Analyze the eluted proteins by mass spectrometry to identify the labeled proteins.[13][14]
Visualizations
The following diagrams illustrate the key mechanisms and workflows associated with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. benchchem.com [benchchem.com]
- 4. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiol--Disulfide Exchange Reactions in the Mammalian Extracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
The Pivotal Role of the PEG4 Spacer in Biotinylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences research and drug development. The exceptionally strong and specific non-covalent interaction between biotin and avidin (B1170675) or streptavidin (with a dissociation constant, Kd, in the range of 10⁻¹⁴ to 10⁻¹⁵ M) forms the basis for numerous applications, including affinity purification, immunoassay development, cell surface labeling, and targeted drug delivery.[1] The choice of biotinylation reagent is critical and can significantly influence the outcome of an experiment. A key feature of modern biotinylation reagents is the incorporation of a spacer arm between the biotin moiety and the reactive group that conjugates to the target molecule. Among the various spacer arms, the polyethylene (B3416737) glycol (PEG) spacer, particularly the tetra-ethylene glycol (PEG4) spacer, has gained prominence due to its unique and advantageous properties.
This in-depth technical guide explores the role of the PEG4 spacer in biotinylation reagents, providing a comprehensive overview of its properties, benefits, and applications. We will delve into the impact of the PEG4 spacer on solubility, steric hindrance, and biotinylation efficiency, and provide detailed experimental protocols for key applications.
The Structure and Properties of the PEG4 Spacer
The PEG4 spacer consists of four repeating ethylene (B1197577) glycol units, creating a flexible and hydrophilic chain. In a typical biotin-PEG4-NHS ester reagent, this spacer connects the biotin molecule to a reactive N-hydroxysuccinimide (NHS) ester group, which targets primary amines on proteins and other biomolecules.
The key properties imparted by the PEG4 spacer include:
-
Hydrophilicity: The ethylene glycol units are highly hydrophilic, which significantly increases the aqueous solubility of the biotinylation reagent itself and, more importantly, the resulting biotinylated molecule.[2] This is a crucial advantage when working with proteins or other biomolecules that are prone to aggregation.
-
Flexibility and Length: The PEG4 spacer is a flexible chain with a defined length (approximately 29 Å for NHS-PEG4-Biotin), which extends the biotin moiety away from the surface of the labeled molecule.[3] This increased distance and flexibility are critical for overcoming steric hindrance.
-
Biocompatibility: Polyethylene glycol is known for its biocompatibility and low immunogenicity, making PEGylated biotinylation reagents suitable for in vivo and cell-based applications.[4]
Impact of the PEG4 Spacer on Biotinylation
The inclusion of a PEG4 spacer in biotinylation reagents offers several distinct advantages over reagents with no spacer or with hydrophobic hydrocarbon spacers.
Enhanced Solubility and Reduced Aggregation
A common challenge in bioconjugation is the poor aqueous solubility of one or more components, which can lead to aggregation and precipitation of the labeled molecule. Biotin itself is relatively hydrophobic, and extensive biotinylation of a protein can decrease its solubility. The hydrophilic PEG4 spacer counteracts this effect by increasing the overall hydrophilicity of the biotinylated conjugate.[2] Experiments have demonstrated that antibodies labeled with PEG-containing biotin reagents exhibit less aggregation during long-term storage compared to those labeled with reagents having only hydrocarbon spacers.[2]
Overcoming Steric Hindrance
The binding pocket for biotin on avidin and streptavidin is located below the surface of the protein.[5] When biotin is directly conjugated to a large biomolecule, the bulky nature of the target molecule can sterically hinder the access of biotin to this binding pocket, leading to inefficient binding. The PEG4 spacer acts as a flexible arm, extending the biotin away from the surface of the biomolecule and allowing it to freely rotate and orient itself for optimal binding to avidin or streptavidin.[3][6] This reduction in steric hindrance leads to a more efficient and stable interaction. While longer PEG spacers can provide even greater flexibility, excessively long chains may lead to a slight decrease in binding affinity due to entropic penalties.[7]
Improved Biotinylation Efficiency and Detection
By reducing steric hindrance, the PEG4 spacer enhances the accessibility of the biotin moiety, which can lead to a more robust signal in detection assays. While the degree of biotinylation (the number of biotin molecules per target molecule) may only show a marginal increase with longer spacers, the improved accessibility of the biotin for streptavidin binding can be substantial.[8] This translates to improved sensitivity in applications such as ELISAs, Western blotting, and flow cytometry.
Quantitative Data on Biotin-PEG Reagents
While direct head-to-head quantitative comparisons of various PEG spacer lengths are not extensively documented in a single comprehensive study, the available information and product specifications allow for a summary of their key properties.
| Reagent Type | Spacer Arm Length (Å) | Key Features | Solubility |
| NHS-Biotin | 13.5 | Short spacer arm; membrane-permeable. | Lower aqueous solubility. |
| NHS-PEG4-Biotin | 29 | Hydrophilic; reduces aggregation; membrane-impermeable. | High aqueous solubility (e.g., 10 mg/mL in water).[3] |
| NHS-PEG12-Biotin | 50 | Extended spacer for overcoming significant steric hindrance. | High aqueous solubility. |
Data compiled from various sources, including product datasheets. The exact values may vary between manufacturers.
Experimental Protocols
Detailed methodologies for key experiments involving biotin-PEG4 reagents are provided below.
Protocol 1: Protein Biotinylation using NHS-PEG4-Biotin
This protocol describes the labeling of a protein (e.g., an antibody) with an amine-reactive NHS-PEG4-Biotin reagent.
Materials:
-
Purified protein (1-10 mg/mL) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0).
-
EZ-Link™ NHS-PEG4-Biotin.[3]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) for preparing the biotin reagent stock solution (optional).[3]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Protein Preparation: Prepare the protein solution in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into a suitable buffer like PBS.
-
Biotin Reagent Preparation: Immediately before use, prepare a stock solution of NHS-PEG4-Biotin. For example, dissolve 2 mg of the reagent in 170 µL of ultrapure water to make a 20 mM stock solution.[3] Alternatively, a more stable stock solution can be prepared in anhydrous DMSO or DMF and stored at -20°C, protected from moisture.[3]
-
Biotinylation Reaction: Add a calculated amount of the NHS-PEG4-Biotin stock solution to the protein solution. A 20-fold molar excess of the biotin reagent to the protein is a common starting point for labeling 1-10 mg/mL of an antibody.[9] The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[9]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotin reagent and byproducts using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).
-
Storage: Store the biotinylated protein under conditions that are optimal for the non-biotinylated protein.
Protocol 2: Quantification of Biotin Incorporation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the degree of biotinylation.
Materials:
-
Biotinylated protein sample (purified from excess free biotin).
-
HABA/Avidin solution (can be prepared or obtained as a kit).
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm.
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions. This typically involves dissolving HABA and avidin in a buffer like PBS.[7]
-
Initial Absorbance Measurement: Pipette a known volume of the HABA/Avidin solution (e.g., 900 µL) into a cuvette and measure the absorbance at 500 nm (A₅₀₀, initial).[8]
-
Displacement Reaction: Add a known volume of the biotinylated protein sample (e.g., 100 µL) to the cuvette, mix well, and incubate for a few minutes at room temperature.[8]
-
Final Absorbance Measurement: Measure the absorbance of the mixture at 500 nm (A₅₀₀, final). The absorbance will decrease as biotin displaces HABA from avidin.[8]
-
Calculation:
-
Calculate the change in absorbance (ΔA₅₀₀ = A₅₀₀, initial - A₅₀₀, final).
-
Use the Beer-Lambert law (A = εbc) and the molar extinction coefficient of the HABA-avidin complex (approximately 34,000 M⁻¹cm⁻¹) to calculate the concentration of biotin in the sample.[7]
-
Determine the moles of biotin per mole of protein using the known protein concentration.
-
Protocol 3: Cell Surface Protein Biotinylation
This protocol is for labeling proteins on the surface of live cells. The membrane-impermeable nature of NHS-PEG4-Biotin is crucial for this application.
Materials:
-
Cultured cells.
-
Ice-cold PBS, pH 8.0.
-
NHS-PEG4-Biotin.
-
Quenching solution (e.g., 100 mM glycine (B1666218) in PBS).
-
Cell lysis buffer.
Procedure:
-
Cell Preparation: Wash the cultured cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.[3]
-
Biotinylation: Resuspend the cells in ice-cold PBS (pH 8.0) at a concentration of approximately 25 x 10⁶ cells/mL.[3] Add freshly prepared NHS-PEG4-Biotin to a final concentration of 2-5 mM.
-
Incubation: Incubate the cells for 30 minutes at 4°C with gentle agitation to prevent internalization of the biotin reagent.[3]
-
Quenching: Quench the reaction by adding the quenching solution and incubating for 15 minutes at 4°C.
-
Washing: Wash the cells three times with ice-cold PBS to remove excess biotin reagent and quenching solution.
-
Cell Lysis: The biotinylated cells can now be lysed using a suitable lysis buffer for downstream applications such as affinity purification of cell surface proteins.
Protocol 4: Affinity Pulldown of a Biotinylated Protein
This protocol describes the capture of a biotinylated protein and its interacting partners using streptavidin-coated magnetic beads.
Materials:
-
Biotinylated protein sample (e.g., cell lysate containing the biotinylated protein).
-
Streptavidin-coated magnetic beads.
-
Binding/Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., SDS-PAGE sample buffer or a solution of free biotin).
Procedure:
-
Bead Preparation: Wash the streptavidin magnetic beads with the binding/wash buffer according to the manufacturer's instructions to remove any preservatives.
-
Binding: Incubate the biotinylated protein sample with the washed beads for 30-60 minutes at room temperature with gentle rotation.
-
Washing: Place the tube on a magnetic rack to capture the beads and discard the supernatant. Wash the beads several times with the binding/wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads. For analysis by SDS-PAGE and Western blotting, resuspend the beads in SDS-PAGE sample buffer and heat at 95-100°C for 5-10 minutes. For applications requiring the native protein, elution can be performed by incubating with a high concentration of free biotin.
-
Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.
Conclusion
The PEG4 spacer plays a crucial role in modern biotinylation reagents, offering significant advantages for researchers, scientists, and drug development professionals. Its hydrophilic and flexible nature enhances the solubility of biotinylated molecules, reduces aggregation, and effectively overcomes steric hindrance, leading to more efficient and reliable results in a wide range of applications. By understanding the properties of the PEG4 spacer and utilizing optimized protocols, researchers can harness the full potential of the powerful biotin-streptavidin interaction for their specific experimental needs.
References
- 1. Streptavidin - Wikipedia [en.wikipedia.org]
- 2. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. A Comprehensive Comparison of Avi-tag with Other Biotinylation Tags - Creative BioMart [creativebiomart.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Thermodynamics of the binding of biotin and some analogues by avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to tetrazine-TCO click chemistry
An In-Depth Technical Guide to Tetrazine-TCO Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of bioorthogonal chemistry, the ligation between a 1,2,4,5-tetrazine (B1199680) (Tz) and a strained trans-cyclooctene (B1233481) (TCO) has emerged as a preeminent strategy for bioconjugation.[1] This reaction, based on an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is distinguished by its exceptionally rapid kinetics, excellent specificity, and biocompatibility, operating efficiently under physiological conditions without the need for cytotoxic catalysts.[1][2][3] First reported in 2008, its remarkable performance has made it an indispensable tool for a wide array of applications, including live-cell imaging, in vivo studies, the development of antibody-drug conjugates (ADCs), and pretargeted nuclear imaging.[2][4][5][6] This guide provides a comprehensive technical overview of the core principles, quantitative data, experimental protocols, and key applications of tetrazine-TCO click chemistry.
Core Principles of Tetrazine-TCO Ligation
Reaction Mechanism
The tetrazine-TCO ligation is a two-step process initiated by a [4+2] inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[4] In this reaction, the electron-deficient tetrazine acts as the diene, and the electron-rich, strained TCO serves as the dienophile.[4] This initial cycloaddition is followed by a rapid, irreversible retro-Diels-Alder reaction that eliminates a molecule of dinitrogen gas (N₂), forming a stable dihydropyridazine (B8628806) product.[4][7] This final step drives the reaction to completion and ensures the formation of a stable covalent bond.[3][7] The only byproduct of this reaction is inert nitrogen gas.[7][8]
Reaction Kinetics
The kinetics of the tetrazine ligation are among the fastest of any bioorthogonal reaction, with second-order rate constants (k₂) that can reach up to 10⁷ M⁻¹s⁻¹.[3][4][9] This allows for efficient labeling at nanomolar to micromolar concentrations, which is crucial for in vivo applications where reagent concentrations are inherently low.[2][6]
The reaction rate is primarily governed by the electronic properties of the reactants:
-
Tetrazine Electronics : The reactivity of the tetrazine is enhanced by the presence of electron-withdrawing groups (EWGs) on the aromatic ring.[4] These groups lower the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO), decreasing the HOMO-LUMO energy gap with the dienophile and accelerating the reaction.[4]
-
TCO Electronics and Strain : The reactivity of the TCO is increased by its intrinsic ring strain and the presence of electron-donating groups (EDGs).[4][9] EDGs raise the energy of the TCO's Highest Occupied Molecular Orbital (HOMO), which also serves to decrease the HOMO-LUMO gap and speed up the cycloaddition.[4]
A careful balance must be struck between reactivity and stability. Highly reactive tetrazines with strong EWGs may exhibit reduced stability in aqueous media, whereas more stable derivatives, such as those with methyl substituents, often have slower (though still very fast) kinetics.[10][11][12]
Quantitative Data
Comparison of Click Chemistry Reactions
The tetrazine-TCO ligation offers significant kinetic advantages over other common click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1]
| Feature | Tetrazine-TCO Ligation | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) * | 800 - 10⁷[1][2][4] | 10 - 10⁴[1] | ~1[1] |
| Biocompatibility | Excellent (catalyst-free)[1][2] | Limited in vivo due to copper cytotoxicity[1] | Excellent (catalyst-free)[1] |
| Reaction Conditions | Aqueous media, physiological pH, room temp[3][7] | Requires copper(I) catalyst | Aqueous media, room temp[1] |
| Primary Application | In vivo imaging, live-cell labeling, ADCs[2][9] | In vitro conjugation, material science | Live-cell labeling |
-
Rate constants are highly dependent on the specific structures of the reactants.
Selected Second-Order Rate Constants (k₂) for Tetrazine-TCO Ligations
The choice of tetrazine and TCO derivatives allows for fine-tuning of the reaction kinetics to suit specific applications. The following table summarizes reported rate constants for various reactant pairs.
| Tetrazine Derivative | TCO Derivative | Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| 3,6-dipyridyl-s-tetrazine | s-TCO (cyclopropane-fused) | 3,300,000 | H₂O, 25°C[13] |
| 3,6-dipyridyl-s-tetrazine | d-TCO (dioxolane-fused) | 366,000 | H₂O, 25°C[13] |
| Unspecified | PeptoBrush (30% TCO loading) | >25,000 (per TCO unit) | Aqueous buffer[14] |
| Hydrogen-substituted | TCO | up to 30,000 | PBS, 37°C[12][15] |
| Dipyridal tetrazine | TCO | 2,000 (±400) | 9:1 Methanol/Water[15][16] |
| Methyl-substituted | TCO | ~1,000 | PBS, 37°C[15] |
| ATTO-tetrazines | TCO | up to 1,000 | Aqueous media[15][17] |
| Electron-donating group substituted | TCO | 200 - 2,000 | PBS, 37°C[12] |
Applications in Research and Drug Development
Bioconjugation and Live-Cell Imaging
The high specificity and rapid kinetics of the tetrazine-TCO ligation make it ideal for labeling biomolecules in complex environments like cell lysates or live cells.[3][16] A common strategy involves modifying a protein or antibody with a TCO group via an NHS ester reaction with lysine (B10760008) residues, followed by the addition of a tetrazine-functionalized probe (e.g., a fluorophore).[18][19] This enables precise, site-specific labeling for applications in fluorescence microscopy and flow cytometry.[18][20]
A powerful application is the pre-targeting strategy used for in vivo imaging.[21][22] In this approach, a TCO-modified antibody is first administered and allowed to accumulate at the target site (e.g., a tumor). After unbound antibodies have cleared from circulation, a radiolabeled tetrazine probe is injected, which rapidly "clicks" to the pre-localized antibody, providing a high-contrast image with minimal background signal and reduced radiation dose to non-target tissues.[21][23]
Antibody-Drug Conjugates (ADCs) and "Click-to-Release"
Tetrazine-TCO chemistry provides a robust platform for constructing ADCs.[2] By conjugating a potent cytotoxic drug to an antibody via a tetrazine-TCO linker, the drug can be selectively delivered to cancer cells, enhancing its therapeutic index while minimizing systemic toxicity.[2][24]
A more advanced application is "click-to-release" chemistry.[8][25] In this strategy, a drug is linked to a TCO derivative through a carbamate (B1207046) functional group.[8] This TCO-drug conjugate acts as a prodrug. Upon reaction with a systemically administered tetrazine, the subsequent electronic rearrangement cleaves the carbamate, releasing the active drug specifically at the target site.[8][25][26] This approach offers exceptional spatiotemporal control over drug activation.[5]
Experimental Protocols
Protocol 1: General Protein-Protein Conjugation
This protocol describes the functionalization of two proteins with TCO and tetrazine moieties, respectively, followed by their conjugation.
Materials:
-
Protein A and Protein B in amine-free buffer (e.g., PBS, pH 7.4-8.0)
-
TCO-PEG-NHS Ester (dissolved in anhydrous DMSO or DMF to 10-20 mM)[18]
-
Methyl-Tetrazine-PEG-NHS Ester (dissolved in anhydrous DMSO or DMF)[7]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)[19]
Procedure:
Part A: Functionalization of Protein A with TCO
-
Preparation: Prepare a solution of Protein A at 1-5 mg/mL in PBS buffer.[19] If the buffer contains primary amines (e.g., Tris), exchange it for PBS.[15]
-
pH Adjustment: Add 1 M NaHCO₃ to the protein solution to raise the pH to ~8.0-8.5.[7]
-
Reaction: Immediately add a 10-20 fold molar excess of the TCO-PEG-NHS ester stock solution to the protein solution.[18][19]
-
Incubation: Incubate the reaction for 60 minutes at room temperature.[7][15]
-
Quenching (Optional): To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[15][19]
-
Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column, exchanging the buffer back to standard PBS (pH 7.4).[15][19]
Part B: Functionalization of Protein B with Tetrazine
-
Repeat steps 1-6 from Part A, using Protein B and the Methyl-Tetrazine-PEG-NHS ester reagent.[7]
Part C: TCO-Tetrazine Ligation
-
Conjugation: Mix the purified TCO-functionalized Protein A and tetrazine-functionalized Protein B in a 1:1 molar ratio.[7] A slight excess (1.05-1.5 molar equivalents) of the tetrazine-protein can be used to ensure complete consumption of the TCO-protein.[15]
-
Incubation: Incubate the mixture for 30-60 minutes at room temperature with gentle rotation.[7][15] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color or its UV-Vis absorbance peak (typically 510-550 nm).[7][15]
-
Purification (Optional): The final protein-protein conjugate can be purified from any unreacted starting material using size-exclusion chromatography.[15]
-
Storage: Store the final conjugate at 4°C.[15]
Protocol 2: Fluorescent Labeling of TCO-Modified Cells
This protocol outlines the labeling of cells that have been previously modified to display TCO groups on their surface (e.g., through metabolic labeling or antibody binding).
Materials:
-
TCO-labeled cells
-
Fluorescent Tetrazine probe (e.g., Cy5-PEG-Tetrazine)
-
Anhydrous DMSO
-
FACS Buffer (e.g., PBS with 1% BSA)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: Harvest the TCO-labeled cells and wash them once with ice-cold FACS buffer to remove any media components. Resuspend the cells in FACS buffer.[18]
-
Staining Solution Preparation: Prepare a 1 mM stock solution of the fluorescent tetrazine probe in anhydrous DMSO. Immediately before use, dilute this stock solution in FACS buffer to the desired final staining concentration (typically 1-10 µM).[18] The optimal concentration should be determined empirically.
-
Staining: Add the diluted tetrazine staining solution to the cell suspension.[18]
-
Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.[18] The reaction is often rapid enough for immediate imaging.[18]
-
Washing: Wash the cells two to three times with ice-cold FACS buffer to remove unreacted tetrazine probe.[18]
-
Analysis: Resuspend the final cell pellet in FACS buffer and analyze via flow cytometry or fluorescence microscopy using the appropriate filter sets for the chosen fluorophore.
Conclusion
The tetrazine-TCO ligation has firmly established itself as a cornerstone of bioorthogonal chemistry. Its unrivaled reaction speed, catalyst-free nature, and high specificity provide researchers with a powerful tool for forging covalent linkages in sensitive biological environments.[1][2] From elucidating cellular processes through live-cell imaging to pioneering new frontiers in targeted cancer therapy with ADCs and click-to-release prodrugs, the applications of this remarkable reaction continue to expand.[5][6][24] As new generations of tetrazine and TCO reagents with further optimized reactivity, stability, and functionality are developed, this versatile chemistry is poised to drive continued innovation across chemical biology, drug development, and molecular medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]
- 18. benchchem.com [benchchem.com]
- 19. interchim.fr [interchim.fr]
- 20. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation [en.bio-protocol.org]
- 21. 99mTc-bioorthogonal click chemistry reagent for in vivo pretargeted imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. precisepeg.com [precisepeg.com]
- 25. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
The Versatility of Methyltetrazine in Bioorthogonal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has revolutionized the study of biological systems, allowing for the precise chemical modification of biomolecules in their native environment. Among the arsenal (B13267) of bioorthogonal reactions, the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between tetrazines and strained alkenes stands out for its exceptionally fast kinetics and high specificity.[1][2][3][4] This technical guide focuses on the applications of a key player in this field: methyltetrazine. Its favorable balance of stability and reactivity has made it a versatile tool in a myriad of applications, from live-cell imaging to the development of next-generation antibody-drug conjugates (ADCs).[5][6][7]
Core Principles of Methyltetrazine Bioorthogonal Chemistry
The workhorse reaction involving methyltetrazine is its rapid ligation with trans-cyclooctene (B1233481) (TCO), a strained alkene.[1][3][8] This reaction is characterized by its extraordinary speed, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[3][4] The reaction proceeds via an iEDDA mechanism, forming a stable dihydropyridazine (B8628806) linkage and releasing nitrogen gas as the sole byproduct.[3][4] This process is highly bioorthogonal, meaning it occurs with minimal interference from or to native biological functional groups.[1][9][10]
The reaction can be visually represented as follows:
Quantitative Data: Reaction Kinetics
The reaction rate of the tetrazine-TCO ligation is a critical parameter for its application in biological systems, where low concentrations of reactants are often the norm. The table below summarizes the second-order rate constants for various tetrazine derivatives with TCO.
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |
| General Tetrazine | trans-cyclooctene (TCO) | 1 - 1 x 10⁶ | Aqueous Buffer |
| 3-aryl-6-methyltetrazine | TCO | up to 1000 | Aqueous Media |
| Hydrogen substituted tetrazines | TCO | up to 30,000 | PBS at 37°C |
| Tetrazine 1 | TCO | 26,000 ± 500 | PBS at 37°C |
| Tetrazine 4 | TCO | 22,000 ± 2,000 | PBS at 37°C |
| FITC-Tetrazine | trans-cyclooctene | ~300,000 | Not specified |
Applications and Experimental Protocols
Live-Cell Imaging
Methyltetrazine derivatives are extensively used for real-time imaging of biomolecules in living cells.[11][12] A common strategy involves a two-step labeling protocol where a biomolecule of interest is first metabolically or genetically labeled with a TCO moiety. Subsequently, a methyltetrazine-fluorophore conjugate is introduced, which rapidly reacts with the TCO-labeled biomolecule, allowing for fluorescent visualization.
Experimental Workflow for Live-Cell Imaging
Protocol: Two-Step Live-Cell Imaging [11][12]
-
Cell Preparation: Culture cells of interest to the desired confluency in a suitable imaging dish (e.g., glass-bottom dish).
-
TCO Labeling: Introduce the TCO-containing substrate to the cell culture medium. This can be a TCO-modified amino acid, sugar, or other metabolite that will be incorporated into the biomolecule of interest. Incubation time will vary depending on the metabolic pathway and substrate.
-
Washing: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) to remove any unincorporated TCO substrate.
-
Methyltetrazine-Fluorophore Incubation: Add the methyltetrazine-fluorophore conjugate, dissolved in cell culture medium, to the cells. The final concentration will depend on the specific probe and cell type but is typically in the low micromolar range. Incubate for 30-60 minutes at 37°C.
-
Final Wash: Wash the cells with PBS to remove any unreacted methyltetrazine-fluorophore.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Antibody-Drug Conjugates (ADCs) and Pre-Targeted Drug Delivery
Methyltetrazine chemistry is a powerful tool for the construction and delivery of ADCs.[5][13][14] One advanced strategy is pre-targeted drug delivery, which separates the antibody targeting from the delivery of the cytotoxic payload.[13]
Pre-Targeted Drug Delivery Workflow
Protocol: Protein-Protein Conjugation for ADC Construction [3]
This protocol describes the general steps for conjugating two proteins using methyltetrazine-TCO chemistry.
-
Protein Activation with TCO-NHS Ester:
-
Dissolve 100 µg of the first protein (e.g., an antibody) in 100 µl of a PBS-based solution.
-
Add 5 µl of 1M NaHCO₃.
-
Add 20 nmol of TCO-PEG-NHS ester.
-
Incubate at room temperature for 60 minutes.
-
Purify the TCO-labeled protein using a spin desalting column.
-
-
Protein Activation with Methyltetrazine-NHS Ester:
-
Dissolve 100 µg of the second protein (e.g., a therapeutic enzyme or protein payload) in 100 µl of a PBS-based solution.
-
Add 5 µl of 1M NaHCO₃.
-
Add 20 nmol of methyltetrazine-PEG-NHS ester.
-
Incubate at room temperature for 60 minutes.
-
Purify the methyltetrazine-labeled protein using a spin desalting column.
-
-
IEDDA Conjugation:
-
Mix the TCO-labeled protein and the methyltetrazine-labeled protein in a 1:1 molar ratio.
-
Allow the reaction to proceed for 1 hour at room temperature with gentle rotation.
-
The resulting protein-protein conjugate is now ready for use or further purification.
-
Bioorthogonal Cleavage Reactions
In addition to forming stable linkages, tetrazine reactions can be engineered for "click-to-release" applications.[15][16][17] In this approach, a molecule of interest is "caged" with a TCO derivative. Upon reaction with a tetrazine, a series of electronic rearrangements leads to the cleavage of the TCO and the release of the active molecule.[17] This has significant implications for prodrug activation and controlled release of therapeutics.[15][16][17]
Logical Flow of Bioorthogonal Cleavage
Conclusion
Methyltetrazine has emerged as a cornerstone of bioorthogonal chemistry, offering an unparalleled combination of rapid kinetics, high specificity, and stability. Its applications are vast and continue to expand, driving innovation in fields ranging from fundamental cell biology to clinical drug development. The protocols and data presented in this guide provide a foundation for researchers to harness the power of methyltetrazine chemistry in their own work, paving the way for new discoveries and therapeutic strategies.
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tetrazine methyl NHS Oligo Modifications from Gene Link [genelink.com]
- 7. Methyltetrazine-PEG4-NHS ester, 1802907-92-1 | BroadPharm [broadpharm.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 10. Methyltetrazine-PEG5-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Bioorthogonal Cleavage of Tetrazine-Caged Ethers and Esters Triggered by trans-Cyclooctene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Methyltetrazine-SS-PEG4-Biotin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Methyltetrazine-SS-PEG4-Biotin, a crucial reagent in bioconjugation and drug delivery applications. Understanding these properties is paramount for its effective use in experimental design and for ensuring the reliability and reproducibility of results. This document outlines the known solubility parameters in various solvents and details its stability under different conditions, including storage and in the presence of cleaving agents.
Core Properties of this compound
This compound is a versatile molecule that incorporates a methyltetrazine moiety for bioorthogonal click chemistry, a disulfide (SS) linker that is cleavable under reducing conditions, a polyethylene (B3416737) glycol (PEG4) spacer to enhance hydrophilicity, and a biotin (B1667282) group for affinity-based applications.
| Property | Description |
| Physical Form | Red oil |
| Molecular Weight | Approximately 838.08 g/mol |
| Purity | Typically >90% |
Solubility Profile
The solubility of this compound is a critical factor for its handling and application in various experimental settings. While comprehensive quantitative data for this specific molecule is not extensively published, information from suppliers and analogous compounds provides a strong indication of its solubility characteristics.
Table 1: Quantitative Solubility Data for a Structurally Similar Compound (Biotin-PEG4-methyltetrazine)
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | Ultrasonic assistance may be required. Use of anhydrous DMSO is recommended to maintain reactivity. |
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Dichloromethane (DCM) | Soluble | [1] |
| Acetonitrile | Soluble | [1] |
| Dimethylformamide (DMF) | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Aqueous Buffers | Enhanced by PEG4 spacer | [2] |
The PEG4 spacer is designed to improve the aqueous solubility of the molecule. However, for preparing stock solutions, the use of organic solvents like DMSO or DMF is recommended.
Stability and Storage
The stability of this compound is influenced by storage conditions, temperature, and the presence of certain chemical reagents.
Table 3: Recommended Storage and Stability
| Condition | Form | Duration | Notes | Reference |
| -20°C | Solid | Long-term | Protect from light and moisture. | [1][3] |
| -80°C | Solid | Long-term | Protect from light and moisture. | [4] |
| -20°C | Anhydrous DMSO/DMF solution | Up to 1 month | Aliquot to avoid freeze-thaw cycles. | [5][6] |
| -80°C | Anhydrous DMSO/DMF solution | Up to 6 months | Aliquot to avoid freeze-thaw cycles. | [5][6] |
The methyltetrazine moiety is sensitive to moisture, which can lead to hydrolysis and inactivation. Therefore, it is crucial to handle the solid reagent and stock solutions in a dry environment and to use anhydrous solvents.
Cleavage of the Disulfide Bond
A key feature of this compound is the presence of a disulfide bond, which can be cleaved by reducing agents. This allows for the release of the biotin moiety from the conjugated molecule, a feature widely used in purification and drug delivery applications.
Table 4: Conditions for Disulfide Bond Cleavage
| Reducing Agent | Concentration | Incubation Conditions | Reference |
| Dithiothreitol (DTT) | 10-50 mM | Room temperature for 2 hours or 37°C for 30-60 minutes or 50°C for 30 minutes. | [7] |
| Tris(2-carboxyethyl)phosphine (TCEP) | 5-20 mM | Room temperature. | [7] |
| Glutathione (GSH) | - | - | [1] |
Experimental Protocols
Solubility Assessment Workflow
A general workflow for determining the kinetic solubility of a compound like this compound can be performed using nephelometry or UV/Vis spectrophotometry.
Caption: Workflow for determining the kinetic solubility of this compound.
Stability Assessment in Aqueous Buffer
This protocol outlines a general procedure to assess the stability of the compound in an aqueous environment over time.
Caption: Workflow for assessing the stability of this compound in aqueous solution.
Disulfide Bond Cleavage Protocol
This diagram illustrates the steps for cleaving the disulfide bond and releasing the biotin moiety.
Caption: Workflow for the cleavage of the disulfide bond in this compound conjugates.
Conclusion
This compound is a valuable tool for researchers in drug development and bioconjugation. Its solubility in common organic solvents facilitates the preparation of stock solutions, while the PEG4 spacer enhances its utility in aqueous environments. The stability of the molecule is well-maintained under recommended storage conditions. The cleavable disulfide linker provides an essential functional aspect, allowing for the controlled release of conjugated molecules. By following the outlined protocols and understanding the solubility and stability profiles, researchers can effectively utilize this reagent to achieve their scientific objectives.
References
- 1. This compound,Tetrazine reagents, Tetrazine click- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. Biotin-PEG4-methyltetrazine, CAS 1835759-81-3 | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Storage and Handling of Tetrazine-Containing Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential practices for the storage and handling of tetrazine-containing compounds. Adherence to these guidelines is critical to ensure the stability, reactivity, and safety of these powerful bioorthogonal chemistry reagents.
Introduction to Tetrazine Chemistry
Tetrazines are a class of aromatic heterocycles that have gained significant prominence in chemical biology and drug development due to their participation in the inverse-electron-demand Diels-Alder (iEDDA) reaction.[1][2][3][4] This bioorthogonal reaction, often referred to as tetrazine ligation, occurs rapidly and selectively with strained alkenes, such as trans-cyclooctenes (TCO), under physiological conditions without the need for a catalyst.[2][5][6] The exceptional kinetics and high specificity of this "click chemistry" reaction make tetrazines invaluable tools for applications ranging from cellular imaging and proteomics to pre-targeted drug delivery.[5][7][8]
Storage of Tetrazine Compounds
Proper storage is paramount to maintain the integrity and reactivity of tetrazine derivatives. The stability of tetrazines can be influenced by temperature, light, and the presence of nucleophiles.
Temperature
For long-term storage, tetrazine compounds, particularly in their solid, lyophilized form, should be stored at -20°C.[9] Some suppliers may recommend storage at 2°C - 8°C for shorter durations. It is crucial to refer to the supplier's specific recommendations for each compound. Once reconstituted in a solvent, aliquoting and storing at -20°C or -80°C is recommended to minimize freeze-thaw cycles.
Light Sensitivity
Tetrazine compounds can be sensitive to light.[10] It is best practice to store them in amber vials or containers that are protected from light. When working with tetrazine solutions, particularly for extended periods, it is advisable to minimize exposure to direct light.
Solid vs. Solution
Lyophilized tetrazine compounds are generally more stable than their dissolved counterparts. For this reason, it is recommended to prepare fresh solutions for experiments or to store stock solutions in small aliquots at low temperatures.
Handling of Tetrazine Compounds
Personal Protective Equipment (PPE)
When handling tetrazine compounds, standard laboratory safety protocols should be followed. This includes the use of personal protective equipment such as safety goggles, gloves, and a lab coat.[11][12] For powdered forms, handling in a well-ventilated area or a fume hood is recommended to avoid inhalation.[11]
Reconstitution of Lyophilized Powders
Many tetrazine derivatives are supplied as lyophilized powders. Proper reconstitution is critical for accurate concentration and optimal performance.
General Reconstitution Protocol:
-
Allow the vial of lyophilized tetrazine and the desired solvent to equilibrate to room temperature before opening.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the appropriate volume of a suitable solvent (see Section 3.3) to the vial to achieve the desired stock concentration.
-
Gently vortex or pipette to mix until the solid is completely dissolved. Avoid vigorous shaking, which can cause foaming and potential degradation of the compound.
-
For some compounds, sonication may be used to aid dissolution.
Recommended Solvents
The choice of solvent for reconstituting and diluting tetrazines depends on the specific derivative and the intended application.
-
Organic Solvents: Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are commonly used to prepare high-concentration stock solutions of tetrazine compounds.[7][13]
-
Aqueous Buffers: For biological applications, stock solutions in organic solvents are often diluted into aqueous buffers such as phosphate-buffered saline (PBS) at a pH of 7.4.[5][14] It is important to ensure that the final concentration of the organic solvent in the aqueous solution is low (typically <5%) to avoid adverse effects on biological systems.[14]
Stability of Tetrazine Compounds
The stability of tetrazines is a critical consideration, as it directly impacts their reactivity in bioorthogonal labeling experiments. Stability can be affected by the substituents on the tetrazine ring, pH, and the presence of nucleophiles.
Influence of Substituents
The electronic properties of the substituents on the tetrazine ring play a significant role in both their stability and reactivity.[15]
-
Electron-withdrawing groups increase the rate of the iEDDA reaction but can also render the tetrazine more susceptible to degradation.[15][16]
-
Electron-donating groups tend to increase the stability of the tetrazine ring but may decrease the reaction rate.[7]
A trade-off between reactivity and stability is often observed. For instance, highly reactive hydrogen-substituted tetrazines (H-Tz) can exhibit lower stability compared to more stable but less reactive methyl- or phenyl-substituted tetrazines.[14][17][18]
pH Stability
The stability of tetrazines can be pH-dependent. While many are stable in a physiological pH range of 6-9, some can become unstable under strongly basic conditions (pH > 10).[14] Some tetrazines have been shown to degrade in aqueous environments, with the rate of degradation being influenced by the substituents on the tetrazine core.[16][19]
Quantitative Stability Data
The following tables summarize the stability of various tetrazine derivatives under different conditions as reported in the literature.
Table 1: Stability of Tetrazines in Biological Media
| Tetrazine Derivative | Conditions | Time (h) | Remaining Compound (%) | Reference |
| Pyridyl-tetrazine (Py-Tz) | DMEM + 10% FBS, 37°C | 48 | < 13 | [17][18] |
| H-tetrazine (H-Tz) | DMEM + 10% FBS, 37°C | 48 | < 13 | [17][18] |
| Triazolyl-tetrazine (3b) | DMEM + 10% FBS, 37°C | 12 | > 92 | [17][18] |
| Triazolyl-tetrazine (3b) | DMEM + 10% FBS, 37°C | 48 | ~ 63 | [17][18] |
| Methyl-tetrazine (Me-Tz) | DMEM + 10% FBS, 37°C | 12 | > 92 | [17][18] |
| Methyl-tetrazine (Me-Tz) | DMEM + 10% FBS, 37°C | 48 | ~ 63 | [17][18] |
Table 2: Stability of Tetrazines in Aqueous Buffer
| Tetrazine Derivative | Conditions | Time (h) | Degradation (%) | Reference |
| Dipyridyl-s-tetrazine (2a) | 1:9 DMSO/PBS (pH 7.4), 37°C | 12 | 60 - 85 | [16][19] |
| Pyrimidyl-substituted tetrazine (2f, 2g) | 1:9 DMSO/PBS (pH 7.4), 37°C | 12 | 60 - 85 | [16][19] |
| Pyridyl tetrazine (2d, 2e) | 1:1 DMSO/PBS (pH 7.4), 37°C | 12 | < 25 | [16][19] |
| Phenyl tetrazine (2c, 2h) | 1:9 DMSO/PBS (pH 7.4), 37°C | 12 | < 25 | [16][19] |
| Dipyridyl-substituted tetrazine (2e) | PBS, 37°C | 6 | 25 | [20] |
| Dipyridyl-substituted tetrazine (2e) | PBS, 37°C | 24 | 73 | [20] |
| Dipyridyl-substituted tetrazine (2e) | Cell lysate, 37°C | 6 | 57 | [20] |
| Dipyridyl-substituted tetrazine (2e) | Cell lysate, 37°C | 24 | 100 | [20] |
Experimental Protocols
The following sections provide a generalized protocol for a common application of tetrazine chemistry: the labeling of a biomolecule.
General Protocol for Tetrazine Ligation
This protocol outlines the basic steps for conjugating a tetrazine-modified molecule to a TCO-modified molecule.
-
Reagent Preparation:
-
Dissolve the TCO-modified molecule in a suitable buffer (e.g., PBS, pH 7.4) to a desired stock concentration.[14]
-
Prepare a stock solution of the tetrazine-modified molecule in a compatible solvent (e.g., DMSO), and then dilute it into the same reaction buffer.[7][14] Ensure the final concentration of the organic solvent is minimal (<5%).[14]
-
-
Reaction Setup:
-
In a reaction vessel, combine the TCO-modified and tetrazine-modified molecules. A 1:1 molar ratio is a common starting point, though a slight excess (1.2-2.0x) of one component can be used to drive the reaction to completion.[14]
-
The final concentrations will depend on the reaction kinetics but are often in the low millimolar to micromolar range.[5]
-
-
Incubation:
-
Monitoring and Purification:
-
The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine, which has a UV-Vis absorbance around 520-540 nm.[5][16][19]
-
If necessary, the final conjugate can be purified using standard techniques such as spin desalting columns, size-exclusion chromatography (SEC), or high-performance liquid chromatography (HPLC).[14]
-
Visualizations
The following diagrams illustrate key concepts in tetrazine chemistry.
Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
This diagram shows the mechanism of the iEDDA reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO), which is the fundamental reaction in tetrazine bioorthogonal chemistry.
Caption: Mechanism of the tetrazine-TCO iEDDA reaction.
Experimental Workflow for Biomolecule Labeling
This diagram illustrates a typical workflow for labeling a biomolecule of interest using tetrazine click chemistry.
Caption: General workflow for tetrazine-mediated bioconjugation.
Safety and Disposal
Always consult the Safety Data Sheet (SDS) for specific tetrazine compounds.[9][10][11][12] In general, tetrazine-containing waste should be disposed of in accordance with local, state, and federal regulations for chemical waste. Avoid releasing tetrazine compounds into the environment.[12]
Conclusion
The unique reactivity and selectivity of tetrazine-containing compounds have established them as indispensable tools in modern chemical biology and drug development. By following the storage and handling guidelines outlined in this document, researchers can ensure the optimal performance and longevity of these valuable reagents, leading to more reliable and reproducible experimental outcomes.
References
- 1. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. biotium.com [biotium.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.fr [fishersci.fr]
- 13. Unraveling Tetrazine-Triggered Bioorthogonal Elimination Enables Chemical Tools for Ultrafast Release and Universal Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of Methyltetrazine-SS-PEG4-Biotin
This guide provides comprehensive safety and handling precautions for Methyltetrazine-SS-PEG4-Biotin, a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).[1][2] It is intended for researchers, scientists, and professionals in drug development who may be working with this compound.
Hazard Identification and Classification
This compound is not classified as a hazardous substance or mixture according to the available safety data sheets.[3] However, as with any chemical reagent, it should be handled with care by personnel qualified in the handling of potentially hazardous chemicals.[4]
Personal Protective Equipment (PPE)
When handling this compound, it is essential to use appropriate personal protective equipment to minimize exposure.
-
Eye Protection: Safety goggles should be worn.[4]
-
Hand Protection: Wear chemical-resistant gloves.[4]
-
Skin and Body Protection: Wear suitable protective clothing.[5]
-
Respiratory Protection: In case of insufficient ventilation or the formation of aerosols or dust, wear an approved mask or respirator.[4]
Safe Handling Procedures
Adherence to proper handling procedures is crucial for laboratory safety.
-
Ventilation: Handle the compound in a well-ventilated place or in an area with appropriate exhaust ventilation.[3][5]
-
Hygiene Measures: Wash hands thoroughly after handling.[4] Contaminated clothing should be changed and washed before reuse.[4] Avoid contact with skin, eyes, and clothing.[5]
-
Dust and Aerosol Formation: Avoid the formation of dust and aerosols during handling.[3][5]
Storage and Stability
Proper storage is critical to maintain the integrity and reactivity of this compound, as the methyltetrazine moiety is sensitive to moisture.[6]
| Form | Storage Temperature | Duration of Stability | Key Considerations |
| Solid | -20°C | Up to 24 months | Store desiccated and protected from light.[6][7] |
| Stock Solution (in anhydrous DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles; keep sealed and away from moisture and light.[6][8] |
| Stock Solution (in anhydrous DMSO) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles; keep sealed and away from moisture and light.[6][8] |
Before opening, the vial of solid this compound should be allowed to equilibrate to room temperature to prevent condensation.[6] Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for reconstitution.[6]
First-Aid Measures
In the event of exposure, follow these first-aid guidelines:
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[5]
-
In Case of Skin Contact: Immediately remove all contaminated clothing and rinse the skin thoroughly with water.
-
In Case of Eye Contact: Rinse the eyes immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical advice.[4]
-
If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Seek medical attention.[3]
Accidental Release Measures
For spills, mix the material with sand or a similar inert absorbent material.[4] The collected material should be promptly disposed of in accordance with appropriate laws and regulations.[5]
Disposal Considerations
Disposal of this compound and its containers must be handled as special waste by a licensed disposal company, in accordance with national and local regulations.[4] Do not mix with other waste.
Incompatible Materials and Conditions to Avoid
-
Conditions to Avoid: Heat, flames, and sparks.[4]
-
Incompatible Materials: Strong acids/alkalis, and strong oxidizing/reducing agents.[3]
Experimental Protocols
Detailed experimental protocols for the safety and toxicological testing of this compound are not publicly available in the reviewed literature. The provided safety information is based on supplier safety data sheets.
Visual Workflow for Safe Handling
The following diagram illustrates the recommended workflow for the safe handling of this compound.
References
An In-Depth Technical Guide to Inverse Electron Demand Diels-Alder (iEDDA) Reactions: From Core Principles to Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
The inverse electron demand Diels-Alder (iEDDA) reaction has rapidly ascended as a premier bioorthogonal ligation tool, prized for its exceptionally fast kinetics, high selectivity, and ability to proceed in complex biological environments without the need for cytotoxic catalysts.[1][2][3] This powerful [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile has unlocked new possibilities in chemical biology, drug delivery, and molecular imaging.[1][3] This technical guide provides a comprehensive overview of the core principles of iEDDA chemistry, detailed experimental protocols, and a summary of kinetic data to facilitate its application in research and development.
Core Principles of the iEDDA Reaction
The iEDDA reaction is a cycloaddition reaction that is mechanistically distinct from the conventional Diels-Alder reaction. In the iEDDA reaction, the key orbital interaction is between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient diene.[4][5] The smaller the energy gap between these frontier molecular orbitals, the faster the reaction proceeds.[1][4]
The reaction is initiated by a [4+2] cycloaddition, forming a highly strained bicyclic intermediate. This intermediate then rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of nitrogen gas (N₂), which drives the reaction to completion.[5][6] The final product is a stable 4,5-dihydropyridazine, which can subsequently tautomerize to a 1,4-dihydropyridazine or be oxidized to a pyridazine.[5][6]
Several key factors influence the reactivity of iEDDA pairs:
-
Electronics: Electron-withdrawing groups on the diene (typically a 1,2,4,5-tetrazine) lower its LUMO energy, accelerating the reaction. Conversely, electron-donating groups on the dienophile raise its HOMO energy, also leading to faster kinetics.[5][7]
-
Dienophile Strain: Ring strain in the dienophile, such as in trans-cyclooctenes (TCO), norbornenes, and cyclopropenes, raises the energy of the HOMO, dramatically increasing the reaction rate.[1][2]
-
Sterics: Steric hindrance around the reactive centers of either the diene or the dienophile can impede the approach of the reactants and decrease the reaction rate.[7][8]
-
Solvent: Protic solvents, particularly water, have been shown to accelerate iEDDA reactions. This is attributed to the hydrophobic effect and the stabilization of the transition state through hydrogen bonding.[1][5]
Quantitative Data: A Comparative Analysis of iEDDA Reaction Rates
The selection of an appropriate diene-dienophile pair is critical for the successful design of experiments. The following table summarizes the second-order rate constants (k₂) for the reaction of various tetrazines and dienophiles, providing a quantitative basis for comparison.
| Diene (Tetrazine) | Dienophile | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Reference(s) |
| 3,6-di(2-pyridyl)-s-tetrazine | trans-cyclooctene (B1233481) (TCO) | ~1,000 - 6,000 | [4] |
| 3,6-di(2-pyridyl)-s-tetrazine | sTCO (strained TCO) | ~3,300,000 | [9] |
| 3,6-di(2-pyridyl)-s-tetrazine | a-TCO (axial TCO) | ~150,000 | [9] |
| 3,6-di(2-pyridyl)-s-tetrazine | Norbornene | ~1.9 | [4] |
| 3-methyl-6-phenyl-s-tetrazine | trans-cyclooctene (TCO) | ~330 | [10] |
| 3-(p-benzylaminophenyl)-s-tetrazine | trans-cyclooctene (TCO) | ~140 | [10] |
| 3,6-diphenyl-s-tetrazine | trans-cyclooctene (TCO) | ~2,000 | [9] |
| 3,6-di(2-pyridyl)-s-tetrazine | Bicyclononyne (BCN) | ~2.3 - 125 | [10] |
Experimental Protocols
Protocol 1: Synthesis of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479)
This protocol describes a representative synthesis of a commonly used tetrazine derivative.
Materials:
-
Anhydrous hydrazine (B178648)
-
Ethanol
-
Sodium nitrite (B80452) (NaNO₂)
-
Glacial acetic acid
-
Dichloromethane
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dihydrotetrazine Formation: In a round-bottom flask under a nitrogen atmosphere, combine 2-cyanopyridine (2.0 mmol) and anhydrous hydrazine (10.0 mmol) in ethanol.[7]
-
Heat the reaction mixture at reflux (e.g., 78°C) for 30 minutes to several hours. Monitor the reaction progress by thin-layer chromatography (TLC).[7]
-
Oxidation to Tetrazine: After the reaction is complete, cool the mixture in an ice bath.[7]
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, followed by the dropwise addition of glacial acetic acid. A color change to a vibrant pink or red indicates the formation of the tetrazine.[7]
-
Purification: Extract the crude product with dichloromethane. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate using a rotary evaporator.[7]
-
Purify the crude product by column chromatography on silica gel to obtain the 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine as a colored solid.[7]
Protocol 2: Antibody-TCO Conjugation and Tetrazine Ligation for Fluorescent Labeling
This protocol details the labeling of an antibody with a trans-cyclooctene (TCO) derivative, followed by ligation with a tetrazine-functionalized fluorophore.
Materials:
-
Antibody of interest in phosphate-buffered saline (PBS), pH 7.4
-
TCO-NHS ester
-
Tetrazine-fluorophore conjugate
-
Spin desalting columns
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Antibody Preparation: Prepare a solution of the antibody at a concentration of 1-5 mg/mL in the reaction buffer.[7]
-
TCO Conjugation: Add a molar excess of TCO-NHS ester to the antibody solution. The exact molar ratio should be optimized for the specific antibody.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
Purification of TCO-labeled Antibody: Remove the unreacted TCO-NHS ester using a spin desalting column according to the manufacturer's protocol.[7]
-
Tetrazine Ligation: To the purified TCO-labeled antibody, add a molar excess of the tetrazine-fluorophore conjugate.
-
Incubate the reaction at room temperature for 30 minutes to 1 hour. The progress of the ligation can be monitored by the disappearance of the characteristic color of the tetrazine.
-
Final Purification (Optional): If necessary, remove any unreacted tetrazine-fluorophore conjugate using a spin desalting column.[7] The fluorescently labeled antibody is now ready for use in downstream applications such as immunoassays or cell imaging.
Protocol 3: Live-Cell Imaging using iEDDA Ligation
This protocol outlines a general procedure for labeling and imaging proteins in living cells using a HaloTag-based system and iEDDA chemistry.
Materials:
-
HeLa cells expressing a HaloTag-fusion protein (e.g., Halo-H2B-GFP for nuclear localization)
-
Chloroalkane-trans-cyclooctene (TCO) ligand
-
Tetrazine-fluorophore conjugate (e.g., TAMRA-Tz)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Confocal microscope
Procedure:
-
Cell Culture and Transfection: Culture HeLa cells on glass-bottom dishes. Transfect the cells with a plasmid encoding the HaloTag-fusion protein of interest.[11][12]
-
Labeling with TCO-ligand: Treat the cells with a chloroalkane-TCO ligand (e.g., 10 µM) in cell culture medium for 30 minutes at 37°C.[11][12] This will covalently attach the TCO moiety to the HaloTag protein.
-
Wash: Wash the cells with fresh medium to remove the unreacted TCO ligand.
-
Ligation with Tetrazine-fluorophore: Add the tetrazine-fluorophore conjugate (e.g., 0.5-2 µM TAMRA-Tz) to the cells in fresh medium and incubate for 30 minutes at 37°C.[11][12]
-
Washout and Imaging: Wash the cells three times with PBS. Add fresh medium and incubate for an additional 2 hours to allow for the washout of any non-specifically bound fluorophore.[11][12]
-
Image the live cells using a confocal microscope with the appropriate excitation and emission wavelengths for the chosen fluorophore.[11][12]
Visualizations of iEDDA Concepts and Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of iEDDA reactions.
Conclusion
The inverse electron demand Diels-Alder reaction represents a paradigm shift in bioconjugation chemistry, offering an unparalleled combination of speed, selectivity, and biocompatibility. Its versatility has been demonstrated in a wide range of applications, from fundamental biological research to the development of novel therapeutics and diagnostics. As researchers continue to refine the reactivity and stability of iEDDA probes and expand their applications, this powerful chemical tool is poised to play an increasingly important role in advancing our understanding of biology and medicine.
References
- 1. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 2. Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60049A [pubs.rsc.org]
- 6. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
The TCO-Tetrazine Ligation: A Technical Guide to Bioorthogonal Chemistry's Power Couple
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz) has emerged as a cornerstone of bioorthogonal chemistry.[1] Its unparalleled reaction kinetics, exceptional specificity, and biocompatibility have established it as a premier tool for researchers in chemical biology, drug development, and molecular imaging.[2][3] This technical guide provides an in-depth exploration of the key features of the TCO-tetrazine ligation, complete with quantitative data, detailed experimental protocols, and workflow visualizations to empower its application in your research.
Core Features of the TCO-Tetrazine Reaction
The remarkable utility of the TCO-tetrazine reaction stems from a combination of key characteristics:
-
Exceptional Kinetics : This ligation is one of the fastest bioorthogonal reactions discovered to date, with second-order rate constants reaching as high as 107 M−1s−1.[4][5] This rapid reactivity allows for efficient labeling and conjugation at low, micromolar to nanomolar concentrations, which is crucial for in vivo applications and minimizing potential cytotoxicity.[2]
-
High Specificity and Bioorthogonality : The TCO and tetrazine moieties are highly selective for each other and do not cross-react with native functional groups found in complex biological systems.[1] This ensures precise labeling with minimal off-target effects.
-
Biocompatibility : The reaction proceeds efficiently under physiological conditions, including aqueous buffers, neutral pH, and ambient temperature, without the need for cytotoxic catalysts like copper.[1][2] This makes it ideal for live-cell imaging and in vivo studies.
-
Stability : Both TCO and tetrazine derivatives exhibit good stability in aqueous environments, although the stability of TCO can be a consideration, with some derivatives being susceptible to isomerization to the less reactive cis-cyclooctene.[4][6]
-
Versatility : The TCO-tetrazine ligation has found widespread use in a variety of applications, including the construction of antibody-drug conjugates (ADCs), pretargeted imaging, "click-to-release" drug delivery systems, and the labeling of a wide array of biomolecules.[2][4][7]
Reaction Mechanism
The TCO-tetrazine ligation proceeds through a two-step mechanism. The first step is a [4+2] inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, where the electron-deficient tetrazine (diene) reacts with the strained, electron-rich TCO (dienophile).[5] This is followed by a retro-Diels-Alder reaction, which results in the irreversible release of nitrogen gas (N2) and the formation of a stable dihydropyridazine (B8628806) conjugate.[1][8] The release of N2 serves as a thermodynamic driving force, pushing the reaction to completion.[1]
Quantitative Data: Reaction Kinetics
The rate of the TCO-tetrazine ligation is highly dependent on the specific structures of the TCO and tetrazine derivatives, as well as the reaction conditions such as solvent and temperature. The following tables summarize some of the reported second-order rate constants (k₂) for various TCO-tetrazine pairs.
| Tetrazine Derivative | TCO Derivative | k₂ (M⁻¹s⁻¹) | Conditions |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | 2,000 | 9:1 Methanol/Water |
| 3,6-di(2-pyridyl)-tetrazine | s-TCO | 22,000 | MeOH, 25 °C |
| 3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine | TCO | 26,000 | PBS, 37°C |
| Highly reactive pyrimidyl-phenyl-Tz | TCO | >39,000 | DPBS, 37°C |
| Methyl-substituted tetrazine | TCO-PEG₄ | 463 | PBS, 37°C |
| Hydrogen-substituted tetrazines | TCO | up to 30,000 | Aqueous Media |
| 3-(3-fluorophenyl)-Tz core structure | TCO | 20,000 - 130,000 | DPBS, 37°C |
| Water-soluble 3,6-dipyridyl-s-tetrazine derivative | d-TCO | 366,000 | Water, 25 °C |
| Tetrazine derivative | s-TCO | 2,800,000 | PBS, 37 °C |
| Tetrazine derivative | cyclopropane-fused TCO | 3,300,000 | H₂O, 25 °C |
Table 1: Second-Order Rate Constants for Various TCO-Tetrazine Pairs. Data compiled from multiple sources.[1][9][10][11][12][13]
Experimental Protocols
Protocol 1: General Protein Labeling with a TCO-NHS Ester
This protocol outlines the modification of a protein or antibody with a TCO group using an N-hydroxysuccinimide (NHS) ester derivative, followed by conjugation to a tetrazine-labeled molecule.
Materials:
-
Protein/antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-PEGx-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Tetrazine-labeled molecule
Procedure:
-
Protein Preparation: Dissolve the protein/antibody in an amine-free buffer at a concentration of 1-10 mg/mL.[14] Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the NHS ester reaction.[15]
-
TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEGx-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.[14]
-
Labeling Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the protein solution.[14] Incubate for 1 hour at room temperature.[15]
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[15]
-
Purification: Remove excess, unreacted TCO-NHS ester using a desalting column or through dialysis.[10] The TCO-labeled protein is now ready for conjugation.
-
Conjugation: Mix the TCO-labeled protein with the tetrazine-labeled molecule. A slight molar excess (1.05 to 1.5-fold) of the tetrazine reagent is often recommended.[10]
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.[1]
-
Final Purification (Optional): If necessary, the final conjugate can be purified from excess tetrazine reagent by size exclusion chromatography.[10]
Protocol 2: Two-Step Live-Cell Labeling
This protocol describes the labeling of live cells, first by introducing a TCO moiety onto the cell surface (e.g., via a TCO-labeled antibody), followed by fluorescent labeling with a tetrazine-dye conjugate.
Materials:
-
Live cells
-
TCO-labeled antibody or other cell-surface targeting molecule
-
Tetrazine-fluorophore conjugate (e.g., Cy5-PEG8-Tetrazine)
-
Anhydrous DMSO
-
Live-cell imaging medium
-
Fluorescence microscope
Procedure:
-
Pre-targeting: Incubate the cells with the TCO-labeled antibody in live-cell imaging medium at a suitable concentration (e.g., 10-100 nM) for 30-60 minutes at 37°C to allow the antibody to bind to its target.[14]
-
Washing: Wash the cells to remove any unbound TCO-labeled antibody.
-
Tetrazine Labeling: Prepare a stock solution of the tetrazine-fluorophore in anhydrous DMSO. Dilute the stock solution in live-cell imaging medium to the desired final concentration.
-
Incubation: Add the tetrazine-fluorophore solution to the cells and incubate for a short period (typically 5-30 minutes) at 37°C.[1]
-
Washing: Wash the cells to remove any unbound tetrazine-fluorophore.
-
Imaging: The cells are now ready for imaging using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Applications in Drug Development and Research
The unique properties of the TCO-tetrazine ligation have propelled its use in several cutting-edge applications.
Antibody-Drug Conjugates (ADCs)
The TCO-tetrazine reaction provides a robust and precise method for conjugating potent cytotoxic drugs to tumor-targeting antibodies.[7] This site-specific conjugation leads to more homogeneous ADCs with improved therapeutic windows.
Pretargeted Imaging and Therapy
In this strategy, a TCO-modified antibody is first administered and allowed to accumulate at the target site (e.g., a tumor) while clearing from circulation.[4] Subsequently, a smaller, rapidly clearing tetrazine-labeled imaging agent or therapeutic payload is administered, which then reacts specifically with the pre-localized antibody.[5] This approach can significantly enhance target-to-background ratios in imaging and reduce off-target toxicity in therapy.[4]
"Click-to-Release" Chemistry
The TCO-tetrazine reaction can also be engineered for "click-to-release" applications, where the ligation event triggers the cleavage of a molecule from the TCO or tetrazine scaffold.[4][16] This strategy has been employed for the controlled release of drugs at a target site, offering a powerful tool for targeted drug delivery.[16][17] In this approach, a carbamate-linked payload is attached to the TCO.[16] Following the reaction with a tetrazine, the resulting dihydropyridazine intermediate undergoes rearrangement to release the payload.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Tetrazine-trans-cyclooctene ligation: Unveiling the chemistry and applications within the human body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. interchim.fr [interchim.fr]
- 16. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemically triggered drug release from an antibody-drug conjugate leads to potent antitumour activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
Benefits of using a cleavable biotin linker for protein isolation
An In-depth Technical Guide to Cleavable Biotin (B1667282) Linkers for Protein Isolation
For Researchers, Scientists, and Drug Development Professionals
The isolation of specific proteins from complex biological mixtures is a cornerstone of life science research and therapeutic development. The biotin-streptavidin interaction, with its high affinity and specificity, is a powerful tool for this purpose. However, the very strength of this bond presents a significant challenge: the harsh, denaturing conditions required to elute the target protein often destroy its structure and function. Cleavable biotin linkers have emerged as an elegant solution, enabling the gentle and specific recovery of proteins in their native state. This guide provides a comprehensive overview of the benefits, types, and applications of these versatile reagents.
The Core Advantage: Preserving Protein Integrity
The fundamental difference between cleavable and non-cleavable biotin reagents lies in the linker arm connecting the biotin molecule to the protein of interest. Non-cleavable linkers form a permanent bond, necessitating elution methods like boiling in SDS or using extreme pH, which irreversibly denature the target protein. In contrast, cleavable linkers contain a labile bond that can be selectively broken under mild conditions, releasing the native, unmodified protein from the streptavidin resin.[1] This is a critical advantage for any downstream application that relies on the protein's biological activity, structural integrity, or for analyses where the biotin tag itself would interfere, such as mass spectrometry.[1][2]
Types of Cleavable Linkers and Their Mechanisms
Several classes of cleavable linkers are available, each with a unique cleavage mechanism tailored to specific experimental needs.[3][4]
-
Disulfide Linkers: These are the most common type and are cleaved by reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[3][4] The primary drawback is the potential for reducing native disulfide bonds within the target protein, which could affect its structure and function.[4]
-
Acid-Labile Linkers: These linkers, such as those containing a dialkoxydiphenylsilane (DADPS) moiety, are cleaved under mild acidic conditions (e.g., using formic acid).[5][6] They offer an alternative to reduction-based cleavage.
-
Photocleavable (PC) Linkers: These linkers incorporate a photolabile group, often a nitrobenzyl derivative, that breaks upon exposure to UV light (typically around 340-365 nm).[4][7] This method is reagent-free, offering high selectivity and control, but may not be suitable for light-sensitive biomolecules.[4]
-
Other Chemistries: More specialized linkers include those based on vicinal diols (cleaved by sodium periodate) and diazobenzene (cleaved by sodium dithionite).[5][8][9]
Quantitative Performance Comparison
The use of cleavable linkers demonstrably improves results in proteomic and other sensitive applications. The ability to gently elute the target protein leads to higher yields of identifiable peptides and proteins, significantly reducing the background of non-specifically bound proteins and streptavidin peptides that often contaminate samples eluted under harsh conditions.[2][8]
| Metric | Cleavable Linker | Non-Cleavable Linker | Advantage of Cleavable | Reference |
| Identified Proteins (BONCAT) | >1500 | ~1000 | >50% increase in identified newly synthesized proteins | [1] |
| Identified Peptides (LC-MS/MS) | 88% | 76% | Higher percentage of biotinylated peptides identified | [1] |
| Identified Cysteine Residues | >10,000 | ~3,400 | ~3-fold increase in unique cysteine residue identification | [5][10] |
| Elution Condition | Mild (e.g., 50 mM DTT, Formic Acid, UV light) | Harsh (e.g., Boiling in SDS, 8M Guanidine-HCl) | Preserves protein structure and function | [1][2][4] |
| Background Contamination | Significantly Reduced | High (endogenous biotinylated proteins, streptavidin) | Cleaner samples for downstream analysis | [8] |
Visualizing the Workflow
The diagrams below illustrate the logical flow of protein isolation using a cleavable linker and compare it directly with the workflow of a non-cleavable linker.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Single-step Purification of Macromolecular Complexes Using RNA Attached to Biotin and a Photo-cleavable Linker [jove.com]
- 8. A Simple and Effective Cleavable Linker for Chemical Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diazo Biotin Cleavable Linkers - CD Bioparticles [cd-bioparticles.net]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Influence of Methyl Substitution on 1,2,4,5-Tetrazine Reactivity and Stability
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the effects of methyl group substitution on the chemical properties of 1,2,4,5-tetrazines, focusing on their reactivity in bioorthogonal reactions and their stability in aqueous environments. It is intended to serve as a technical resource for professionals engaged in chemical biology, drug development, and materials science where tetrazine chemistry is employed.
Introduction: The Role of Tetrazines in Bioorthogonal Chemistry
The 1,2,4,5-tetrazine (B1199680) (Tz) scaffold is a cornerstone of modern bioorthogonal chemistry. Its utility stems from its participation in the inverse-electron-demand Diels-Alder (iEDDA) reaction, a [4+2] cycloaddition with electron-rich dienophiles, most notably strained alkenes like trans-cyclooctene (B1233481) (TCO).[1][2] This reaction is characterized by exceptionally fast kinetics, high specificity, and the ability to proceed in complex biological media without a catalyst, making it ideal for applications ranging from cellular imaging to in vivo pretargeting.[1][2][3]
The reactivity and stability of the tetrazine core can be precisely tuned by altering the substituents at its 3- and 6-positions.[4][5] This guide focuses specifically on the influence of the methyl group (–CH₃), a common substituent, and elucidates the electronic and steric effects that govern its impact on the tetrazine's performance in bioorthogonal applications.
Effect of the Methyl Group on Tetrazine Reactivity
The reactivity of tetrazines in iEDDA reactions is primarily governed by Frontier Molecular Orbital (FMO) theory.[1][6] The key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor tetrazine diene.[1][7][8] A smaller energy gap between these orbitals leads to a faster reaction rate.[1]
The methyl group is a weak electron-donating group (EDG). When attached to the tetrazine ring, it donates electron density, which raises the energy of the tetrazine's molecular orbitals, including the LUMO.[1][2] This increase in LUMO energy widens the HOMO-LUMO gap between the tetrazine and its dienophile partner, resulting in a decreased rate of reaction.[2][9] Consequently, tetrazines bearing electron-donating groups like methyl are slower to react compared to those with hydrogen or electron-withdrawing groups (EWGs).[9][10]
This principle allows for the rational design of tetrazine probes. Highly reactive tetrazines often feature strong EWGs (e.g., pyridyl, pyrimidyl), while less reactive, more stable tetrazines may incorporate EDGs like a methyl group.[9][11]
The following table summarizes second-order rate constants (k₂) for the reaction of various 3,6-disubstituted tetrazines with trans-cyclooctene (TCO) derivatives, illustrating the decelerating effect of methyl substitution compared to hydrogen (unsubstituted) or electron-withdrawing pyridyl groups.
| Tetrazine Substituents (3,6-R) | Dienophile | Solvent | k₂ (M⁻¹s⁻¹) | Reference |
| H, H | TCO | Dioxane | ~100 | [12] |
| CH₃ , H | TCO-PEG₄ | PBS | ~500-1800 | [11] |
| CH₃ , CH₃ | Ethylene | Gas Phase | (Higher barrier than H,H) | [5] |
| Phenyl, Phenyl | TCO | MeOH | 19.1 | [13] |
| Pyridyl, Pyridyl | TCO | Water | 2000 | [3] |
| H, Pyridyl | TCO | Dioxane | ~3000 | [14] |
Table 1: Comparative second-order rate constants (k₂) for various tetrazines. The data shows that methyl-substituted tetrazines generally exhibit lower reactivity than H- or pyridyl-substituted analogs.
Effect of the Methyl Group on Tetrazine Stability
A critical parameter for the application of tetrazines, particularly in vivo, is their stability in aqueous physiological conditions. The primary degradation pathway for many tetrazines is nucleophilic attack on the electron-deficient ring.[15][16]
Substituents that increase reactivity by withdrawing electron density (EWGs) often render the tetrazine core more susceptible to degradation, creating a well-known reactivity-stability trade-off.[9][12] Conversely, the electron-donating nature of the methyl group reduces the electrophilicity of the tetrazine ring. This makes the ring less prone to attack by nucleophiles like water, thereby increasing its hydrolytic stability.[11] For applications requiring long incubation times or high stability in biological media, methyl-substituted tetrazines are often preferred over their more reactive but less stable counterparts.[11][17]
The following table presents half-life (t₁/₂) data for representative tetrazines in biological media, demonstrating the enhanced stability conferred by methyl substitution.
| Tetrazine Substituents (3,6-R) | Condition | Half-life (t₁/₂) | Reference |
| CH₃ , H | Fetal Bovine Serum (37 °C) | >90% intact after 10h | [11] |
| H, H | Fetal Bovine Serum (37 °C) | ~40% remaining after 10h | [11] |
| Pyridyl, Pyridyl | Cell Lysate (37 °C) | 100% degraded by 24h | [17] |
| H, Phenyl | PBS (37 °C) | Stable over 24h | [17] |
Table 2: Comparative stability of tetrazines in aqueous/biological media. Methyl-substituted tetrazine (mTz) shows significantly greater stability than the unsubstituted (HTz) and highly reactive dipyridyl versions.
Experimental Protocols
Detailed and reproducible methodologies are essential for comparing the performance of different tetrazine derivatives.
This protocol describes the use of stopped-flow spectrophotometry to measure the second-order rate constant of a tetrazine-TCO ligation under pseudo-first-order conditions.
Materials:
-
Substituted Tetrazine (e.g., 3-methyl-6-phenyl-1,2,4,5-tetrazine)
-
TCO derivative (e.g., TCO-PEG₄)
-
Anhydrous solvent (e.g., Dioxane) or Buffer (e.g., PBS, pH 7.4)
-
Stopped-flow spectrophotometer equipped with a UV-Vis detector
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the tetrazine at a concentration of 0.5 mM in the chosen solvent/buffer.
-
Prepare a series of TCO solutions at concentrations providing a 10- to 20-fold excess over the tetrazine (e.g., 5 mM, 7.5 mM, 10 mM, 15 mM).
-
-
Instrument Setup:
-
Data Acquisition:
-
Load the tetrazine solution into one syringe of the instrument and the TCO solution into the other.
-
Initiate the run. The instrument will rapidly mix equal volumes of the two solutions, and data collection of absorbance vs. time will begin immediately.
-
Collect data for at least 5-7 half-lives of the reaction. Repeat each measurement in triplicate.
-
-
Data Analysis:
-
Fit the absorbance decay curve to a single-exponential decay function (A(t) = A₀e-k_obs*t) to determine the pseudo-first-order rate constant (k_obs).
-
Plot the calculated k_obs values against the corresponding concentrations of the TCO derivative.
-
The slope of the resulting linear plot is the second-order rate constant (k₂).[11]
-
This protocol outlines a method for determining the half-life of a tetrazine derivative in a biologically relevant medium.
Materials:
-
Substituted Tetrazine
-
Aqueous buffer (e.g., PBS pH 7.4, or Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS)
-
Incubator or water bath set to 37 °C
-
HPLC or UV-Vis Spectrophotometer
-
Internal standard (for HPLC analysis)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the tetrazine in a minimal amount of a water-miscible organic solvent (e.g., DMSO).
-
Dilute the stock solution into the pre-warmed (37 °C) aqueous buffer to a final concentration of ~50-100 μM. Ensure the final DMSO concentration is low (<1%).
-
-
Incubation and Sampling:
-
Immediately take a t=0 time point by removing an aliquot of the solution.
-
Incubate the remaining solution at 37 °C.
-
Withdraw aliquots at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
-
Quantification:
-
Using HPLC: Add an internal standard to each aliquot, then analyze via reverse-phase HPLC, monitoring at the tetrazine's absorbance maximum. Calculate the peak area of the tetrazine relative to the internal standard.
-
Using UV-Vis: Directly measure the absorbance of each aliquot at the tetrazine's λ_max.
-
-
Data Analysis:
-
Normalize the data by plotting the percentage of remaining tetrazine (relative to the t=0 sample) against time.
-
Fit the data to a first-order decay model (C(t) = C₀e-kt) to determine the degradation rate constant (k).
-
Calculate the half-life using the formula: t₁/₂ = ln(2)/k.
-
Conclusion
The substitution of a methyl group onto the 1,2,4,5-tetrazine core has a predictable and significant impact on its chemical properties. By acting as an electron-donating group, it decreases the rate of the inverse-electron-demand Diels-Alder reaction compared to unsubstituted or electron-withdrawn analogues. Simultaneously, it increases the tetrazine's stability against hydrolytic degradation by reducing the electrophilicity of the aromatic ring.
This inherent trade-off between reactivity and stability is a critical design consideration. For applications demanding rapid conjugation at low concentrations, highly reactive, electron-poor tetrazines are superior. However, for protocols involving long incubation periods or harsh conditions, the enhanced stability of methyl-substituted tetrazines makes them the more robust and reliable choice. A thorough understanding of these substituent effects enables the rational selection and design of tetrazine tools tailored to the specific demands of the intended application in research, diagnostics, and therapeutics.
References
- 1. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 2. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituent Effects in Bioorthogonal Diels–Alder Reactions of 1,2,4,5‐Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Diels-Alder Cycloaddition Reaction of Substituted Hemifullerenes with 1,3-Butadiene: Effect of Electron-Donating and Electron-Withdrawing Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 9. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Theoretical Yield of Methyltetrazine-SS-PEG4-Biotin Conjugation
This guide provides a comprehensive overview of the principles and practical steps involved in calculating the theoretical yield for the conjugation of this compound to a target molecule. It covers the underlying bioorthogonal reaction, stoichiometric calculations, factors influencing reaction efficiency, and detailed experimental protocols.
Introduction to this compound Conjugation
This compound is a versatile chemical biology tool used for biotinylation. It incorporates three key features: a methyltetrazine group for highly specific and rapid conjugation, a polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility, and a biotin (B1667282) moiety for detection or purification. A disulfide (-SS-) bond within the linker allows for cleavage of the biotin tag under reducing conditions.
The conjugation chemistry relies on the inverse-electron demand Diels-Alder (iEDDA) reaction, a cornerstone of bioorthogonal "click chemistry".[1][2] This reaction occurs between an electron-poor diene (the tetrazine) and an electron-rich or strained dienophile, such as a trans-cyclooctene (B1233481) (TCO).[2][3][4][5] The iEDDA reaction is prized for its exceptional speed, high selectivity, and ability to proceed under mild, aqueous conditions without a catalyst, making it ideal for modifying sensitive biomolecules.[3][5]
Understanding the theoretical yield is a critical first step in any conjugation experiment. It represents the maximum possible amount of product that can be formed from the given amounts of reactants, assuming a perfect, 100% efficient reaction. By comparing the actual yield to the theoretical yield, researchers can assess the efficiency of their reaction and optimize conditions accordingly.
The Conjugation Reaction: Mechanism and Stoichiometry
The core of the conjugation is the iEDDA cycloaddition. The tetrazine ring reacts with a strained alkene (e.g., TCO) in a two-step cascade: a [4+2] cycloaddition followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂).[3][4] This process forms a stable dihydropyridazine (B8628806) linkage.[3]
The reaction proceeds with a clean 1:1 stoichiometry , where one molecule of this compound reacts with one molecule of the TCO-functionalized target.
Calculating the Theoretical Yield
The calculation of theoretical yield is a systematic process based on the reaction's stoichiometry. It involves identifying the limiting reactant—the reactant that will be completely consumed first and thus determines the maximum amount of product that can be formed.
Step-by-Step Calculation:
-
Gather Molecular Weights: Determine the molecular weight (MW) of both reactants: this compound and the TCO-modified substrate (e.g., a TCO-modified antibody).
-
Calculate Moles of Each Reactant: Use the mass and molecular weight of each reactant to calculate the number of moles.
-
Moles = Mass (g) / Molecular Weight ( g/mol )
-
-
Identify the Limiting Reactant: Compare the moles of each reactant. Since the stoichiometry is 1:1, the reactant with the fewer number of moles is the limiting reactant.
-
Calculate Moles of Product: The number of moles of the conjugated product that can be formed is equal to the number of moles of the limiting reactant.
-
Calculate Theoretical Yield (Mass): Convert the moles of product to mass using the product's molecular weight.
-
MW of Product = MW of this compound + MW of TCO-modified Substrate
-
Theoretical Yield (g) = Moles of Product × MW of Product
-
Data for Calculation
The following table provides the necessary molecular weights for a sample calculation.
| Compound | Molecular Weight ( g/mol ) |
| This compound | 838.08 |
| TCO-NHS ester (for modifying a substrate) | 267.28[6][7][8][9][10] |
| Example Substrate (Antibody, IgG) | ~150,000 |
| Note: The mass added by the TCO moiety after reacting the NHS ester with an amine is less than the full MW of the TCO-NHS ester, but for large proteins, this difference is often negligible for initial estimates. For precise calculations, subtract the mass of the leaving NHS group (115.09 g/mol ). |
Example Calculation
Let's calculate the theoretical yield for conjugating this compound to a TCO-modified antibody (assuming one TCO per antibody for simplicity).
| Parameter | Reactant 1 (TCO-Antibody) | Reactant 2 (MeTet-SS-PEG4-Biotin) |
| Starting Mass | 2.0 mg (0.002 g) | 0.1 mg (0.0001 g) |
| Molecular Weight ( g/mol ) | ~150,000 | 838.08 |
| Moles | 1.33 x 10⁻⁸ mol | 1.19 x 10⁻⁷ mol |
| Limiting Reactant | TCO-Antibody | |
| Moles of Product Formed | 1.33 x 10⁻⁸ mol | |
| MW of Conjugate ( g/mol ) | 150,000 + 838.08 = 150,838.08 | |
| Theoretical Yield (g) | 1.33 x 10⁻⁸ mol × 150,838.08 g/mol = 0.002006 g | |
| Theoretical Yield (mg) | ~2.01 mg |
In this scenario, the TCO-modified antibody is the limiting reactant, and the maximum theoretical yield of the final conjugate is approximately 2.01 mg.
Factors Influencing Actual Yield
The actual yield obtained in the lab is almost always lower than the theoretical yield. Several factors can reduce reaction efficiency.
-
Chemical Factors :
-
Reactant Stability : Tetrazines can degrade in aqueous solutions over time, reducing the concentration of active reactant.
-
Steric Hindrance : If the TCO group on the substrate is in a sterically hindered location, it may be inaccessible to the tetrazine reagent.
-
Hydrophobicity : The hydrophobic nature of TCO can sometimes lead to aggregation or burying of the reactive group within a protein's structure, making it unavailable for reaction.[11]
-
Side Reactions : While iEDDA is highly bioorthogonal, the stability of the reactants under specific pH or buffer conditions should be considered.
-
-
Process-Related Factors :
-
Purification Losses : Material is inevitably lost during purification steps like size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or affinity purification.[12][]
-
Inaccurate Quantification : Errors in measuring the initial mass or concentration of reactants will lead to incorrect stoichiometric ratios and an inaccurate assessment of yield.
-
Incomplete Reactions : The reaction may not go to completion due to insufficient incubation time or non-optimal conditions.
-
Experimental Protocols
A typical conjugation workflow involves two main stages: functionalizing the substrate with a TCO group and the subsequent ligation reaction with the tetrazine reagent.
Protocol 1: TCO Functionalization of a Protein
This protocol describes the modification of a protein (e.g., an antibody) containing primary amines (lysine residues) with TCO-NHS ester.
Materials:
-
Protein solution (e.g., 2 mg/mL IgG) in amine-free buffer (e.g., PBS, pH 7.4-8.5).
-
TCO-NHS ester (MW: 267.28 g/mol ).
-
Anhydrous DMSO or DMF.
-
Spin desalting columns or dialysis equipment for purification.
Procedure:
-
Prepare TCO-NHS Solution: Immediately before use, dissolve TCO-NHS ester in DMSO or DMF to a concentration of 10-20 mM.
-
Determine Reagent Volume: Calculate the volume of TCO-NHS solution needed to achieve a desired molar excess over the protein. A 10- to 20-fold molar excess is a common starting point.
-
Reaction: Add the calculated volume of TCO-NHS solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C, with gentle mixing.[3]
-
Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column or by dialyzing against PBS.
-
Characterization (Optional but Recommended): Determine the degree of labeling (DOL), i.e., the average number of TCO molecules per protein, using MALDI-TOF mass spectrometry.[14]
Protocol 2: Tetrazine Ligation and Purification
This protocol describes the conjugation of this compound to the TCO-functionalized protein.
Materials:
-
TCO-functionalized protein in PBS.
-
This compound (MW: 838.08 g/mol ).
-
Anhydrous DMSO or DMF.
-
Purification equipment: Size-Exclusion Chromatography (SEC) system and/or Streptavidin affinity chromatography beads/columns.
Procedure:
-
Prepare Tetrazine Solution: Dissolve this compound in DMSO to a concentration of 1-10 mM.
-
Reaction: Add a slight molar excess (e.g., 1.5 to 3 equivalents relative to the number of TCO groups) of the tetrazine solution to the TCO-functionalized protein. The reaction can be monitored by the disappearance of the tetrazine's characteristic pink/red color.[3][15]
-
Incubation: Incubate for 30-60 minutes at room temperature. The reaction is often complete in under 5 minutes.[16][17]
-
Purification:
-
Step 4a (SEC): Purify the reaction mixture using Size-Exclusion Chromatography (SEC) to separate the large protein conjugate from unreacted tetrazine reagent and other small molecules.[12][]
-
Step 4b (Affinity Purification): Alternatively, or in addition, use streptavidin-coated beads to capture the biotinylated conjugate, wash away impurities, and then elute the final product.[18]
-
-
Final Characterization: Analyze the final product using SDS-PAGE (which may show a mobility shift) and mass spectrometry to confirm successful conjugation.
References
- 1. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]
- 2. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. broadpharm.com [broadpharm.com]
- 4. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60049A [pubs.rsc.org]
- 5. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. scbt.com [scbt.com]
- 8. precisepeg.com [precisepeg.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation [bio-protocol.org]
- 17. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation [en.bio-protocol.org]
- 18. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Labeling Proteins with Methyltetrazine-SS-PEG4-Biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted biotinylation of proteins is a cornerstone technique in modern life sciences, enabling a wide array of applications from affinity purification and immunoassays to targeted drug delivery. Methyltetrazine-SS-PEG4-Biotin is a state-of-the-art biotinylation reagent that leverages the power of bioorthogonal click chemistry. This reagent features a methyltetrazine moiety for rapid and specific reaction with a trans-cyclooctene (B1233481) (TCO) group, a hydrophilic PEG4 spacer to enhance solubility and minimize steric hindrance, a biotin (B1667282) handle for strong interaction with streptavidin, and a cleavable disulfide bond for the gentle release of the labeled protein.[1][2]
The core of this technology lies in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between the methyltetrazine and a TCO-modified protein.[3][4] This reaction is exceptionally fast, highly selective, and proceeds efficiently under mild, physiological conditions without the need for cytotoxic catalysts.[1][2] The cleavable disulfide linker further enhances the utility of this reagent by allowing for the recovery of the biotinylated protein from streptavidin resins using mild reducing agents.[1][5]
These application notes provide a comprehensive guide to the use of this compound for protein labeling, including detailed experimental protocols, data presentation, and visualizations to aid in the successful implementation of this powerful technology.
Data Presentation
Reagent Properties and Storage
| Property | Value | Reference |
| Molecular Weight | 838.08 g/mol | [1] |
| Purity | >90% | [1] |
| Physical Form | Red oil | [1] |
| Solubility | DCM, acetonitrile, DMF, DMSO | [1] |
| Storage (Solid) | -20°C, desiccated, protected from light | [6] |
| Storage (Stock Solution in DMSO) | -20°C for up to 1 month; -80°C for up to 6 months (aliquoted to avoid freeze-thaw cycles) | [7][8] |
Reaction Kinetics and Labeling Efficiency
| Parameter | Value | Conditions | Reference |
| Second-order Rate Constant (k) | > 800 M⁻¹s⁻¹ | Inverse-electron-demand Diels-Alder reaction with TCO | [3] |
| Recommended Molar Excess | 1.05 - 1.5 equivalents of tetrazine reagent to 1 equivalent of TCO-protein | General recommendation for tetrazine-TCO ligation | [9] |
| Typical Labeling Efficiency | >95% | Dependent on reaction conditions and protein concentration | [10] |
Experimental Protocols
Protocol 1: Labeling of TCO-Modified Protein
This protocol describes the procedure for labeling a protein that has been pre-functionalized with a trans-cyclooctene (TCO) group.
Materials:
-
TCO-modified protein
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Desalting spin column or dialysis cassette
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)
Procedure:
-
Protein Preparation:
-
Dissolve or exchange the TCO-modified protein into the Reaction Buffer at a concentration of 1-5 mg/mL.[9]
-
Ensure the buffer is free of any primary amines if the TCO modification was introduced via NHS ester chemistry.
-
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.[11]
-
-
Biotinylation Reaction:
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature.[5]
-
-
Purification of the Biotinylated Protein:
-
Remove excess, unreacted this compound using a desalting spin column or by dialysis against PBS.[9]
-
Protocol 2: Affinity Purification of Biotinylated Protein
This protocol outlines the capture of the biotinylated protein using streptavidin-functionalized beads.
Materials:
-
Biotinylated protein from Protocol 1
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Wash Buffer: PBS with 0.1% Tween-20 (PBST)
-
Elution Buffer (see Protocol 3)
Procedure:
-
Bead Preparation:
-
Wash the streptavidin beads twice with Wash Buffer according to the manufacturer's instructions.
-
-
Binding of Biotinylated Protein:
-
Add the purified biotinylated protein solution to the washed streptavidin beads.
-
Incubate for 30-60 minutes at room temperature with gentle rotation to allow for binding.
-
-
Washing:
-
Pellet the beads using a magnetic stand or centrifugation.
-
Remove the supernatant.
-
Wash the beads three times with Wash Buffer to remove any non-specifically bound proteins.
-
Protocol 3: Cleavage and Elution of the Labeled Protein
This protocol describes the cleavage of the disulfide bond to release the labeled protein from the streptavidin beads.
Materials:
-
Protein-bound streptavidin beads from Protocol 2
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Cleavage Buffer: PBS, pH 7.2-8.0
Procedure:
-
Preparation of Cleavage Solution:
-
Prepare a 50 mM solution of DTT or a 20 mM solution of TCEP in Cleavage Buffer.
-
-
Cleavage Reaction:
-
Elution:
-
Pellet the beads.
-
Carefully collect the supernatant containing the released protein.
-
The eluted protein is now free of the biotin-PEG4 moiety.
-
Protocol 4: Quantification of Biotinylation (HABA Assay)
This protocol allows for the determination of the biotin-to-protein molar ratio.
Materials:
-
Purified biotinylated protein
-
HABA/Avidin solution (commercially available kits are recommended)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
Procedure:
-
Assay Setup:
-
Follow the instructions provided with the HABA assay kit. Typically, this involves adding a specific volume of the HABA/Avidin solution to a cuvette or microplate well.
-
-
Blank Measurement:
-
Measure the absorbance of the HABA/Avidin solution at 500 nm to obtain a blank reading.
-
-
Sample Measurement:
-
Add a known concentration of the purified biotinylated protein to the HABA/Avidin solution.
-
Incubate for a short period to allow the biotin to displace the HABA from the avidin.
-
Measure the absorbance at 500 nm.
-
-
Calculation:
-
The decrease in absorbance at 500 nm is proportional to the amount of biotin in the sample. Calculate the biotin-to-protein ratio using the formulas provided in the kit's manual.[12]
-
Visualizations
Caption: Experimental workflow for protein biotinylation and purification.
Caption: Bioorthogonal reaction of this compound.
Caption: Cleavage of the disulfide bond for protein elution.
References
- 1. This compound,Tetrazine reagents, Tetrazine click- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. conju-probe.com [conju-probe.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Biotin-PEG4-methyltetrazine - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. interchim.fr [interchim.fr]
- 10. mdpi.com [mdpi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Methyltetrazine-SS-PEG4-Biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltetrazine-SS-PEG4-Biotin is a versatile chemical tool designed for bioorthogonal chemistry, specifically for the labeling and reversible capture of biomolecules. This reagent incorporates three key functionalities: a methyltetrazine group for highly efficient and specific click chemistry reactions, a biotin (B1667282) handle for strong and specific binding to streptavidin, and a disulfide (SS) linker that allows for the cleavage and release of the biotinylated molecule under reducing conditions. The polyethylene (B3416737) glycol (PEG4) spacer enhances solubility in aqueous buffers and minimizes steric hindrance.
This molecule is particularly useful in applications such as protein labeling, immunoprecipitation, cell surface labeling, and the development of antibody-drug conjugates (ADCs).[1][2] The core technology relies on the inverse-electron-demand Diels-Alder (iEDDA) reaction between the methyltetrazine moiety and a trans-cyclooctene (B1233481) (TCO) group.[1][3][4] This reaction is known for its exceptionally fast kinetics and high specificity, allowing for efficient conjugation in complex biological milieu without the need for a catalyst.[5][6][7]
Core Principles
The utility of this compound is centered around two primary chemical processes: the Tetrazine-TCO ligation for conjugation and the disulfide bond cleavage for release.
-
Tetrazine-TCO Ligation (Click Chemistry): This is a bioorthogonal reaction where the electron-deficient methyltetrazine ring reacts with a strained alkene, such as trans-cyclooctene (TCO), in a [4+2] cycloaddition. This reaction is extremely fast and proceeds readily under physiological conditions (aqueous buffer, neutral pH, and room temperature) without interfering with biological functional groups.[5][6]
-
Disulfide Bond Cleavage: The disulfide bond within the linker is stable under normal physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[6] This allows for the release of the biotinylated molecule from its target after capture or isolation with streptavidin.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C36H55N9O8S3 |
| Purity | >90% |
| Appearance | Red oil |
| Solubility | Soluble in DCM, acetonitrile, DMF, and DMSO |
| Storage | -20°C, protected from light and moisture |
Table 2: Recommended Reaction Parameters for Tetrazine-TCO Ligation
| Parameter | Recommended Range | Notes |
| Molar Ratio (Tetrazine:TCO) | 1.05:1 to 1.5:1 | A slight excess of the tetrazine reagent is often recommended to ensure complete conjugation. |
| Reaction Buffer | Phosphate-buffered saline (PBS) | Other non-amine containing buffers are also suitable. |
| pH Range | 6.0 - 9.0 | The reaction is robust across a range of physiological pH.[8] |
| Temperature | Room Temperature (20-25°C) | The reaction is typically rapid at room temperature. |
| Reaction Time | 30 - 120 minutes | Reaction progress can be monitored if necessary. |
Table 3: Comparison of Reducing Agents for Disulfide Bond Cleavage
| Parameter | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) |
| Optimal pH Range | 1.5 - 9.0[9] | 7.0 - 8.5[9] |
| Reaction Rate | Rapid, often complete in < 5 minutes at room temperature.[9] | Slower, especially at lower pH.[9] |
| Stability in Air | Highly stable.[9] | Prone to oxidation.[9] |
| Reaction | Irreversible.[9] | Reversible.[9] |
| Working Concentration | 5 - 50 mM | 10 - 100 mM |
Experimental Protocols
Protocol 1: Biotinylation of a TCO-Modified Protein
This protocol describes the biotinylation of a purified protein that has been previously functionalized with a TCO group.
Materials:
-
TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the TCO-functionalized protein is in a suitable reaction buffer at a concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Biotinylation Reaction:
-
Add a 1.05 to 1.5-fold molar excess of the this compound stock solution to the protein solution.
-
Gently mix the reaction mixture.
-
Incubate for 1-2 hours at room temperature.
-
-
Purification:
-
Remove the excess, unreacted this compound from the biotinylated protein using a desalting spin column or by dialysis against the desired storage buffer.
-
-
Storage: Store the purified biotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
Protocol 2: Capture and Elution of Biotinylated Protein using Streptavidin Beads
This protocol outlines the capture of the biotinylated protein from Protocol 1 using streptavidin-coated agarose (B213101) or magnetic beads, followed by the cleavage of the disulfide bond to elute the protein.
Materials:
-
Biotinylated protein from Protocol 1
-
Streptavidin-coated agarose or magnetic beads
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., 50 mM DTT or 20 mM TCEP in PBS, pH 7.4)
-
Iodoacetamide (B48618) (optional, for alkylation)
Procedure:
-
Bead Preparation: Wash the streptavidin beads with Wash Buffer according to the manufacturer's instructions.
-
Binding:
-
Incubate the biotinylated protein solution with the washed streptavidin beads for 30-60 minutes at room temperature with gentle rotation.
-
-
Washing:
-
Pellet the beads (by centrifugation or using a magnetic stand) and discard the supernatant.
-
Wash the beads 3-5 times with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Add the Elution Buffer to the beads.
-
Incubate for 30-60 minutes at 37°C with gentle mixing to cleave the disulfide bond.
-
-
Collection of Eluted Protein:
-
Pellet the beads and carefully collect the supernatant containing the eluted protein.
-
-
(Optional) Alkylation: To prevent re-formation of disulfide bonds, the eluted protein can be treated with an alkylating agent like iodoacetamide. Add iodoacetamide to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.
Mandatory Visualization
Caption: Experimental workflow for biotinylation and reversible capture.
Caption: Core chemical reactions of the linker.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. Biotin-PEG4-methyltetrazine, CAS 1835759-81-3 | AxisPharm [axispharm.com]
- 4. Biotin-PEG4-methyltetrazine - Creative Biolabs [creative-biolabs.com]
- 5. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. This compound,Tetrazine reagents, Tetrazine click- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Methyltetrazine-SS-PEG4-Biotin in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and safety profile. Methyltetrazine-SS-PEG4-Biotin is a versatile, cleavable linker designed for the synthesis of ADCs using bioorthogonal click chemistry.
This linker incorporates several key features:
-
Methyltetrazine Group: Enables a highly efficient and specific bioorthogonal reaction with a trans-cyclooctene (B1233481) (TCO)-modified antibody via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1] This "click chemistry" approach allows for rapid conjugation under mild, physiological conditions.[1][2]
-
Disulfide Bond (SS): Provides a cleavable linkage that is stable in the bloodstream but can be readily reduced in the intracellular environment, where concentrations of reducing agents like glutathione (B108866) (GSH) are significantly higher.[] This ensures targeted release of the cytotoxic payload within the cancer cells.
-
PEG4 Spacer: A hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and reduces aggregation of the ADC.[4] It also provides steric separation between the antibody and the payload.
-
Biotin Moiety: Facilitates the purification of the linker-payload conjugate or the final ADC using affinity chromatography with streptavidin or avidin (B1170675) resins.[] It can also be utilized in pre-targeting strategies.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the synthesis and characterization of ADCs.
Data Presentation
Table 1: Properties of this compound Linker
| Property | Description | Reference |
| Linker Type | Cleavable | [] |
| Conjugation Chemistry | Inverse-electron-demand Diels-Alder (iEDDA) Click Chemistry | [1][2] |
| Reactive Groups | Methyltetrazine (reacts with TCO), Biotin | [1] |
| Cleavage Mechanism | Reduction of disulfide bond | [] |
| Spacer | 4-unit polyethylene glycol (PEG4) | [4] |
Table 2: Recommended Reaction Conditions for ADC Synthesis
| Step | Parameter | Recommended Range | Reference |
| Payload Biotinylation | Molar excess of NHS-Biotin to payload | 1.5 - 5 fold | [6] |
| Reaction Time | 1 - 4 hours at RT, or overnight at 4°C | [6] | |
| pH | 7.2 - 8.5 | [7] | |
| TCO-Antibody Modification | Molar excess of TCO-NHS ester to antibody | 5 - 20 fold | [8] |
| Reaction Time | 1 - 2 hours at RT | [8] | |
| pH | 7.2 - 8.5 | [8] | |
| ADC Conjugation (TCO-Tetrazine Click) | Molar excess of Methyltetrazine-linker-payload to TCO-antibody | 1.5 - 3 fold | [9] |
| Reaction Time | 30 - 60 minutes at RT | [2][9] | |
| Temperature | Room Temperature (can be increased to 37°C to accelerate) | [9] | |
| pH | 6.0 - 9.0 | [2] | |
| Disulfide Bond Cleavage Assay | DTT concentration | 10 - 100 mM | [10] |
| Glutathione (GSH) concentration | 1 - 10 mM | [][10] | |
| Incubation Time | 1 - 24 hours at 37°C | [10] |
Experimental Protocols
Protocol 1: Biotinylation of an Amine-Containing Cytotoxic Payload
This protocol describes the biotinylation of a cytotoxic drug containing a primary amine functional group using an NHS-ester activated biotinylation reagent. This creates the "Linker-Payload" construct for subsequent conjugation.
Materials:
-
Amine-containing cytotoxic payload
-
NHS-SS-PEG4-Biotin (or a similar NHS-activated biotinylation reagent)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or borate (B1201080) buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification System: Reverse-phase HPLC (RP-HPLC)
Methodology:
-
Payload Solution Preparation: Dissolve the amine-containing cytotoxic payload in anhydrous DMSO to a stock concentration of 10-20 mM.
-
Biotinylation Reagent Preparation: Immediately before use, dissolve the NHS-SS-PEG4-Biotin in anhydrous DMSO to a concentration of 10-20 mM.
-
Biotinylation Reaction:
-
In a reaction vessel, add the payload solution.
-
Add the NHS-SS-PEG4-Biotin solution to the payload solution to achieve a 1.5 to 5-fold molar excess of the biotinylation reagent.
-
If necessary, add reaction buffer to ensure the final DMSO concentration is below 20% (v/v) to maintain payload solubility.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
-
-
Reaction Quenching: Add quenching buffer to a final concentration of 50 mM to consume any unreacted NHS-ester. Incubate for 30 minutes at room temperature.
-
Purification: Purify the resulting biotinylated payload (Payload-SS-PEG4-Biotin) using RP-HPLC to remove unreacted payload, biotinylation reagent, and byproducts.
-
Characterization and Storage: Confirm the identity and purity of the product by LC-MS. Lyophilize the pure fractions and store at -20°C or below, protected from light and moisture.
Protocol 2: Modification of Antibody with TCO
This protocol details the introduction of a trans-cyclooctene (TCO) moiety onto the antibody by targeting primary amines on lysine (B10760008) residues.
Materials:
-
Monoclonal Antibody (mAb) in a primary amine-free buffer (e.g., PBS)
-
TCO-PEGx-NHS ester
-
Anhydrous DMSO
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction Buffer: PBS, pH 7.4-8.5
Methodology:
-
Antibody Preparation: If necessary, buffer exchange the antibody into the reaction buffer to remove any primary amine-containing components. Adjust the antibody concentration to 2-10 mg/mL.
-
TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEGx-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.
-
Modification Reaction:
-
Add a 5- to 20-fold molar excess of the TCO-NHS ester stock solution to the antibody solution. The optimal molar excess should be determined empirically to achieve the desired degree of labeling.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification: Remove excess, unreacted TCO-NHS ester using a desalting column, buffer exchanging the TCO-modified antibody into a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Determine the degree of labeling (DOL) of TCO on the antibody using mass spectrometry.
Protocol 3: ADC Synthesis via TCO-Tetrazine Click Chemistry
This protocol describes the final conjugation of the Methyltetrazine-linker-payload to the TCO-modified antibody.
Materials:
-
TCO-modified antibody (from Protocol 2)
-
This compound-Payload (from Protocol 1)
-
Conjugation Buffer: PBS, pH 7.4
-
Purification System: Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the this compound-Payload in DMSO.
-
Conjugation Reaction:
-
Add a 1.5 to 3-fold molar excess of the Methyltetrazine-linker-payload stock solution to the TCO-modified antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature.[2][9] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color or by UV-Vis spectrophotometry.
-
-
Purification: Purify the resulting ADC using SEC to remove unreacted linker-payload and any aggregates. HIC can be used to separate ADC species with different drug-to-antibody ratios (DAR).[11]
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC-HPLC or mass spectrometry.
-
Purity and Aggregation: Assess the purity and extent of aggregation using SEC.
-
Confirmation of Conjugation: Confirm the successful conjugation and determine the molecular weight of the ADC using mass spectrometry.
-
-
Storage: Store the purified ADC at 2-8°C in a suitable formulation buffer.
Protocol 4: In Vitro Disulfide Bond Cleavage Assay
This protocol is for confirming the cleavability of the disulfide linker in a reducing environment, simulating intracellular conditions.
Materials:
-
Purified ADC (from Protocol 3)
-
Reducing agents: Dithiothreitol (DTT) and Glutathione (GSH)
-
Reaction Buffer: PBS, pH 7.4
-
Analysis System: RP-HPLC or LC-MS
Methodology:
-
Stock Solution Preparation:
-
Prepare a 1 M stock solution of DTT in deionized water.
-
Prepare a 100 mM stock solution of GSH in PBS, adjusting the pH to 7.4 if necessary.
-
-
Cleavage Reaction:
-
Set up two sets of reactions. In one, add DTT to the ADC solution to a final concentration of 10-100 mM. In the other, add GSH to a final concentration of 1-10 mM.
-
Incubate the reactions at 37°C.
-
-
Time-Course Analysis: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of each reaction mixture.
-
Analysis: Analyze the aliquots by RP-HPLC or LC-MS to monitor the release of the payload from the antibody. Compare the cleavage over time between the DTT and GSH treated samples.
Visualizations
Caption: Workflow for ADC synthesis using this compound.
Caption: Mechanism of action for a disulfide-linked ADC.
Caption: Reductive cleavage of the disulfide linker by glutathione.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. broadpharm.com [broadpharm.com]
- 4. adcreview.com [adcreview.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. dianova.com [dianova.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Cell Surface Protein Labeling with Methyltetrazine-SS-PEG4-Biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltetrazine-SS-PEG4-Biotin is a versatile chemical probe designed for the selective labeling of cell surface proteins. This reagent incorporates several key features that make it a powerful tool for studying protein trafficking, receptor internalization, and for proteomic analysis of the cell surface.
At its core, this compound utilizes a highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction. The methyltetrazine moiety reacts specifically and rapidly with a trans-cyclooctene (B1233481) (TCO) group, which can be metabolically or genetically incorporated into cell surface proteins. This two-step labeling strategy provides exceptional specificity.
The molecule includes a polyethylene (B3416737) glycol (PEG4) spacer, which enhances its water solubility and minimizes steric hindrance, thereby improving accessibility to the TCO-tagged proteins. A key feature of this reagent is the presence of a disulfide (SS) bond, which acts as a cleavable linker. This allows for the removal of the biotin (B1667282) tag under mild reducing conditions, facilitating the elution of captured proteins from streptavidin affinity matrices. This is particularly advantageous for downstream applications such as mass spectrometry-based proteomics. The biotin group provides a high-affinity handle for detection and purification using streptavidin-based reagents.
This document provides detailed protocols for the use of this compound in cell surface protein labeling, subsequent analysis, and includes illustrative data and visualizations to guide the researcher.
Data Presentation
Table 1: Labeling Efficiency of this compound
This table provides representative data on the labeling efficiency of cell surface proteins on TCO-modified cells with varying concentrations of this compound and incubation times. Efficiency is determined by flow cytometry using a fluorescently labeled streptavidin conjugate.
| Concentration of this compound (µM) | Incubation Time (minutes) | Mean Fluorescence Intensity (Arbitrary Units) | Labeling Efficiency (%) |
| 10 | 30 | 1500 | 65 |
| 10 | 60 | 1800 | 78 |
| 50 | 30 | 4500 | 92 |
| 50 | 60 | 4800 | 95 |
| 100 | 30 | 5100 | 98 |
| 100 | 60 | 5200 | 99 |
| Control (No TCO) | 60 | 50 | <1 |
Note: This data is illustrative and should be optimized for specific cell types and experimental conditions.
Table 2: Cell Viability Assessment
This table shows the effect of the two-step labeling protocol on cell viability, as assessed by a standard MTT assay.
| Treatment Group | Cell Viability (%) |
| Untreated Control | 100 |
| TCO-modified Sugar (50 µM, 48h) | 98 ± 2.1 |
| TCO-modified Sugar + this compound (50 µM, 1h) | 96 ± 3.5 |
| TCO-modified Sugar + this compound + Streptavidin-HRP | 95 ± 2.8 |
Note: This data is illustrative. It is recommended to perform cell viability assays for each specific cell line and experimental setup.
Table 3: Identification of Pulled-Down Proteins by Mass Spectrometry
This table presents a partial list of proteins that could be identified from a streptavidin pull-down experiment followed by mass spectrometry, after labeling of TCO-expressing cells with this compound.
| Protein Accession | Gene Symbol | Protein Name | Peptide Count | Relative Abundance |
| P00533 | EGFR | Epidermal growth factor receptor | 25 | +++ |
| P06493 | ITGAV | Integrin alpha-V | 18 | +++ |
| P08581 | MET | Hepatocyte growth factor receptor | 15 | ++ |
| P35968 | FGFR1 | Fibroblast growth factor receptor 1 | 12 | ++ |
| Q13639 | TFRC | Transferrin receptor protein 1 | 10 | ++ |
| P04626 | ERBB2 | Receptor tyrosine-protein kinase erbB-2 | 8 | + |
| P16442 | CD44 | CD44 antigen | 7 | + |
Note: This is a representative list. The actual proteins and their abundance will vary depending on the cell type and experimental conditions.
Experimental Protocols
Protocol 1: Two-Step Cell Surface Protein Labeling
This protocol describes the metabolic incorporation of a TCO-modified sugar into cell surface glycans, followed by reaction with this compound.
Materials:
-
Cells of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
TCO-modified sugar (e.g., Ac4Man-TCO)
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Metabolic Labeling: a. Plate cells at a suitable density to reach 70-80% confluency at the time of labeling. b. Prepare a stock solution of the TCO-modified sugar in DMSO. c. Add the TCO-modified sugar to the cell culture medium to a final concentration of 25-50 µM. d. Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2 to allow for metabolic incorporation of the TCO group into cell surface glycans.
-
Biotinylation: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Gently wash the cells three times with ice-cold PBS to remove any unincorporated TCO-modified sugar. c. Dilute the this compound stock solution in PBS to a final concentration of 50-100 µM. d. Add the labeling solution to the cells and incubate for 30-60 minutes at room temperature or 4°C. Performing this step at 4°C can help to reduce endocytosis of the labeled proteins. e. Wash the cells three times with ice-cold PBS to remove excess labeling reagent. f. The cells are now ready for downstream applications such as imaging, flow cytometry, or protein extraction for pull-down assays.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of the labeling procedure.
Materials:
-
Labeled and control cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
Procedure:
-
After the labeling protocol, remove the final PBS wash and add 100 µL of fresh cell culture medium to each well.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of DMSO or solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control cells.
Protocol 3: Streptavidin Pull-Down of Biotinylated Proteins
This protocol describes the enrichment of biotinylated cell surface proteins for subsequent analysis.
Materials:
-
Labeled cells from Protocol 1
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-conjugated magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer containing a reducing agent like DTT or β-mercaptoethanol at a final concentration of 50-100 mM)
Procedure:
-
Cell Lysis: a. Lyse the labeled cells on ice using a suitable lysis buffer. b. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. c. Collect the supernatant containing the protein extract.
-
Binding: a. Wash the streptavidin magnetic beads three times with wash buffer. b. Add the cell lysate to the washed beads and incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing: a. Pellet the beads using a magnetic stand and discard the supernatant. b. Wash the beads five times with wash buffer to remove non-specifically bound proteins.
-
Elution: a. To elute the captured proteins, resuspend the beads in elution buffer containing a reducing agent to cleave the disulfide bond. b. Incubate at 95-100°C for 5-10 minutes. c. Pellet the beads and collect the supernatant containing the eluted proteins. d. The eluted proteins are now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.
Visualizations
Caption: Experimental workflow for two-step cell surface protein labeling.
Caption: Workflow for the pull-down and analysis of biotinylated proteins.
Caption: Simplified EGFR signaling and internalization pathway.
In Vivo Applications of Tetrazine-Based Bioorthogonal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the in vivo applications of tetrazine-based bioorthogonal chemistry, with a focus on detailed application notes and experimental protocols. The content is designed to be a practical resource for researchers and professionals in the fields of chemical biology, molecular imaging, and drug development.
Introduction to Tetrazine Bioorthogonal Chemistry
Tetrazine-based bioorthogonal chemistry, primarily the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO), has emerged as a powerful tool for in vivo applications.[1][2][3] This reaction is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, allowing for covalent bond formation within living organisms without interfering with native biological processes.[4][5][6] The unique properties of the tetrazine ligation have enabled significant advancements in pretargeted imaging, drug delivery, and diagnostics.[7][8][9]
A key advantage of this chemistry is the ability to separate the targeting of a biomolecule from the delivery of a payload (e.g., an imaging agent or a therapeutic drug).[9][10] This "pre-targeting" strategy involves first administering a biomolecule of interest (such as an antibody) modified with one of the reactive partners (typically TCO), allowing it to accumulate at the target site and clear from circulation.[9][11] Subsequently, the second reactive partner (the tetrazine) carrying the payload is administered and rapidly reacts with the pre-localized biomolecule, enhancing the target-to-background signal in imaging or concentrating a therapeutic at the desired location.[9][11]
Application Note 1: Pretargeted In Vivo Imaging
Tetrazine bioorthogonal chemistry is extensively used for pretargeted in vivo imaging, including Positron Emission Tomography (PET) and fluorescence imaging.[4][7][12][13] This approach offers improved imaging contrast and reduced radiation burden to non-target tissues compared to conventional methods using directly labeled antibodies.[8][11]
Key Features:
-
High Signal-to-Noise Ratios: By allowing the targeting antibody-TCO conjugate to clear from the bloodstream before injecting the radiolabeled tetrazine, high tumor-to-background ratios can be achieved.[7][11]
-
Use of Short-Lived Radioisotopes: The rapid kinetics of the tetrazine ligation allow for the use of short-lived radioisotopes like Fluorine-18 (¹⁸F), which is advantageous for clinical applications.[14][15]
-
Versatility: The modular nature of this system allows for the use of various imaging agents, including radiometals (e.g., ⁶⁴Cu, ⁶⁸Ga) and fluorophores.[4][11][16]
Quantitative Data for Pretargeted PET Imaging
| Targeting Vector | Dienophile | Radiotracer | Tumor Model | Tumor Uptake (%ID/g) | Reference |
| huA33 Antibody | TCO | ⁶⁴Cu-NOTA-Tetrazine | SW1222 Colorectal Cancer | 4.1 ± 0.3 at 12 h | [11] |
| Anti-CA19.9 mAb (5B1) | TCO | Al¹⁸F-NOTA-Tetrazine | BxPC3 Pancreatic Cancer | up to 6.4 at 4 h | [14] |
| c(RGDyK) peptide | Tetrazine | ¹⁸F-TCO | U87MG Glioblastoma | ~3.5 at 1 h | [17] |
TCO: trans-cyclooctene; NOTA: 1,4,7-triazacyclononane-1,4,7-triacetic acid; %ID/g: percentage of injected dose per gram of tissue.
Protocol 1: General Protocol for Pretargeted PET Imaging in a Xenograft Mouse Model
This protocol outlines a generalized workflow for a pretargeted PET imaging experiment using a TCO-modified antibody and a radiolabeled tetrazine.
Materials:
-
TCO-modified monoclonal antibody (mAb-TCO) targeting a tumor-specific antigen.
-
Radiolabeled tetrazine (e.g., ⁶⁴Cu-Tz or ¹⁸F-Tz) with high specific activity.
-
Tumor-bearing mice (e.g., athymic nude mice with subcutaneous xenografts).
-
PET/CT scanner.
-
Ancillary equipment for intravenous injections and animal handling.
Experimental Workflow:
Caption: Workflow for pretargeted in vivo PET imaging.
Detailed Steps:
-
Antibody-TCO Administration: Inject the mAb-TCO conjugate intravenously into tumor-bearing mice. The typical dose will depend on the antibody and tumor model but is often in the range of 10-100 µg per mouse.
-
Accumulation and Clearance: Allow the mAb-TCO to circulate for 24 to 48 hours. This waiting period is crucial for the antibody to accumulate at the tumor site and for the unbound conjugate to clear from the bloodstream, minimizing background signal.[11]
-
Radiotracer Administration: Inject the radiolabeled tetrazine intravenously. The amount of radioactivity will depend on the isotope and imaging system (e.g., 3.7-7.4 MBq or 100-200 µCi for ⁶⁴Cu).
-
In Vivo Ligation: The tetrazine will rapidly react with the TCO-modified antibody that has accumulated at the tumor.
-
PET/CT Imaging: Perform dynamic or static PET/CT scans at desired time points post-injection of the radiotracer to visualize tumor uptake and biodistribution.
-
Biodistribution Analysis (Optional but Recommended): After the final imaging session, euthanize the animals and collect major organs and the tumor. Measure the radioactivity in each sample using a gamma counter to quantify the biodistribution of the radiotracer as %ID/g.
Application Note 2: Bioorthogonal "Click-to-Release" Drug Delivery
Tetrazine-based chemistry can be engineered for "click-to-release" applications, enabling site-specific drug activation.[2][10] In this strategy, a prodrug is designed with a TCO-caged active molecule. The systemic administration of this prodrug is followed by a localized delivery of a tetrazine-functionalized activator, for instance, within a hydrogel implanted near a tumor. The bioorthogonal reaction then uncages and activates the drug specifically at the target site, minimizing systemic toxicity.[10]
Key Features:
-
Spatially Controlled Drug Activation: The drug is activated only where both the prodrug and the tetrazine activator are present, offering high spatial control.[10]
-
Reduced Systemic Toxicity: By keeping the drug in an inactive prodrug form throughout the circulation, off-target side effects are significantly reduced.[10]
-
Versatility: This approach can be adapted for the release of various therapeutic agents, including chemotherapeutics and fluorescent probes for theranostic applications.[2][18]
Quantitative Data for Click-to-Release Doxorubicin Delivery
| Systemic Component | Localized Component | Drug | Tumor Model | Outcome | Reference |
| Doxorubicin-TCO Prodrug | Tetrazine-modified Alginate Hydrogel | Doxorubicin | HT1080 Soft Tissue Sarcoma | Tumor remission with minimal side effects | [10] |
Protocol 2: Local Drug Activation via Tetrazine-Modified Hydrogel and a TCO-Prodrug
This protocol describes a general method for localized drug activation using a tetrazine-modified hydrogel and a systemically administered TCO-caged prodrug.
Materials:
-
Tetrazine-functionalized biocompatible hydrogel (e.g., alginate-tetrazine).
-
TCO-caged prodrug (e.g., doxorubicin-TCO).
-
Tumor-bearing mice.
-
Surgical tools for hydrogel implantation.
-
HPLC for analyzing drug release.
Experimental Workflow:
Caption: Workflow for local drug activation.
Detailed Steps:
-
Hydrogel Implantation: Surgically implant the tetrazine-modified hydrogel in the peritumoral space of the anesthetized mouse.
-
Recovery: Allow the animal to recover from surgery for a specified period (e.g., 24-48 hours).
-
Prodrug Administration: Administer the TCO-caged prodrug systemically, for example, via tail vein injection. The dosing regimen will depend on the specific drug and its therapeutic window.
-
In Situ Drug Activation: The circulating prodrug will react with the tetrazine moieties in the hydrogel, leading to the localized release and activation of the therapeutic agent.
-
Monitoring: Monitor tumor growth over time to assess therapeutic efficacy. Also, monitor animal weight and general health as indicators of systemic toxicity.
-
Pharmacokinetic Analysis (Optional): Collect blood samples at various time points to determine the pharmacokinetic profile of the prodrug and the released active drug.
Application Note 3: Fluorogenic Probes for In Vivo Imaging
Fluorogenic tetrazine probes are designed to be non-fluorescent or weakly fluorescent until they react with a dienophile.[1][19] This "turn-on" fluorescence mechanism is highly advantageous for in vivo imaging as it minimizes background fluorescence and eliminates the need for washing steps to remove unbound probes.[1]
Key Features:
-
High Contrast Imaging: The fluorescence signal is only generated upon reaction at the target site, leading to high-contrast images.[20]
-
Real-time Monitoring: Enables real-time visualization of biological processes in living animals.[20]
-
NIR Probes: The development of near-infrared (NIR) fluorogenic tetrazine probes allows for deeper tissue penetration and reduced autofluorescence.[19]
Quantitative Data for Fluorogenic Tetrazine Probes
| Probe Type | Dienophile | Fold Fluorescence Increase | Application | Reference |
| Alkenyltetrazine-Oregon Green | TCO | ~400 | Live-cell imaging | [1] |
| Alkenyltetrazine-Rhodamine | TCO | up to 76 | Live-cell imaging | [1] |
| BODIPY-tetrazine | TCO | up to 2000 | Biological imaging | [21] |
Conclusion
Tetrazine-based bioorthogonal chemistry offers a versatile and powerful platform for a wide range of in vivo applications. The protocols and data presented here provide a starting point for researchers looking to harness this technology for advanced imaging, targeted drug delivery, and diagnostics. The continued development of novel tetrazines and dienophiles with optimized kinetics and stability will undoubtedly expand the scope of this remarkable chemical tool in biomedical research and clinical translation.[1][22]
References
- 1. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 4. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 5. broadpharm.com [broadpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioorthogonal chemistry: implications for pretargeted nuclear (PET/SPECT) imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Bioorthogonal Chemistry Enables Local Hydrogel and Systemic Pro-Drug To Treat Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tetrazine bioorthogonal chemistry derived in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. uu.diva-portal.org [uu.diva-portal.org]
- 16. [ 68 Ga]Ga-THP-tetrazine for bioorthogonal click radiolabelling: pretargeted PET imaging of liposomal nanomedicines - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00039K [pubs.rsc.org]
- 17. Tetrazine-tans-cyclooctene ligation for the rapid construction of integrin αvβ3 targeted PET tracer based on a cyclic RGD peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Red-emitting fluorogenic BODIPY-tetrazine probes for biological imaging: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 22. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pre-targeted Imaging Using Methyltetrazine-SS-PEG4-Biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pre-targeted imaging represents a significant advancement in molecular imaging, offering the potential for higher image contrast and reduced radiation dose to non-target tissues compared to conventional direct targeted methods. This approach temporally separates the targeting of a biomarker from the delivery of the imaging agent. The inverse electron demand Diels-Alder (IEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO) is a bioorthogonal reaction with exceptionally fast kinetics, making it ideal for in vivo applications such as pre-targeted imaging.[1][2][3]
Methyltetrazine-SS-PEG4-Biotin is a versatile reagent designed for pre-targeted strategies. It features a methyltetrazine moiety for rapid and specific reaction with a TCO-modified targeting vector (e.g., an antibody), a hydrophilic PEG4 spacer to enhance solubility, and a biotin (B1667282) group.[2][4][5] A key feature of this reagent is the cleavable disulfide (-SS-) bond, which allows for the release of the biotinylated entity under reducing conditions, a feature that can be exploited in various experimental designs.[4][6]
These application notes provide an overview of the use of this compound in pre-targeted imaging, including detailed experimental protocols and representative data.
Principle of Pre-targeted Imaging
The pre-targeted imaging strategy involves two main steps:
-
Targeting: A biomolecule, typically a monoclonal antibody (mAb) modified with trans-cyclooctene (TCO), is administered to the subject. This mAb-TCO conjugate is allowed to accumulate at the target site (e.g., a tumor) while the unbound conjugate clears from circulation.
-
Imaging: A radiolabeled small molecule containing a tetrazine moiety, in this case, a derivative of this compound, is administered. This tetrazine probe rapidly circulates and undergoes a highly specific "click" reaction with the TCO-modified mAb at the target site. The unbound tetrazine probe is quickly cleared from the body, leading to a high target-to-background signal ratio.[7][8][9]
The inclusion of a biotin moiety on the tetrazine probe offers several possibilities. While the primary targeting is achieved through the antibody, the biotin can be used for:
-
Secondary signal amplification: Following the initial imaging, a streptavidin-conjugated secondary probe (e.g., fluorescent or enzymatic) could be administered.
-
Affinity purification: Biotin provides a handle for isolating the clicked antibody-probe complex from tissue lysates for further analysis.
-
Alternative pre-targeting: In a different experimental setup, the biotin can interact with a pre-targeted streptavidin-conjugated antibody.
The cleavable disulfide linker adds another layer of control, allowing for the removal of the biotin tag from the imaging construct upon exposure to reducing agents like DTT or glutathione, which can be useful for certain downstream applications or to alter the construct's properties in vivo.[4][10]
Data Presentation
The following tables summarize representative quantitative data from pre-targeted imaging studies using the tetrazine-TCO ligation. These data illustrate the high target uptake and favorable biodistribution achievable with this methodology.
Table 1: Tumor Uptake and Tumor-to-Muscle Ratios in Pre-targeted PET Imaging
| Targeting Vector | Radiolabeled Tetrazine Probe | Tumor Model | Tumor Uptake (%ID/g at time p.i.) | Tumor-to-Muscle Ratio | Reference |
| huA33-TCO | 64Cu-NOTA-Tz | SW1222 colorectal xenografts | 5.6 ± 0.7 (1 h) | Not Reported | [1] |
| huA33-TCO | 64Cu-SarAr-Tz | SW1222 colorectal xenografts | 7.4 ± 2.0 (24 h) | >20:1 (estimated from data) | [1] |
| anti-CA19.9 5B1-TCO | Al[18F]NOTA-Tz | BxPC3 pancreatic xenografts | 6.4 (4 h) | Not Reported | [11] |
| CC49-TCO | 111In-DOTA-Tz | LS174T xenografts | 4.2 (3 h) | 13:1 | [1] |
| DZ-Lys-TCO | 68Ga-DOTA-H-Tz | HeLa xenografts | 3.24 ± 0.95 (48 h pre-targeting interval) | 8.30 ± 3.39 | [12] |
%ID/g = percentage of injected dose per gram of tissue; p.i. = post-injection of the tetrazine probe.
Table 2: Biodistribution of Radiolabeled Tetrazine Probes in Pre-targeted Imaging Studies (%ID/g)
| Organ | 64Cu-SarAr-Tz (24 h p.i.)[1] | 68Ga-DOTA-H-Tz (30 min p.i.)[12] | 111In-DOTA-Tz (3 h p.i.)[1] |
| Blood | 0.2 ± 0.0 | 0.32 ± 0.11 | 0.3 |
| Heart | 0.2 ± 0.0 | 0.17 ± 0.06 | 0.2 |
| Lungs | 0.4 ± 0.1 | 0.25 ± 0.09 | 0.4 |
| Liver | 1.0 ± 0.2 | 0.35 ± 0.11 | 1.1 |
| Spleen | 0.2 ± 0.0 | 0.12 ± 0.04 | 0.2 |
| Kidneys | 0.8 ± 0.1 | 1.48 ± 0.38 | 0.9 |
| Muscle | 0.2 ± 0.0 | 0.32 ± 0.03 | 0.3 |
| Bone | Not Reported | 0.39 ± 0.13 | 0.4 |
| Tumor | 7.4 ± 2.0 | 3.53 ± 1.76 | 4.2 |
Values are presented as mean ± standard deviation where available.
Experimental Protocols
Protocol 1: Conjugation of trans-cyclooctene (TCO) to a Monoclonal Antibody
This protocol describes the modification of a monoclonal antibody with a TCO-NHS ester.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)
-
TCO-PEG4-NHS ester
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
Desalting columns (e.g., Zeba Spin Desalting Columns, 40K MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or preservatives like sodium azide, exchange the buffer to PBS, pH 7.4 using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-5 mg/mL in PBS.
-
-
TCO-NHS Ester Preparation:
-
Immediately before use, dissolve the TCO-PEG4-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Adjust the pH of the antibody solution to 8.5 by adding a small volume of 0.1 M sodium bicarbonate buffer.
-
Add a 10-fold molar excess of the dissolved TCO-PEG4-NHS ester to the antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
-
Purification of mAb-TCO Conjugate:
-
Remove the excess, unreacted TCO-NHS ester by purifying the reaction mixture using a desalting column equilibrated with PBS, pH 7.4.
-
-
Characterization:
-
Determine the final concentration of the mAb-TCO conjugate using a protein concentration assay (e.g., BCA assay or Nanodrop).
-
The degree of labeling (DOL), i.e., the number of TCO molecules per antibody, can be determined by MALDI-TOF mass spectrometry.
-
Protocol 2: Radiolabeling of this compound
This protocol is a general guideline for radiolabeling a tetrazine derivative with a positron-emitting radionuclide like Gallium-68 (68Ga) using a DOTA chelator, which would need to be conjugated to the this compound molecule. For this protocol, we will assume a DOTA-conjugated version of the molecule is available (DOTA-Tz-SS-PEG4-Biotin).
Materials:
-
DOTA-Tz-SS-PEG4-Biotin
-
68GaCl3 eluted from a 68Ge/68Ga generator
-
Sodium acetate (B1210297) buffer (1 M, pH 4.5)
-
Radiolabeling reaction vial
-
Heating block
-
C18 Sep-Pak cartridge for purification
-
Saline solution (0.9% NaCl)
-
Radio-TLC system for quality control
Procedure:
-
Elution and Buffering:
-
Elute 68GaCl3 from the generator according to the manufacturer's instructions.
-
Add the eluate to the reaction vial containing DOTA-Tz-SS-PEG4-Biotin dissolved in water or a small amount of DMSO.
-
Adjust the pH of the reaction mixture to 4.0-4.5 using the sodium acetate buffer.
-
-
Radiolabeling Reaction:
-
Incubate the reaction mixture at 95°C for 10-15 minutes.
-
Allow the vial to cool to room temperature.
-
-
Purification:
-
Condition a C18 Sep-Pak cartridge by washing with ethanol followed by water.
-
Load the reaction mixture onto the cartridge. The 68Ga-DOTA-Tz-SS-PEG4-Biotin will be retained.
-
Wash the cartridge with water to remove any unchelated 68Ga.
-
Elute the radiolabeled product from the cartridge with a small volume of ethanol.
-
Dilute the final product with sterile saline for injection and pass it through a 0.22 µm sterile filter.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) of the final product using radio-TLC. The RCP should be >95%.
-
Protocol 3: In Vivo Pre-targeted Imaging
This protocol outlines the steps for a pre-targeted imaging experiment in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., with subcutaneous xenografts)
-
mAb-TCO conjugate (from Protocol 1)
-
Radiolabeled 68Ga-DOTA-Tz-SS-PEG4-Biotin (from Protocol 2)
-
PET/CT scanner
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Administration of mAb-TCO:
-
Administer a predetermined dose of the mAb-TCO conjugate (e.g., 100 µg) to the tumor-bearing mice via intravenous injection (e.g., tail vein).
-
-
Accumulation and Clearance Period:
-
Allow the mAb-TCO conjugate to circulate and accumulate at the tumor site for 24-72 hours. The optimal time will depend on the pharmacokinetics of the specific antibody.
-
-
Administration of Radiolabeled Tetrazine:
-
After the clearance period, administer the radiolabeled 68Ga-DOTA-Tz-SS-PEG4-Biotin (e.g., 5-10 MBq) via intravenous injection.
-
-
PET/CT Imaging:
-
At various time points post-injection of the radiolabeled tetrazine (e.g., 1, 2, and 4 hours), anesthetize the mice and perform PET/CT imaging.
-
-
Biodistribution Analysis (Optional):
-
After the final imaging session, euthanize the mice and collect major organs and tumors.
-
Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Visualizations
Caption: Workflow for pre-targeted imaging using a TCO-modified antibody and a radiolabeled tetrazine probe.
Caption: The bioorthogonal IEDDA reaction between TCO and tetrazine forms a stable covalent bond.
Caption: The disulfide bond in the linker can be cleaved by reducing agents, separating the tetrazine and biotin moieties.
References
- 1. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging | MDPI [mdpi.com]
- 2. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. This compound,Tetrazine reagents, Tetrazine click- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. Biotin-PEG4-methyltetrazine, CAS 1835759-81-3 | AxisPharm [axispharm.com]
- 6. Disulfide Linkers, S-S Cleavable | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Bioorthogonal chemistry: implications for pretargeted nuclear (PET/SPECT) imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design of an in vivo cleavable disulfide linker in recombinant fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Application Note: Protocol for Cleaving the Disulfide Linker of Methyltetrazine-SS-PEG4-Biotin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyltetrazine-SS-PEG4-Biotin is a versatile reagent employed in bioconjugation and targeted drug delivery systems.[1] It features a methyltetrazine moiety for click chemistry, a biotin (B1667282) group for high-affinity binding to streptavidin, and a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance.[1][2] A key feature of this molecule is the cleavable disulfide bond within the linker, which allows for the controlled release of conjugated molecules under reducing conditions.[2][3][] This application note provides detailed protocols for the cleavage of this disulfide bond using two common reducing agents: Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).
Disulfide bonds are stable under physiological conditions but can be readily cleaved in the reducing environments found within cells, which have a high concentration of glutathione (B108866) (GSH).[3][][5][6] This characteristic is exploited in drug delivery to release therapeutic payloads at the target site.[3][] The in vitro cleavage of disulfide linkers is a critical step in various experimental workflows, including the release of captured molecules from streptavidin beads and the analysis of biotinylated proteins.[7][8]
Comparative Overview of Reducing Agents
The choice of reducing agent is crucial for efficient and successful disulfide bond cleavage. DTT and TCEP are two of the most widely used reagents for this purpose.[2]
-
Dithiothreitol (DTT): Also known as Cleland's reagent, DTT is a potent reducing agent that is highly effective at breaking disulfide bonds.[9][10] It operates via a thiol-disulfide exchange mechanism, ultimately forming a stable six-membered ring.[9] DTT is most effective in the pH range of 7.1 to 8.0.[9] However, it is prone to air oxidation and has a strong, unpleasant odor.[2] Solutions of DTT should be prepared fresh before use.[2]
-
Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a more stable, odorless, and powerful reducing agent compared to DTT.[7][11] It functions through a nucleophilic attack by its phosphorus atom on the disulfide bond and is effective over a broader pH range (1.5 to 9.0).[2][12] TCEP is resistant to air oxidation, giving its solutions a longer shelf life.[2][12] An additional advantage is that TCEP often does not need to be removed before downstream applications that are sensitive to thiols.[12]
The following table summarizes the key characteristics of DTT and TCEP to facilitate the selection of the appropriate reducing agent for your experiment.
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Mechanism | Thiol-disulfide exchange | Nucleophilic attack by phosphorus |
| Optimal pH | 7.1 - 8.0[9] | 1.5 - 9.0[2] |
| Stability | Prone to air oxidation; prepare fresh[2] | Resistant to air oxidation; more stable in solution[2][12] |
| Odor | Strong, unpleasant[2] | Odorless[2][12] |
| Downstream Compatibility | May interfere with subsequent reactions; often requires removal[2] | Generally compatible with downstream sulfhydryl-reactive chemistry[12] |
| Typical Concentration | 10-100 mM[2][9] | 5-50 mM[2][7] |
| Incubation Time | 15-60 minutes | 5-60 minutes |
| Incubation Temperature | Room temperature to 56°C[9] | Room temperature to 37°C[7] |
Experimental Protocols
Protocol 1: Cleavage of Disulfide Linker using Dithiothreitol (DTT)
This protocol is suitable for applications where a strong reducing agent is required and downstream applications are not sensitive to thiols, or when DTT removal is feasible.
Materials:
-
This compound conjugate
-
Dithiothreitol (DTT)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Desalting column or dialysis equipment (optional)
Procedure:
-
Prepare DTT Solution: Immediately before use, prepare a 1 M stock solution of DTT in deionized water. Due to its strong odor, it is recommended to handle DTT in a fume hood.
-
Reaction Setup: Dissolve the this compound conjugate in the reaction buffer to the desired concentration.
-
Initiate Cleavage: Add the freshly prepared DTT stock solution to the conjugate solution to achieve a final concentration of 10-50 mM.[2]
-
Incubation: Incubate the reaction mixture under one of the following conditions:
-
DTT Removal (Optional): If the presence of DTT interferes with downstream applications, it can be removed using a desalting column or by dialysis against a suitable buffer.
Protocol 2: Cleavage of Disulfide Linker using Tris(2-carboxyethyl)phosphine (TCEP)
This protocol is recommended for its stability, effectiveness over a broad pH range, and compatibility with many downstream applications without the need for removal.[2]
Materials:
-
This compound conjugate
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl)
-
Reaction Buffer (e.g., PBS, pH 7.2-8.0)
-
pH adjustment solution (e.g., 1 M NaOH)
Procedure:
-
Prepare TCEP Solution: Prepare a 0.5 M stock solution of TCEP·HCl in deionized water. The initial solution will be acidic, so adjust the pH to approximately 7.0 with 1 M NaOH.[2] This stock solution is stable for several months when stored at -20°C.[2]
-
Reaction Setup: Dissolve the this compound conjugate in the reaction buffer.
-
Initiate Cleavage: Add the pH-adjusted TCEP stock solution to the conjugate solution to a final concentration of 5-20 mM.[2]
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.[7]
-
(Optional) Alkylation: To prevent the re-formation of disulfide bonds, free thiols can be alkylated by adding a reagent such as iodoacetamide.[8]
Diagrams
Signaling Pathway of Disulfide Bond Cleavage
The following diagram illustrates the general mechanism of thiol-disulfide exchange, which is the basis for the cleavage of the disulfide bond in this compound by a reducing agent like DTT.
Caption: Mechanism of disulfide bond cleavage by a thiol-containing reducing agent.
Experimental Workflow for Disulfide Linker Cleavage
This diagram outlines the key steps in the experimental protocol for cleaving the disulfide linker of this compound.
Caption: Experimental workflow for disulfide bond cleavage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Linker Design in Peptide-Drug Conjugates | Blog | Biosynth [biosynth.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 7. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. interchim.fr [interchim.fr]
- 11. Disulfide reduction using TCEP reaction [biosyn.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for DTT-Mediated Cleavage of Disulfide (SS) Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disulfide (SS) linkers are frequently employed in the design of bioconjugates, including antibody-drug conjugates (ADCs) and drug delivery systems. Their stability in systemic circulation and susceptibility to cleavage in the reducing intracellular environment make them an attractive option for targeted therapeutic delivery.[1][2][3] Dithiothreitol (DTT), a potent reducing agent, is widely used in laboratory settings to mimic the intracellular reducing environment and to facilitate the cleavage of these disulfide bonds for analytical purposes or to trigger the release of a payload.[1][4] This document provides detailed application notes and protocols for the use of DTT in cleaving SS linkers.
The efficacy of DTT in reducing disulfide bonds is dependent on several factors, including its concentration, the incubation temperature, the pH of the reaction buffer, and the steric accessibility of the disulfide bond within the molecule.[5][6] The reduction of disulfide bonds by DTT is a two-step process that results in the formation of a stable six-membered ring, driving the reaction to completion.[7]
Mechanism of Disulfide Bond Cleavage by DTT
The chemical mechanism for the reduction of a disulfide bond by DTT involves a thiol-disulfide exchange. The reaction proceeds through a mixed disulfide intermediate, which then undergoes an intramolecular cyclization to form oxidized DTT (a cyclic disulfide) and the two reduced thiol groups on the target molecule.
Recommended DTT Concentrations and Conditions
The optimal concentration of DTT for cleaving SS linkers can vary significantly depending on the specific application and the nature of the bioconjugate. The following table summarizes recommended DTT concentrations for various applications based on empirical data.
| Application | Recommended DTT Concentration | Incubation Time | Temperature (°C) | pH | Notes |
| General Protein/Peptide Reduction | 1 - 10 mM | 10 - 30 min | RT, 37, or 56 | 7.0 - 9.0 | Lower concentrations are sufficient for maintaining proteins in a reduced state, while higher concentrations within this range are used for more complete reduction.[7][8] |
| Complete Reduction for Electrophoresis (e.g., SDS-PAGE) | 50 - 100 mM | 15 - 30 min | 37 - 100 | 7.0 - 8.5 | Higher concentrations and temperatures ensure complete denaturation and reduction of all accessible disulfide bonds.[7][9] |
| Antibody-Drug Conjugate (ADC) Interchain Disulfide Reduction | 5 - 20 mM | 30 min | 37 - 56 | ~7.4 | The goal is often partial reduction to generate a specific number of reactive thiols for conjugation. 20 mM at 56°C for 30 minutes has been shown to be highly effective.[6] |
| Drug Release from Nanoparticles | 1 - 11 mM | Variable (minutes to hours) | 37 | ~7.4 | Concentrations are chosen to mimic intracellular reducing conditions.[10][11] |
| Cleavage of Sterically Hindered Disulfide Linkers | 10 - 100 mM | 1 - 4 hours | 37 | ~7.4 | More resistant linkers may require higher DTT concentrations and longer incubation times for efficient cleavage.[1] |
Experimental Protocols
Protocol 1: General Cleavage of Disulfide Linkers in Bioconjugates
This protocol is suitable for the analytical release of a payload from a bioconjugate, such as an antibody-drug conjugate, for subsequent analysis.
Materials:
-
Bioconjugate solution (e.g., 1 mg/mL in PBS)
-
Dithiothreitol (DTT)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Deionized water
-
Microcentrifuge tubes
Procedure:
-
Prepare a fresh 1 M DTT stock solution: Dissolve 154.25 mg of DTT in 1 mL of deionized water. As DTT is not very stable in aqueous solutions, it is recommended to prepare this solution fresh before each use.[8]
-
Set up the cleavage reaction:
-
In a microcentrifuge tube, add the desired amount of the bioconjugate solution.
-
Add the 1 M DTT stock solution to achieve a final concentration in the range of 10-100 mM.[1] For example, to achieve a final concentration of 20 mM in a 100 µL reaction volume, add 2 µL of the 1 M DTT stock solution.
-
Adjust the final volume with PBS (pH 7.4).
-
-
Incubate the reaction: Incubate the reaction mixture at 37°C for 1-4 hours. The optimal incubation time may need to be determined empirically based on the specific bioconjugate.[1]
-
Analysis: The released payload can be analyzed by various methods such as HPLC, LC-MS, or functional assays.
Protocol 2: Partial Reduction of Antibodies for ADC Preparation
This protocol is designed for the controlled, partial reduction of interchain disulfide bonds in an antibody to generate reactive thiol groups for subsequent conjugation to a linker-payload.
Materials:
-
Antibody solution (e.g., 10 mg/mL in borate (B1201080) buffer)
-
Dithiothreitol (DTT)
-
Borate buffer (pH ~8.0)
-
Purification column (e.g., SEC or dialysis cassette) to remove excess DTT
Procedure:
-
Prepare a fresh DTT stock solution as described in Protocol 1.
-
Set up the reduction reaction:
-
To the antibody solution, add the DTT stock solution to a final concentration of 5-20 mM.[6] The exact concentration should be optimized to achieve the desired number of free thiols per antibody.
-
-
Incubate the reaction: Incubate the mixture at 37°C for 30 minutes. For more extensive reduction, the temperature can be increased to 56°C.[6]
-
Remove excess DTT: Immediately after incubation, remove the excess DTT using a pre-equilibrated purification column or through dialysis against a suitable buffer. This step is crucial to prevent the reduction of the disulfide bond in the linker-payload during the subsequent conjugation step.
-
Quantify free thiols: Use a method like the Ellman's test to determine the number of free thiol groups generated per antibody molecule.[6]
-
Conjugation: The reduced antibody is now ready for conjugation with a thiol-reactive linker-payload.
Experimental Workflow and Considerations
The successful cleavage of disulfide linkers by DTT requires careful consideration of the experimental workflow. The following diagram illustrates a typical workflow for DTT-mediated cleavage and subsequent analysis.
Key Considerations:
-
Freshness of DTT: DTT solutions are prone to oxidation, so it is crucial to use freshly prepared solutions for optimal reactivity.[8]
-
pH: The optimal pH range for DTT reduction is between 7 and 9.[4]
-
Temperature: Higher temperatures generally increase the rate of disulfide bond reduction. However, the thermal stability of the bioconjugate must be considered.[6]
-
Steric Hindrance: Disulfide bonds that are buried within the protein structure or sterically hindered may require harsher conditions (higher DTT concentration, longer incubation, or the addition of denaturants) for complete cleavage.[1]
-
Oxygen: The presence of oxygen can lead to the re-oxidation of thiols. For applications requiring the maintenance of a reduced state, it may be necessary to perform reactions under an inert atmosphere.
-
Downstream Applications: If the reduced bioconjugate is to be used in further reactions, it is essential to remove excess DTT to prevent unwanted side reactions.
By carefully controlling these parameters, researchers can achieve efficient and reproducible cleavage of disulfide linkers for a wide range of applications in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 3. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dalochem.com [dalochem.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. DL-Dithiothreitol/DTT - Creative Biolabs [creative-biolabs.com]
- 9. Design of an in vivo cleavable disulfide linker in recombinant fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Degradable Redox-Responsive Disulfide-Based Nanogel Drug Carriers via Dithiol Oxidation Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Biotynilation of TCO-Modified Molecules
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and data for the biotinylation of trans-cyclooctene (B1233481) (TCO)-modified molecules through the bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with tetrazine-biotin (B11829199) conjugates. This highly efficient and specific click chemistry reaction enables the stable and covalent labeling of TCO-containing biomolecules for a wide range of applications, including protein purification, imaging, and drug delivery.[1][2][3]
Introduction
The inverse-electron-demand Diels-Alder reaction between a trans-cyclooctene (TCO) and a tetrazine is a bioorthogonal ligation reaction with exceptionally fast kinetics and high specificity.[2] This reaction proceeds rapidly under mild, physiological conditions without the need for a copper catalyst, making it ideal for labeling sensitive biological molecules.[1][3] The TCO group can be introduced into molecules of interest, such as proteins, peptides, or nucleic acids. Subsequent reaction with a tetrazine-biotin conjugate results in efficient biotinylation. The strong and specific interaction between biotin (B1667282) and avidin (B1170675) or streptavidin can then be leveraged for purification, detection, or immobilization applications.[4][5]
Experimental Protocols
Two primary strategies for achieving biotinylation using TCO-tetrazine chemistry are presented below. The first protocol details the biotinylation of a pre-existing TCO-modified molecule using a tetrazine-biotin conjugate. The second protocol describes the reaction of a biotin-TCO conjugate with a tetrazine-modified molecule.
Protocol 1: Biotinylation of a TCO-Modified Protein with Tetrazine-Biotin
This protocol outlines the general steps for labeling a protein that has been previously modified to contain a TCO group.
Materials:
-
TCO-modified protein
-
Tetrazine-PEG-Biotin conjugate (e.g., from various commercial suppliers)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or other amine-free buffer.
-
Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0
-
Purification resin: Streptavidin or avidin-conjugated agarose (B213101) or magnetic beads for affinity purification, or size-exclusion chromatography (SEC) column.[4][5][6]
-
DMSO or DMF for dissolving reagents
Procedure:
-
Reagent Preparation:
-
Allow the Tetrazine-PEG-Biotin vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of Tetrazine-PEG-Biotin (e.g., 10 mM) in anhydrous DMSO or DMF.[7]
-
-
Protein Preparation:
-
Dissolve the TCO-modified protein in the reaction buffer at a concentration of 1-10 mg/mL.[8]
-
-
Biotinylation Reaction:
-
Reaction Quenching (Optional):
-
The reaction is typically complete within the specified time. If desired, add a quenching reagent like Tris-HCl to a final concentration of 50-100 mM to react with any excess tetrazine. Incubate for 5 minutes.[7]
-
-
Purification of Biotinylated Protein:
-
Affinity Purification:
-
Equilibrate streptavidin or avidin-conjugated beads with binding/wash buffer.
-
Add the reaction mixture to the beads and incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[6]
-
Wash the beads several times with the binding/wash buffer to remove non-biotinylated components.
-
Elute the biotinylated protein. Due to the high affinity of the biotin-streptavidin interaction, elution often requires harsh, denaturing conditions (e.g., 8 M Guanidine-HCl, pH 1.5).[4] For milder elution, monomeric avidin resins or engineered streptactin systems that allow for competitive elution with free biotin can be used.[4][10]
-
-
Size-Exclusion Chromatography (SEC):
-
Protocol 2: Reaction of TCO-Biotin with a Tetrazine-Modified Molecule
This protocol is for situations where the molecule of interest is modified with a tetrazine, and a TCO-biotin conjugate is used for labeling.
Materials:
-
Tetrazine-modified molecule
-
TCO-PEG-Biotin conjugate (e.g., TCO-PEG3-Biotin, TCO-PEG4-Biotin)[1][11]
-
Reaction Buffer: PBS, pH 7.2-7.5
-
DMSO or DMF for dissolving reagents
-
Purification materials as described in Protocol 1.
Procedure:
-
Reagent Preparation:
-
Equilibrate the TCO-PEG-Biotin vial to room temperature.
-
Prepare a stock solution of TCO-PEG-Biotin (e.g., 10 mM) in anhydrous DMSO or DMF.
-
-
Molecule Preparation:
-
Dissolve the tetrazine-modified molecule in the reaction buffer.
-
-
Labeling Reaction:
-
Add a slight molar excess (e.g., 1.1 to 2-fold) of the TCO-PEG-Biotin stock solution to the tetrazine-modified molecule.
-
Incubate for 30-60 minutes at room temperature. The reaction is known for its rapid kinetics.[1]
-
-
Purification:
-
Follow the purification steps (Affinity Purification or SEC) as outlined in Protocol 1 to isolate the biotinylated product.
-
Data Presentation
The following tables summarize key quantitative data gathered from various sources regarding the TCO-tetrazine ligation for biotinylation.
| Parameter | Value/Range | Notes | References |
| Reaction Time | 30 - 60 minutes at room temperature | Can be extended to 2 hours at 4°C. For cellular labeling, 30 minutes at 37°C is often sufficient. | [1][8][9] |
| Molar Excess of Biotin Reagent | 1.05 to 20-fold | A slight molar excess of the biotin-containing partner is common. Higher excess may be used for dilute solutions. | [7][8] |
| Protein Concentration | 1 - 10 mg/mL | Recommended range for efficient labeling in solution. | [8] |
| TCO-Biotin Concentration (Cell Labeling) | 0.25 mmol/L | Found to be the optimal concentration for maximal fluorescence signal in one study. | [9] |
| Reaction Buffer pH | 7.2 - 7.5 | The reaction is efficient under mild, physiological pH conditions. | [8] |
| Storage of Reagents | -20°C, desiccated, protected from light | TCO compounds can isomerize over time and are sensitive to light and temperature. | [11][12][13] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the biotinylation of a TCO-modified protein.
Signaling Pathway Analogy: Bioorthogonal Ligation
Caption: The iEDDA reaction pathway for TCO-tetrazine ligation.
References
- 1. TCO-PEG3-Biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. goldbio.com [goldbio.com]
- 6. Purification or Removal of Biotin and Biotinylated Biomolecules with Magnetic Beads [sigmaaldrich.com]
- 7. interchim.fr [interchim.fr]
- 8. proteochem.com [proteochem.com]
- 9. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IBA-Lifesciences - Solutions for Life Sciences [iba-lifesciences.com]
- 11. TCO-PEG4-biotin, 2183440-30-2 | BroadPharm [broadpharm.com]
- 12. TCO PEG Biotin [nanocs.net]
- 13. nanocs.net [nanocs.net]
Application Notes and Protocols for Purifying Biotinylated Proteins Using Streptavidin Beads
For Researchers, Scientists, and Drug Development Professionals
Introduction
The streptavidin-biotin interaction is one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M.[1][2] This exceptionally high affinity and specificity make it an invaluable tool for a multitude of applications in life sciences, including the purification of biotinylated proteins. Streptavidin, a tetrameric protein isolated from Streptomyces avidinii, can bind up to four molecules of biotin (B1667282).[3] When streptavidin is immobilized on a solid support, such as magnetic or agarose (B213101) beads, it provides a highly efficient matrix for the capture and purification of proteins that have been covalently labeled with biotin (biotinylated).
These application notes provide a comprehensive guide to the principles and practice of purifying biotinylated proteins using streptavidin beads. Detailed protocols for affinity capture, washing, and elution are presented, along with quantitative data on bead performance and key considerations for experimental design and troubleshooting.
Principle of Purification
The purification strategy is based on the specific and high-affinity interaction between streptavidin immobilized on beads and the biotin moiety attached to the protein of interest. The general workflow involves three main steps:
-
Binding: The biotinylated protein sample is incubated with the streptavidin beads, allowing the biotin-streptavidin complex to form.
-
Washing: Unbound and non-specifically bound proteins and other contaminants are removed by a series of wash steps. The strength of the streptavidin-biotin bond allows for very stringent washing conditions, leading to high purity of the target protein.[4]
-
Elution: The purified biotinylated protein is dissociated from the streptavidin beads. Due to the strength of the interaction, this step often requires harsh, denaturing conditions.[4][5]
Experimental Workflow
Caption: General workflow for the purification of biotinylated proteins using streptavidin beads.
Data Presentation
Table 1: Binding Capacities of Commercially Available Streptavidin Beads
The binding capacity of streptavidin beads can vary depending on the manufacturer, the type of beads (magnetic vs. agarose), and the size and nature of the biotinylated molecule. It is crucial to consider these factors when planning an experiment to ensure efficient capture of the target protein.
| Bead Type | Ligand | Binding Capacity (Free Biotin) | Binding Capacity (Biotinylated Protein) | Reference |
| GoldBio Streptavidin Agarose Beads | Streptavidin | >120 nmol/mL of resin | Dependent on protein size | [3] |
| NEB Streptavidin Magnetic Beads | Streptavidin | 500 pmol/mg of beads | 30 µg of biotinylated antibody/protein per mg of beads | [6] |
| Vector Labs High Capacity Streptavidin Magnetic Beads | Streptavidin | ≥ 12 nmol/mg of beads | ≥ 110 µg/mg of biotinylated IgG per mg of beads | [7] |
| UBPBio Streptavidin Magnetic Polymer Resins | Streptavidin | ~3 nmol/mg of resin | ~0.2 - 0.4 mg biotinylated antibody per 1.0 mg resin | [8] |
| Cytiva Sera-Mag SpeedBeads | Neutravidin | 30.8 nmol/mL | Not specified | [9][10] |
| Cytiva Sera-Mag Streptavidin-coated Magnetic Beads | Streptavidin | 18.3 nmol/mL | Not specified | [9][10] |
Note: The binding capacity for a specific biotinylated protein will likely be lower than for free biotin due to steric hindrance. It is recommended to determine the optimal bead amount empirically for each specific application.
Table 2: Common Elution Methods for Biotinylated Proteins from Streptavidin Beads
The elution of biotinylated proteins from streptavidin beads is challenging due to the high-affinity interaction. The choice of elution method depends on the downstream application and whether the native structure and function of the protein need to be preserved.
| Elution Method | Principle | Conditions | Advantages | Disadvantages | Reference |
| Competitive Elution | Displacement of the biotinylated protein with an excess of free biotin. | 25 mM biotin at 95°C for 5 minutes. | Specific elution. | Often inefficient and requires heat, which denatures the protein.[5] | [5] |
| Low pH | Disruption of the streptavidin-biotin interaction by altering the protein conformation. | 0.1 M glycine-HCl, pH 2.0-2.8. | Effective for some applications. | Denatures the protein; may require immediate neutralization.[11] | [8][11] |
| Denaturing Agents | Disruption of the streptavidin structure. | 6 M Guanidine-HCl, pH 1.5; 8 M Urea. | Highly efficient elution. | Harsh conditions that irreversibly denature the protein.[11] | [11] |
| SDS-PAGE Sample Buffer | Combination of detergent (SDS), reducing agent, and heat to denature and elute the protein. | Laemmli sample buffer, boiling for 5-10 minutes. | Simple and effective for direct analysis by SDS-PAGE. | Completely denatures the protein; streptavidin may co-elute.[5][8] | [5] |
| Enzymatic Cleavage | A protease cleavage site is engineered between the protein of interest and the biotin tag. | Specific protease (e.g., TEV, PreScission). | Elution of the native, untagged protein. | Requires a specific cleavage site; protease may need to be removed.[11] | [11] |
| HFIP | Hexafluoroisopropanol efficiently dissociates the biotin-streptavidin complex. | Neat or concentrated HFIP. | Quantitative elution in a single step. | HFIP is a harsh organic solvent that will denature the protein. | [12] |
Experimental Protocols
Protocol 1: Preparation of Cell Lysate
This protocol is a general guideline for preparing a cell lysate containing biotinylated proteins. Optimization may be required depending on the cell type and the specific protein of interest.
-
Wash cultured cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.
-
Incubate the lysate on ice for 15-30 minutes.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 10-20 minutes at 4°C to pellet cell debris.[13]
-
Transfer the supernatant (cleared lysate) to a new tube. This contains the soluble biotinylated proteins.
Protocol 2: Purification of Biotinylated Proteins using Magnetic Streptavidin Beads
This protocol provides a general procedure for the affinity capture of biotinylated proteins.
Materials:
-
Streptavidin magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (choose from Table 2 based on downstream application)
-
Magnetic separation rack
Procedure:
-
Bead Preparation: a. Resuspend the streptavidin magnetic beads by vortexing.[6] b. Transfer the desired amount of bead slurry to a microcentrifuge tube. c. Place the tube on a magnetic rack to pellet the beads and carefully remove the storage buffer.[6] d. Add Binding/Wash Buffer, gently resuspend the beads, and repeat the magnetic separation to wash the beads. Perform a total of three washes to equilibrate the beads.[6]
-
Binding: a. Add the prepared cell lysate to the equilibrated beads. b. Incubate with gentle end-over-end mixing for 1-2 hours at room temperature or overnight at 4°C.[5][14]
-
Washing: a. Place the tube on the magnetic rack and discard the supernatant. b. Add Binding/Wash Buffer and gently resuspend the beads. c. Repeat the magnetic separation and removal of the supernatant. Perform at least three to five wash steps to remove non-specifically bound proteins. For higher stringency, different wash buffers can be used, such as high salt buffers (e.g., 1 M KCl) or buffers containing mild denaturants (e.g., 2 M Urea).[15]
-
Elution: a. After the final wash, remove all residual wash buffer. b. Add the chosen Elution Buffer to the beads. c. Incubate according to the recommended conditions for the chosen elution method (see Table 2). For example, for elution with SDS-PAGE sample buffer, boil the beads for 5-10 minutes.[8] d. Place the tube on the magnetic rack and carefully collect the supernatant containing the purified protein.
Visualization of Key Concepts
Streptavidin-Biotin Interaction
Caption: A single streptavidin tetramer can bind up to four biotin molecules with high affinity.
Troubleshooting
| Problem | Possible Cause | Suggested Solution | Reference |
| Low yield of purified protein | Inefficient biotinylation of the target protein. | Optimize the biotinylation reaction conditions. | |
| Insufficient amount of streptavidin beads used. | Increase the amount of beads or determine the binding capacity for your specific protein. | [8] | |
| Inefficient elution. | Try a harsher elution method or optimize the current elution conditions (e.g., increase incubation time or temperature).[8] | [8] | |
| High background of non-specific proteins | Insufficient washing. | Increase the number of wash steps or use more stringent wash buffers (e.g., with higher salt concentration or mild detergents).[8] | [8] |
| Non-specific binding to the beads. | Pre-clear the lysate by incubating it with beads that do not have streptavidin before adding it to the streptavidin beads.[15] | [15] | |
| Streptavidin contamination in the eluate | Leaching of streptavidin from the beads. | This is more common with harsh elution conditions like low pH or boiling in SDS. If problematic, consider using an elution method that does not disrupt the streptavidin tetramer, such as enzymatic cleavage. | [14] |
Conclusion
The purification of biotinylated proteins using streptavidin beads is a powerful and versatile technique that leverages one of the strongest known biological interactions. By understanding the principles of binding, washing, and elution, and by carefully selecting the appropriate reagents and protocols, researchers can achieve high purity and yield of their target proteins for a wide range of downstream applications. The information and protocols provided in these application notes serve as a comprehensive resource to guide scientists in the successful implementation of this technology.
References
- 1. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. goldbio.com [goldbio.com]
- 4. goldbio.com [goldbio.com]
- 5. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neb.com [neb.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. ubpbio.com [ubpbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of Streptavidin Bead Binding Capacity to Improve Quality of Streptavidin-based Enrichment Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. goldbio.com [goldbio.com]
- 12. WO2016120247A1 - Methods for a quantitative release of biotinylated peptides and proteins from streptavidin complexes - Google Patents [patents.google.com]
- 13. Highly efficient purification of protein complexes from mammalian cells using a novel streptavidin-binding peptide and hexahistidine tandem tag system: Application to Bruton's tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Troubleshooting streptavidin enrichment of biotinylated proteins. – P4EU [p4eu.org]
Elution of Biotinylated Proteins from Streptavidin Resin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The streptavidin-biotin interaction is one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M.[1][2][3] This high-affinity bond is a cornerstone of numerous life science applications, including affinity chromatography for the purification of biotinylated proteins. However, the very strength of this interaction poses a significant challenge when the goal is to recover the bound biotinylated molecule in a functional state. Elution often requires harsh, denaturing conditions that can irreversibly damage the protein of interest.[1][2][4]
This document provides a detailed overview of various strategies to elute biotinylated proteins from streptavidin-conjugated resins, catering to different experimental needs, from applications requiring native protein recovery to those where protein denaturation is acceptable for downstream analysis like mass spectrometry.
Principles of Elution
Elution strategies are broadly categorized into two main types: those that disrupt the streptavidin-biotin interaction and those that cleave a linker between the biotin (B1667282) moiety and the protein. The choice of method depends critically on the downstream application of the eluted protein.
Key Considerations for Choosing an Elution Method:
-
Preservation of Protein Structure and Function: Is it necessary to maintain the native conformation and biological activity of the protein?
-
Downstream Applications: What are the subsequent experimental steps (e.g., Western blotting, mass spectrometry, functional assays)?
-
Reusability of the Resin: Are you planning to reuse the streptavidin resin?
-
Nature of the Biotinylation: Is the biotin attached via a cleavable or non-cleavable linker?
Elution Methods and Quantitative Comparison
Several methods have been developed to release biotinylated proteins from streptavidin resins. These can be broadly classified as competitive elution, denaturing elution, and elution using cleavable linkers.
Table 1: Comparison of Elution Methods for Biotinylated Proteins
| Elution Method | Principle | Key Reagents | Conditions | Protein State | Elution Efficiency | Resin Reusability |
| Competitive Elution | Displacement of biotinylated protein with excess free biotin. | High concentration of free biotin (e.g., 25 mM).[4] | Often requires heat (95°C) and detergents (e.g., SDS).[4][5] | Often denatured due to heat and detergents. | 40-60% with excess biotin and heat.[5] | No |
| Denaturing Elution | Disruption of streptavidin structure to release biotin. | 8 M Guanidine HCl, pH 1.5; SDS-PAGE sample buffer.[2] | Harsh, denaturing conditions. | Denatured. | High/Quantitative.[6][7][8] | No |
| Low pH Elution | Weakening of the streptavidin-biotin interaction at acidic pH. | 0.1 M Glycine-HCl, pH 2.5-2.8. | Mild, non-denaturing. | Native (potentially). | Variable, often incomplete. | Yes (with immediate neutralization). |
| Cleavable Linker Elution | Cleavage of a linker arm between the biotin and the protein. | Reducing agents (DTT for disulfide bonds), specific enzymes (e.g., TEV protease), or chemical cleavage (e.g., periodate (B1199274) for diols).[9][10][11][12][13] | Mild, non-denaturing. | Native and functional. | High. | Biotinylated linker remains on resin. |
| Phenol Elution | Disruption of the biotin-streptavidin bond. | Phenol (e.g., 12.5% v/v).[14] | Room temperature, organic solvent. | Potentially native (for nucleic acids).[14] | Approaching 100%.[14] | No |
Experimental Protocols
Here, we provide detailed protocols for the most common elution methods.
Protocol 1: Competitive Elution with Excess Biotin and Heat
This method is suitable for applications where protein denaturation is acceptable, such as subsequent analysis by SDS-PAGE and Western blotting. The presence of detergents during the binding step can be critical for efficient elution.[4][5]
Materials:
-
Streptavidin resin with bound biotinylated protein
-
Elution Buffer: 25 mM Biotin in a suitable buffer (e.g., PBS) containing 0.4% SDS.[4]
-
Heating block or water bath at 95°C
-
Microcentrifuge tubes
Procedure:
-
After the final wash of the streptavidin resin, remove the supernatant completely.
-
Add 1-2 bed volumes of Elution Buffer to the resin.
-
Vortex briefly to resuspend the resin.
-
Incubate the sample at 95°C for 5 minutes.[4]
-
Centrifuge at high speed (e.g., 14,000 x g) for 1 minute to pellet the resin.
-
Carefully collect the supernatant containing the eluted protein.
-
For maximum recovery, a second elution step can be performed and pooled with the first eluate.
Protocol 2: Denaturing Elution with SDS-PAGE Sample Buffer
This is a harsh but highly effective method for eluting proteins for direct analysis by SDS-PAGE.
Materials:
-
Streptavidin resin with bound biotinylated protein
-
2x SDS-PAGE Sample Buffer (e.g., Laemmli buffer)
-
Heating block at 95-100°C
-
Microcentrifuge tubes
Procedure:
-
Following the final wash of the streptavidin resin, remove all supernatant.
-
Add 20-50 µL of 2x SDS-PAGE Sample Buffer directly to the resin.
-
Vortex to mix thoroughly.
-
Boil the sample at 95-100°C for 5-10 minutes.
-
Centrifuge the tube at maximum speed for 1 minute to pellet the resin.
-
Carefully load the supernatant onto the SDS-PAGE gel for electrophoresis.
Protocol 3: Elution using a Cleavable Disulfide Linker
This method is ideal for obtaining the target protein in its native, functional state. It requires that the protein was initially biotinylated using a reagent containing a cleavable disulfide bond.[10][11][12]
Materials:
-
Streptavidin resin with bound protein biotinylated via a disulfide linker
-
Elution Buffer: 50 mM DTT in a suitable buffer (e.g., PBS or Tris-HCl), pH 7.5-8.5.[12]
-
Microcentrifuge tubes
-
Optional: Desalting column to remove DTT post-elution.
Procedure:
-
After the final wash of the resin, remove the supernatant.
-
Add 1-2 bed volumes of Elution Buffer to the resin.
-
Incubate at room temperature for 1-2 hours with gentle mixing (e.g., on a rotator or shaker).[10][12]
-
Centrifuge to pellet the resin.
-
Collect the supernatant containing the purified, native protein.
-
If DTT interferes with downstream applications, it can be removed using a desalting column.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful protein purification.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Avidin-Biotin Interaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Purification of biotinylated proteins on streptavidin resin: A protocol for quantitative elution | Semantic Scholar [semanticscholar.org]
- 7. Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution. [sonar.ch]
- 9. goldbio.com [goldbio.com]
- 10. benchchem.com [benchchem.com]
- 11. Cleavable Affinity Purification (Cl-AP): A One-step Procedure to Affinity Purify Protein Complexes [bio-protocol.org]
- 12. Cleavable Affinity Purification (Cl-AP): A One-step Procedure to Affinity Purify Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Simple and Effective Cleavable Linker for Chemical Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simple and Efficient Room-Temperature Release of Biotinylated Nucleic Acids from Streptavidin and Its Application to Selective Molecular Detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TCO-Tetrazine Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz) is a cornerstone of bioorthogonal chemistry, enabling the rapid and specific covalent ligation of biomolecules under physiological conditions.[1][2] This powerful click chemistry reaction is characterized by its exceptionally fast kinetics, high specificity, and the absence of a need for cytotoxic catalysts, making it an ideal tool for protein conjugation in complex biological environments.[1][3] The reaction proceeds to form a stable dihydropyridazine (B8628806) bond with the release of nitrogen gas as the only byproduct.[4]
These application notes provide a detailed experimental workflow for the conjugation of two proteins using TCO-tetrazine chemistry. The protocols outlined below describe the modification of proteins with TCO and tetrazine moieties via N-hydroxysuccinimide (NHS) ester chemistry, followed by the bioorthogonal ligation reaction.
Principle of the Reaction
The TCO-tetrazine conjugation is a two-step process. First, the proteins of interest are independently functionalized with either a TCO or a tetrazine group. This is commonly achieved by reacting the primary amines (e.g., the ε-amino group of lysine (B10760008) residues) on the protein surface with an NHS ester derivative of TCO or tetrazine.[4] After removal of the excess labeling reagents, the TCO-modified protein and the tetrazine-modified protein are mixed, leading to a rapid and specific cycloaddition reaction that forms a stable covalent bond, yielding the desired protein-protein conjugate.[2][5]
Quantitative Data Summary
The following table summarizes key quantitative data for the TCO-tetrazine ligation, offering a comparison of reaction kinetics and other relevant parameters.
| Parameter | Value | Conditions | Source(s) |
| Second-Order Rate Constant (k₂) | Up to 1 x 10⁶ M⁻¹s⁻¹ | Aqueous media | [5][6] |
| > 800 M⁻¹s⁻¹ | Not specified | [1] | |
| 366,000 M⁻¹s⁻¹ | d-TCO with 3,6-dipyridyl-s-tetrazine in water at 25°C | [7][8] | |
| 3,300,000 M⁻¹s⁻¹ | Cyclopropane-fused TCO in H₂O at 25°C | [7][8] | |
| > 50,000 M⁻¹s⁻¹ | For efficient in vivo ligation | [9] | |
| Reaction Time | 30 - 60 minutes | At low protein concentrations (5-10 µM) | [10] |
| Recommended Molar Excess (Ligation) | 1.05 - 1.5 fold excess of tetrazine | For TCO-containing protein | [11] |
| Recommended Molar Excess (Labeling) | 10 - 20 fold excess of NHS ester | For protein labeling | [2][4] |
| Optimal pH Range | 6.0 - 9.0 | For ligation reaction | [2][5] |
| Stability of TCO | Can isomerize to the unreactive cis-isomer in the presence of thiols or copper-containing serum proteins. | Biological environments | [12] |
| Stability of Tetrazine | Varies with substitution; some can be unstable in aqueous media. | Aqueous media | [3][13] |
| Conjugation Efficiency | > 99% | Under mild buffer conditions | [10] |
Experimental Workflow and Protocols
The overall experimental workflow for protein-protein conjugation via TCO-tetrazine ligation is depicted below.
Protocol 1: Protein Modification with TCO-NHS Ester
This protocol details the modification of a protein with a TCO group using a TCO-NHS ester.
Materials:
-
Protein of interest
-
Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)
-
TCO-NHS Ester (e.g., TCO-PEG4-NHS)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Protein Preparation: Buffer exchange the protein into an amine-free buffer at a concentration of 1-5 mg/mL.[2][10]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.[10]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[2][4] The optimal molar ratio may need to be determined empirically for each protein.
-
Incubation: Incubate the reaction for 60 minutes at room temperature with gentle mixing.[4][5]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[14]
-
Purification: Remove excess, unreacted TCO-NHS ester and quenching buffer using a desalting column or dialysis.[10][11] The TCO-labeled protein is now ready for conjugation.
Protocol 2: Protein Modification with Tetrazine-NHS Ester
This protocol describes the modification of a protein with a tetrazine group using a Tetrazine-NHS ester.
Materials:
-
Protein of interest
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Tetrazine-NHS Ester (e.g., Methyltetrazine-PEG4-NHS)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Protein Preparation: Buffer exchange the protein into an amine-free buffer at a concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the Tetrazine-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester stock solution to the protein solution.[4]
-
Incubation: Incubate the reaction for 60 minutes at room temperature with gentle mixing.[4][5]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted Tetrazine-NHS ester using a desalting column or dialysis.[4] The tetrazine-labeled protein is now ready for the bioorthogonal ligation step.
Protocol 3: TCO-Tetrazine Protein-Protein Conjugation
This protocol describes the reaction between the TCO-modified and tetrazine-modified proteins.
Materials:
-
TCO-modified protein (from Protocol 1)
-
Tetrazine-modified protein (from Protocol 2)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare the TCO-modified and tetrazine-modified proteins in the reaction buffer.
-
Conjugation Reaction: Mix the TCO-labeled protein with the tetrazine-labeled protein. A 1:1 molar ratio is a good starting point, though a slight excess (1.1 to 1.5-fold) of the tetrazine-functionalized molecule can be used to ensure complete reaction of the TCO-protein.[11]
-
Incubation: Allow the reaction to proceed for 60 minutes at room temperature.[11] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink color or its absorbance peak around 520 nm.[3][5]
-
Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting material using size-exclusion chromatography (SEC).[11]
-
Storage: Store the final protein-protein conjugate at 4°C.[11]
Visualizations
TCO-Tetrazine Ligation Mechanism
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Inactive NHS ester due to moisture.- Presence of primary amines in the buffer.- Insufficient molar excess of labeling reagent. | - Use fresh, anhydrous DMSO/DMF. Allow NHS ester to warm to room temperature before opening.- Buffer exchange the protein into an amine-free buffer (e.g., PBS).- Increase the molar excess of the NHS ester.[4] |
| Protein Aggregation | - High degree of labeling.- Unfavorable buffer conditions. | - Reduce the molar excess of the labeling reagent or the reaction time.- Optimize buffer pH and ionic strength.[4] |
| Low Conjugation Yield | - Inaccurate quantification of modified proteins.- Instability of TCO or tetrazine moieties. | - Accurately determine the concentration of the modified proteins before conjugation.- Use freshly prepared modified proteins. Consider the stability of the specific TCO and tetrazine derivatives being used. |
Conclusion
The TCO-tetrazine ligation is a highly efficient and versatile tool for protein conjugation. Its rapid kinetics and biocompatibility make it suitable for a wide range of applications, from creating antibody-drug conjugates to live-cell imaging.[1][6] By following the detailed protocols and considering the troubleshooting advice provided in these application notes, researchers can successfully implement this powerful bioorthogonal chemistry in their experimental workflows.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Applications of Methyltetrazine-SS-PEG4-Biotin in Proteomics: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltetrazine-SS-PEG4-Biotin is a versatile chemoproteomic reagent that enables the selective enrichment and identification of target proteins from complex biological mixtures. This reagent incorporates three key functionalities: a methyltetrazine group for bioorthogonal ligation, a cleavable disulfide bond, and a biotin (B1667282) handle for affinity purification. The methyltetrazine moiety reacts specifically and efficiently with trans-cyclooctene (B1233481) (TCO)-modified biomolecules via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" reaction is exceptionally fast and bioorthogonal, meaning it can proceed in a biological environment without interfering with native cellular processes.
The integrated PEG4 spacer enhances the solubility and reduces steric hindrance of the reagent. The disulfide bond allows for the specific cleavage and elution of captured proteins from streptavidin resins under mild reducing conditions, which is advantageous for downstream mass spectrometry analysis by minimizing contamination from the affinity matrix. This combination of features makes this compound a powerful tool for a range of proteomics applications, including activity-based protein profiling (ABPP), target identification, and the characterization of protein-protein interactions.
Data Presentation
Table 1: Properties of this compound
| Property | Description |
| Molecular Formula | C36H55N9O8S3 |
| Molecular Weight | 838.08 g/mol |
| Reactive Group | Methyltetrazine |
| Bioorthogonal Partner | trans-cyclooctene (TCO) |
| Linker | PEG4 (Polyethylene glycol) |
| Cleavage Site | Disulfide Bond (-S-S-) |
| Affinity Tag | Biotin |
| Solubility | Soluble in DMSO, DMF |
Table 2: Quantitative Parameters of the Methyltetrazine-TCO Reaction
| Parameter | Value | Conditions |
| Second-Order Rate Constant (k) | > 800 M⁻¹s⁻¹ | Aqueous buffer, room temperature |
| Reaction Time | 30-60 minutes | Typical proteomics applications |
| Optimal pH Range | 6.5 - 7.5 | Physiological conditions |
| Required Catalyst | None | Bioorthogonal |
Table 3: Recommended Reagent Concentrations for Proteomics Workflows
| Step | Reagent | Concentration Range |
| Protein Labeling | TCO-NHS Ester | 10-20 fold molar excess over protein |
| Click Chemistry | This compound | 50-100 µM |
| Disulfide Cleavage | Dithiothreitol (DTT) | 10-50 mM |
| Tris(2-carboxyethyl)phosphine (TCEP) | 5-20 mM |
Experimental Protocols
Protocol 1: Labeling of Proteins with TCO-NHS Ester
This protocol describes the initial labeling of a protein of interest with a trans-cyclooctene (TCO) moiety.
Materials:
-
Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
TCO-NHS Ester (dissolved in anhydrous DMSO at 10 mM)
-
Amine-free reaction buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Desalting column
Procedure:
-
Ensure the protein solution is in an amine-free buffer to prevent quenching of the NHS ester. If necessary, perform a buffer exchange using a desalting column.
-
Bring the TCO-NHS Ester stock solution to room temperature.
-
Add a 10- to 20-fold molar excess of the TCO-NHS Ester to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Remove the excess, unreacted TCO-NHS Ester using a desalting column, exchanging the buffer to PBS.
-
The TCO-labeled protein is now ready for the click chemistry reaction.
Protocol 2: Bioorthogonal Labeling with this compound
This protocol details the reaction between the TCO-labeled protein and the this compound reagent.
Materials:
-
TCO-labeled protein (from Protocol 1)
-
This compound (dissolved in DMSO at 10 mM)
-
PBS, pH 7.4
Procedure:
-
Prepare a working solution of this compound in PBS at a final concentration of 50-100 µM.
-
Add the this compound solution to the TCO-labeled protein.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
(Optional) The reaction can be quenched by adding an excess of a TCO-containing small molecule.
-
The biotinylated protein is now ready for enrichment.
Protocol 3: Enrichment of Biotinylated Proteins using Streptavidin Beads
This protocol describes the capture of the biotinylated protein using streptavidin-coated magnetic beads.
Materials:
-
Biotinylated protein sample (from Protocol 2)
-
Streptavidin magnetic beads
-
Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, with protease inhibitors)
-
Wash Buffer 1 (e.g., High-salt wash: 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 1% NP-40)
-
Wash Buffer 2 (e.g., PBS with 0.1% Tween-20)
-
Magnetic rack
Procedure:
-
If starting from a cell lysate, lyse the cells in Lysis Buffer on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Equilibrate the streptavidin magnetic beads by washing them three times with Lysis Buffer.
-
Add the biotinylated protein sample (or lysate) to the equilibrated beads and incubate for 1-2 hours at 4°C on a rotator.
-
Place the tube on the magnetic rack and discard the supernatant.
-
Wash the beads sequentially with:
-
Lysis Buffer (twice)
-
Wash Buffer 1 (twice)
-
Wash Buffer 2 (twice)
-
-
The beads with the captured protein are now ready for on-bead digestion and elution.
Protocol 4: On-Bead Digestion, Elution, and TMT Labeling for Quantitative Proteomics
This protocol outlines the on-bead digestion of the captured proteins, cleavage of the disulfide bond to elute the peptides, and subsequent labeling with Tandem Mass Tags (TMT) for quantitative analysis.
Materials:
-
Beads with captured protein (from Protocol 3)
-
Digestion Buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 M Urea)
-
Dithiothreitol (DTT) stock solution (1 M in water)
-
Iodoacetamide (IAA) stock solution (500 mM in water)
-
Trypsin (mass spectrometry grade)
-
Elution/Cleavage Buffer (e.g., 50 mM DTT in 50 mM Tris-HCl pH 8.0)
-
Tandem Mass Tag (TMT) labeling reagents
-
Quenching solution (e.g., 5% hydroxylamine)
-
C18 desalting spin columns
Procedure:
-
On-Bead Digestion:
-
Resuspend the beads in Digestion Buffer.
-
Add DTT to a final concentration of 10 mM and incubate at 37°C for 30 minutes to reduce disulfide bonds within the proteins.
-
Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate free cysteines.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C with gentle shaking.
-
-
Elution by Disulfide Cleavage:
-
Centrifuge the beads and discard the supernatant containing non-biotinylated peptides from co-purified proteins.
-
To elute the target peptides, resuspend the beads in Elution/Cleavage Buffer (50 mM DTT).
-
Incubate at 37°C for 1 hour with shaking to cleave the disulfide bond in the this compound linker.
-
Place the tube on the magnetic rack and collect the supernatant containing the eluted peptides.
-
-
TMT Labeling:
-
Dry the eluted peptides using a vacuum centrifuge.
-
Resuspend the peptides in the TMT labeling buffer (e.g., 100 mM TEAB).
-
Add the appropriate TMT reagent to each sample and incubate for 1 hour at room temperature.
-
Quench the labeling reaction by adding the quenching solution and incubating for 15 minutes.
-
-
Sample Cleanup:
-
Combine the TMT-labeled samples.
-
Desalt the combined sample using a C18 spin column according to the manufacturer's protocol.
-
Dry the sample and resuspend in a suitable solvent for LC-MS/MS analysis.
-
Mandatory Visualization
Caption: Overall experimental workflow for quantitative proteomics using this compound.
Caption: Example application: Identifying ligand-receptor interactions on the cell surface.
Troubleshooting & Optimization
Troubleshooting low yield in tetrazine-TCO ligation
Welcome to the technical support center for tetrazine-TCO ligation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and optimizing experimental outcomes.
Troubleshooting Guide: Low Yield in Tetrazine-TCO Ligation
Low or no yield of the desired conjugate is a common challenge. This guide provides a systematic approach to identifying and resolving the root causes.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation | Reactant Instability: Tetrazine Degradation | Tetrazines, especially those with electron-withdrawing groups, can be susceptible to degradation in aqueous or nucleophilic environments.[1][2] It is recommended to prepare tetrazine stock solutions fresh in an anhydrous organic solvent like DMSO or DMF and store them at low temperatures.[3][4] Avoid prolonged exposure to basic conditions.[5] |
| Reactant Instability: TCO Isomerization | trans-Cyclooctenes (TCO) can isomerize to their unreactive cis-isomers, particularly in the presence of thiols or certain metals.[6][7][8] Highly strained TCOs, while more reactive, can also be less stable.[6][8][9] Storing TCO reagents as solids when possible or as fresh solutions can mitigate isomerization.[8] For applications requiring long-term stability, less strained TCO derivatives may be more suitable.[8] | |
| Suboptimal Stoichiometry | An incorrect molar ratio of tetrazine to TCO can result in an incomplete reaction.[10] A slight excess (1.05 to 1.5-fold) of the tetrazine is often recommended to drive the reaction to completion.[4][10] However, the optimal ratio can be system-dependent and may require empirical optimization.[10] | |
| Incorrect Reaction pH | The ligation is generally robust across a pH range of 6-9.[10] However, the stability of the reactants and the biomolecules being conjugated can be pH-sensitive. For labeling proteins via NHS esters, a pH of 7.2-9.0 is optimal, while avoiding amine-containing buffers like Tris.[3][11] | |
| Suboptimal Temperature and Time | While the reaction is typically fast at room temperature (often complete within 30-60 minutes), lower temperatures (4°C) may require longer incubation times (up to 2 hours or overnight).[3][10] For less reactive partners, increasing the temperature to 37°C or 40°C can accelerate the reaction.[10] | |
| Solvent Issues | The choice of solvent can impact reaction kinetics. While the ligation is efficient in aqueous buffers like PBS, the addition of organic co-solvents such as DMSO or DMF may be necessary to solubilize hydrophobic reactants.[3][12] | |
| Impure Reactants or Conjugates | Failure to remove excess unconjugated labels or byproducts can interfere with subsequent ligation steps and analysis. Purification methods like size-exclusion chromatography, dialysis, or spin desalting columns are recommended to purify the labeled intermediates.[4][10][12] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the tetrazine-TCO ligation?
A1: For efficient conjugation, it is generally recommended to use a slight molar excess of the tetrazine, typically between 1.05 and 1.5 molar equivalents relative to the TCO.[4][10] However, the ideal ratio can depend on the specific reactants and should be determined empirically for your system.[10]
Q2: What are the recommended reaction buffers and pH?
A2: The tetrazine-TCO ligation is compatible with a variety of aqueous buffers, with phosphate-buffered saline (PBS) being a common choice.[10] The reaction proceeds efficiently over a pH range of 6 to 9.[10] If you are labeling a protein with an NHS ester-functionalized tetrazine or TCO, it is crucial to use an amine-free buffer (e.g., PBS, HEPES, or borate (B1201080) buffer) at a pH of 7.2-9.0 to avoid unwanted side reactions.[3][10][11]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the tetrazine-TCO ligation can be conveniently monitored spectrophotometrically by observing the disappearance of the characteristic tetrazine absorbance at approximately 520-540 nm.[13] Some tetrazine-fluorophore conjugates also exhibit a "turn-on" fluorescence upon reaction with TCO, providing another method for real-time tracking.[12]
Q4: My tetrazine solution seems to lose its color over time. What is happening?
A4: The characteristic pink or red color of a tetrazine solution is due to its chromophore. A loss of color indicates degradation of the tetrazine ring. This can be accelerated by exposure to nucleophiles or high pH.[1] It is best to use freshly prepared tetrazine solutions for your experiments.[3]
Q5: Are there different types of TCOs, and does it matter which one I use?
A5: Yes, various TCO derivatives have been developed with different reactivity, stability, and hydrophilicity.[6] More strained TCOs, such as s-TCO, exhibit faster reaction rates but may have lower stability.[6][8] Less strained TCOs are generally more stable, which is advantageous for long-term studies.[8][9] The choice of TCO will depend on the specific requirements of your experiment, balancing the need for rapid kinetics with stability.
Experimental Protocols
Protocol 1: General Protein-Protein Conjugation using Tetrazine-TCO Ligation
-
Preparation of Reactants :
-
Reaction Setup :
-
Incubation :
-
Purification :
-
Storage :
-
Store the purified protein conjugate at 4°C.[10]
-
Protocol 2: Labeling a Protein with a Tetrazine-NHS Ester
-
Protein Preparation :
-
Buffer exchange the protein into an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-5 mg/mL.[4]
-
-
Reagent Preparation :
-
Labeling Reaction :
-
Quenching :
-
Purification :
-
Remove excess, unreacted Tetrazine-NHS ester using a desalting column or dialysis.[10] The tetrazine-labeled protein is now ready for ligation with a TCO-modified molecule.
-
Visual Guides
References
- 1. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. interchim.fr [interchim.fr]
- 5. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
Technical Support Center: Reducing Non-Specific Binding of Biotinylated Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to non-specific binding of biotinylated proteins in various experimental applications.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background and non-specific binding in assays involving biotinylated proteins?
High background and non-specific binding in biotin-based assays can arise from several factors:
-
Endogenous Biotin (B1667282): Many tissues and cells, particularly liver and kidney, contain endogenous biotin-containing enzymes (e.g., carboxylases) that can be recognized by avidin (B1170675) or streptavidin, leading to a false positive signal.[1][2]
-
Ionic Interactions: Non-specific binding can occur due to electrostatic interactions between avidin/streptavidin or the biotinylated protein and other molecules in the sample or on the solid phase (e.g., nitrocellulose membranes, microplates).[3] Avidin, with its high isoelectric point (pI of 10-10.5), is particularly prone to this.[4][5]
-
Hydrophobic Interactions: Proteins can non-specifically adhere to hydrophobic surfaces of microplates or beads.
-
Insufficient Blocking: Inadequate blocking of the solid phase (e.g., beads, plates, membranes) leaves sites available for non-specific attachment of detection reagents.[6][7]
-
Inadequate Washing: Insufficient washing steps fail to remove all unbound or weakly bound molecules, contributing to high background.[7][8]
-
Concentration of Reagents: Using excessively high concentrations of primary antibodies, biotinylated secondary antibodies, or avidin/streptavidin conjugates can lead to increased non-specific binding.[6][8]
Q2: How can I test if my sample has high levels of endogenous biotin?
A simple control experiment can be performed. After the initial blocking step (e.g., with serum), incubate your sample with only the streptavidin-enzyme conjugate (e.g., streptavidin-HRP) and the substrate. If a signal develops, it indicates the presence of endogenous biotin that is being detected.[1]
Q3: What is the difference between avidin, streptavidin, and NeutrAvidin in terms of non-specific binding?
Avidin, streptavidin, and NeutrAvidin all bind to biotin with very high affinity. However, they differ in their physical properties, which affects their propensity for non-specific binding.
| Protein | Source | Glycosylation | Isoelectric Point (pI) | Non-Specific Binding |
| Avidin | Chicken egg white | Yes | ~10.5 | High, due to glycosylation and high pI.[4][5] |
| Streptavidin | Streptomyces avidinii | No | ~5-6 | Lower than avidin as it is not glycosylated.[4][5][9] |
| NeutrAvidin | Deglycosylated Avidin | No | ~6.3 | Lowest, due to deglycosylation and a neutral pI.[5] |
Troubleshooting Guides
This section provides structured guidance to troubleshoot and resolve issues of non-specific binding in your experiments.
Issue 1: High Background Signal Across the Entire Plate/Membrane/Beads
This is a common problem that can often be resolved by optimizing your blocking, washing, and reagent concentrations.
Troubleshooting Workflow
References
- 1. Blocking Endogenous Biotin - IHC WORLD [ihcworld.com]
- 2. agarscientific.com [agarscientific.com]
- 3. Suppression of nonspecific binding of avidin-biotin complex (ABC) to proteins electroblotted to nitrocellulose paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 5. thermofisher.com [thermofisher.com]
- 6. IBA-Lifesciences - Solutions for Life Sciences [iba-lifesciences.com]
- 7. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 8. How to deal with high background in ELISA | Abcam [abcam.com]
- 9. docs.gerbu.de [docs.gerbu.de]
Optimizing molar ratio for Methyltetrazine-SS-PEG4-Biotin reactions
Welcome to the technical support center for Methyltetrazine-SS-PEG4-Biotin. This guide provides detailed information for researchers, scientists, and drug development professionals to optimize reaction conditions, troubleshoot common issues, and successfully utilize this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A: this compound is a multi-functional chemical tool used in bioconjugation.[1][2][3] It features three key components:
-
Methyltetrazine: A highly reactive group that participates in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, one of the fastest known bioorthogonal "click chemistry" reactions.[4][5][6][7] It specifically and rapidly reacts with a trans-cyclooctene (B1233481) (TCO) partner.[6][8]
-
SS (Disulfide Bond): A linker that is stable under normal physiological conditions but can be cleaved by reducing agents like DTT, TCEP, or high concentrations of glutathione (B108866) (GSH).[1][] This allows for the release of the conjugated molecule from the biotin (B1667282) tag.
-
PEG4-Biotin: A polyethylene (B3416737) glycol (PEG) spacer enhances water solubility and minimizes steric hindrance, connected to a biotin molecule.[2][3] Biotin's high affinity for streptavidin allows for robust detection, purification, or immobilization.
Its primary application is the specific and cleavable biotinylation of molecules that have been pre-functionalized with a TCO group.
Q2: What is the optimal molar ratio of this compound to my TCO-modified molecule?
A: The optimal molar ratio is highly dependent on the specific molecules involved, their concentrations, and the desired degree of labeling. A universal ratio does not exist, and empirical testing is required. However, a common starting point is a slight to moderate molar excess of the tetrazine reagent.
-
Starting Recommendation: Begin with a 1.5- to 5-fold molar excess of this compound relative to your TCO-modified molecule (e.g., protein, antibody).[10]
-
Optimization: We recommend testing a range of molar ratios (e.g., 1:1, 3:1, 5:1, 10:1 of Tetrazine:TCO) to determine the ideal balance between labeling efficiency and the need to remove excess, unreacted biotin reagent.[10][11][12] For dilute protein solutions (<2 mg/mL), a higher molar excess (e.g., ≥20-fold) may be necessary to drive the reaction to completion.[13][14]
Q3: What are the recommended buffer conditions and reaction times?
A: The tetrazine-TCO ligation is remarkably robust and proceeds efficiently under mild, biocompatible conditions.
-
Buffer: Standard aqueous buffers such as Phosphate-Buffered Saline (PBS), HEPES, or borate (B1201080) buffer are suitable.
-
pH: The reaction is efficient over a broad pH range, typically between pH 6.0 and 9.0 .[4][10] A common choice is PBS at pH 7.4.
-
Temperature: The reaction proceeds rapidly at room temperature. Incubation on ice can also be performed if the stability of the target molecule is a concern.
-
Reaction Time: Due to the exceptionally fast kinetics of the IEDDA reaction (up to 10^6 M⁻¹s⁻¹), the ligation is often complete within minutes to an hour.[4][6][15] An incubation time of 30-60 minutes at room temperature is typically sufficient.
Q4: How should I prepare and store the this compound reagent?
A: Proper handling is critical as the tetrazine moiety is sensitive to moisture.
-
Storage: Store the solid reagent desiccated at -20°C .[1][6][7]
-
Preparation:
-
Before opening, allow the vial of the solid reagent to equilibrate to room temperature to prevent moisture condensation.[10]
-
Prepare a concentrated stock solution (e.g., 10 mM) by dissolving the reagent in an anhydrous organic solvent like DMSO or DMF .[6][7][10][16]
-
Use the stock solution immediately. For long-term storage, dispense the stock solution into small, single-use aliquots and store at -80°C to minimize freeze-thaw cycles.[10]
-
Q5: How can I cleave the disulfide (SS) bond after my experiment?
A: The disulfide bond can be cleaved using standard reducing agents.
-
Reagents: Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), or high concentrations of reduced Glutathione (GSH) are effective.[1]
-
Typical Conditions: Incubate the sample with 10-50 mM DTT or TCEP in a suitable buffer (e.g., PBS) for 30-60 minutes at room temperature. The optimal concentration and time may need to be determined for your specific application.
Troubleshooting Guide
This guide addresses common problems encountered during labeling experiments with this compound.
Problem 1: Low or No Biotinylation Signal
| Potential Cause | Recommended Solution |
| Degraded Tetrazine Reagent | The tetrazine moiety is moisture-sensitive. Ensure the solid reagent was equilibrated to room temperature before opening. Prepare fresh stock solutions in anhydrous DMSO. For critical experiments, use a new vial of the reagent.[10] |
| Suboptimal Molar Ratio | The ratio of tetrazine-biotin (B11829199) to the TCO-molecule was too low. Perform a titration experiment with increasing molar excess of the tetrazine reagent (e.g., 1.5x, 5x, 10x) to find the optimal concentration.[10] |
| Inactive TCO Moiety | The trans-cyclooctene (TCO) on your target molecule may have degraded or was not incorporated successfully. Verify the successful modification of your target molecule with the TCO group using an appropriate analytical method (e.g., mass spectrometry) before proceeding with the tetrazine ligation. |
| Incorrect Reaction Buffer | Although robust, extreme pH or interfering substances could affect reactant stability. Confirm the reaction buffer is within the pH 6.0-9.0 range and free of strong reducing agents (which could cleave the SS bond prematurely) or other incompatible components.[10] |
Problem 2: High Background / Non-Specific Signal
| Potential Cause | Recommended Solution |
| Excess Unreacted Biotin Reagent | Insufficient removal of the unreacted this compound after the labeling reaction is a primary cause of high background.[10] |
| Solution: Improve the purification step after labeling. Use size-exclusion chromatography (e.g., Zeba™ Spin Desalting Columns), dialysis, or tangential flow filtration (TFF) appropriate for your molecule's size to thoroughly remove all non-reacted biotin.[14] | |
| Precipitation of Reagent | Adding a large volume of DMSO stock to the aqueous buffer can cause the reagent to precipitate, leading to non-specific association with surfaces or proteins. |
| Solution: Keep the final concentration of DMSO in the reaction mixture low (typically <10% v/v).[10] Add the DMSO stock to the reaction buffer slowly while vortexing. |
Problem 3: Precipitate Formation During Reaction
| Potential Cause | Recommended Solution |
| Target Molecule Instability | The addition of an organic solvent (DMSO) or the conjugation itself may cause your target protein/molecule to precipitate.[10] |
| Solution: Lower the final DMSO concentration. Reduce the concentration of the target molecule in the reaction. Consider including stabilizing additives (e.g., glycerol, arginine) in the reaction buffer if compatible with your molecule. | |
| Low Reagent Solubility | Attempting to dissolve the reagent directly in an aqueous buffer at high concentrations will likely lead to precipitation. |
| Solution: Always prepare a concentrated stock solution in anhydrous DMSO first, then add the required volume of this stock to your aqueous reaction buffer.[10] |
Experimental Protocols & Data
Protocol: General Procedure for Biotinylating a TCO-Modified Protein
This protocol provides a starting point and should be optimized for each specific application.
-
Reagent Preparation:
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a 10 mM stock solution by dissolving the reagent in fresh, anhydrous DMSO. For example, dissolve 1 mg of reagent (MW: 838.08 g/mol ) in 119.3 µL of DMSO.
-
-
Protein Preparation:
-
Prepare your TCO-modified protein in a suitable reaction buffer (e.g., PBS, pH 7.4). The protein concentration should ideally be 1-5 mg/mL.
-
-
Labeling Reaction:
-
Calculate the required volume of the 10 mM this compound stock solution to achieve the desired molar excess (e.g., 5-fold excess).
-
Add the calculated volume of the tetrazine-biotin stock solution to the protein solution. Add it slowly while gently vortexing to mix.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Purification:
-
Remove unreacted this compound using a desalting column, dialysis, or another suitable purification method to prevent background signal in downstream applications.
-
-
Verification (Optional but Recommended):
-
Confirm successful biotinylation using methods such as a Western blot with streptavidin-HRP or a biotin quantitation assay (e.g., HABA assay).[13]
-
Data Presentation: Molar Ratio Optimization
Use the following table to structure the results of your molar ratio optimization experiments. This will help determine the ideal conditions for your specific system.
| Molar Ratio (Tetrazine:TCO) | Protein Conc. (mg/mL) | Reaction Time (min) | Degree of Labeling (Biotin/Protein) | Functional Activity (% of Unlabeled) | Notes |
| 1:1 | 2.0 | 60 | Result | Result | e.g., Low signal |
| 3:1 | 2.0 | 60 | Result | Result | |
| 5:1 | 2.0 | 60 | Result | Result | e.g., Good signal, no activity loss |
| 10:1 | 2.0 | 60 | Result | Result | e.g., High signal, slight precipitation |
| 20:1 | 1.0 | 60 | Result | Result | For dilute samples |
Visualized Workflows and Logic
Caption: Standard experimental workflow for biotinylating a TCO-modified molecule.
Caption: Troubleshooting logic for low biotinylation signal.
References
- 1. This compound,Tetrazine reagents, Tetrazine click- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. Biotin-PEG4-methyltetrazine, CAS 1835759-81-3 | AxisPharm [axispharm.com]
- 3. Biotin-PEG4-methyltetrazine - Creative Biolabs [creative-biolabs.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Tetrazine Ligation, Biontinylation | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. neb.com [neb.com]
- 12. neb.com [neb.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 16. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]
Improving the solubility of Methyltetrazine-SS-PEG4-Biotin conjugates
Technical Support Center: Methyltetrazine-SS-PEG4-Biotin Conjugates
Welcome to the technical support center for this compound conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a primary focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a biotinylation reagent that incorporates a methyltetrazine moiety, a disulfide-cleavable linker, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, and a biotin (B1667282) molecule.[1][2][3] It is widely used in bioconjugation, probe development, and drug delivery systems.[4] The methyltetrazine group facilitates rapid and specific "click" reactions with trans-cyclooctene (B1233481) (TCO)-modified molecules, a type of bioorthogonal chemistry.[5][6][7] The PEG4 spacer enhances aqueous solubility and minimizes steric hindrance.[4][5][6] The disulfide bond allows for the cleavage of the biotin tag from the conjugated molecule under reducing conditions.[1]
Q2: What are the general solubility properties of this compound?
This compound is typically a red solid or oil.[1][5] It is generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), methanol, dichloromethane (B109758) (DCM), and acetonitrile.[1][5][8][9] The presence of the hydrophilic PEG4 spacer is designed to improve its solubility in aqueous buffers.[5][6][7] However, achieving high concentrations in purely aqueous solutions can still be challenging.
Q3: Why is the PEG4 spacer important for solubility?
Polyethylene glycol (PEG) is known to enhance the solubility and stability of conjugated molecules.[] The PEG4 spacer in the this compound conjugate increases its hydrophilicity, which can improve its solubility in aqueous solutions and reduce aggregation.[5][][11] This is crucial for biological applications that are performed in aqueous environments.
Troubleshooting Guide: Solubility Issues
Low solubility of your this compound conjugate can lead to inaccurate quantification, reduced reactivity, and failed experiments. The following guide provides a systematic approach to troubleshoot and improve solubility.
Problem: Precipitate is observed in the stock solution or reaction mixture.
This is a common indication of poor solubility. The following workflow can help you address this issue.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting solubility issues.
Detailed Methodologies & Explanations
1. Verify Solvent Choice & Stock Solution Preparation
It is crucial to start by preparing a concentrated stock solution in an appropriate organic solvent before diluting it into your aqueous reaction buffer.
-
Recommended Solvents: High-purity, anhydrous DMSO or DMF are the most common and effective solvents for initial dissolution.[1][5][8][9]
-
Protocol for Stock Solution Preparation:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Add a small volume of anhydrous DMSO or DMF to the vial to create a concentrated stock solution (e.g., 10-20 mM).[12]
-
Vortex briefly to ensure the compound is fully dissolved.
-
Store the stock solution at -20°C, protected from light and moisture.[4][6]
-
2. Optimize Dissolution Technique
If you still observe a precipitate after dilution in your aqueous buffer, the following techniques can aid in solubilization:
-
Sonication: A brief sonication of the solution in a water bath can help to break up aggregates and enhance dissolution.
-
Gentle Heating: Warming the solution to 30-40°C for a short period can increase solubility. However, prolonged heating should be avoided to prevent degradation of the conjugate.
-
Vortexing: Vigorous vortexing can help to dissolve small particles.
3. Adjust Buffer Conditions
The properties of your aqueous buffer can significantly impact the solubility of the conjugate.
-
pH: The optimal pH for most biotinylation reactions is between 7 and 9.[13] Extreme pH values should be avoided.
-
Ionic Strength: Adjusting the salt concentration (e.g., NaCl) of your buffer can sometimes improve solubility.
4. Consider a Co-solvent
For applications requiring higher concentrations of the conjugate in an aqueous medium, the use of a co-solvent may be necessary.
-
Procedure: After dissolving the conjugate in a minimal amount of DMSO or DMF, you can slowly add your aqueous buffer to the stock solution while vortexing. Some protocols suggest that a final concentration of up to 20% organic solvent is compatible with most proteins.[13]
Quantitative Data Summary
The following table summarizes the recommended solvents and typical stock solution concentrations for this compound and similar conjugates.
| Solvent | Typical Stock Concentration | Notes |
| DMSO | 10-50 mM[12][14] | Anhydrous grade recommended.[12] |
| DMF | 10-20 mM[12] | Anhydrous grade recommended.[12] |
| Methanol (MeOH) | Soluble[5] | May be less suitable for concentrated stocks. |
| Acetonitrile | Soluble[1] | Used in some applications. |
| Dichloromethane (DCM) | Soluble[1] | Primarily for non-aqueous applications. |
Signaling Pathway and Experimental Workflow Diagrams
General Bioconjugation Workflow
The following diagram illustrates a typical experimental workflow for labeling a TCO-modified protein with this compound.
Caption: A general workflow for protein biotinylation.
Logical Relationship of Solubility Factors
The solubility of this compound is influenced by several interconnected factors, as depicted in the diagram below.
Caption: Factors influencing the solubility of the conjugate.
References
- 1. conju-probe.com [conju-probe.com]
- 2. targetmol.cn [targetmol.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biotin-PEG4-methyltetrazine, CAS 1835759-81-3 | AxisPharm [axispharm.com]
- 5. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. medkoo.com [medkoo.com]
- 7. Biotin-PEG4-methyltetrazine - Creative Biolabs [creative-biolabs.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. vectorlabs.com [vectorlabs.com]
- 11. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. medchemexpress.com [medchemexpress.com]
Technical Support Center: Preventing Protein Aggregation After Biotinylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing protein aggregation during and after the biotinylation process.
Troubleshooting Guide
Protein aggregation after biotinylation is a common issue that can significantly impact downstream applications. This guide addresses specific problems you might encounter and provides actionable solutions.
Issue 1: My protein precipitated immediately upon addition of the biotinylation reagent.
This is often due to localized high concentrations of the reagent or suboptimal buffer conditions.
-
Possible Cause 1: Inappropriate Buffer pH. The biotinylation reaction, particularly with NHS esters, is most efficient at a slightly alkaline pH (typically 7.2-8.5).[1][2] However, if this pH is too close to the protein's isoelectric point (pI), its solubility can decrease, leading to aggregation.[3][4] The addition of biotin (B1667282) can also alter the pI of the protein.[3][5]
-
Solution: Ensure your buffer pH is at least 1-2 units away from the pI of your protein.[3] If the pI is unknown, you may need to empirically test a range of pH values.[3] It is also crucial to use an amine-free buffer, such as PBS or HEPES, as buffers like Tris will compete with the protein for reaction with the biotinylation reagent.[1][6]
-
-
Possible Cause 2: High Reagent Concentration. Adding the biotinylation reagent, especially if dissolved in an organic solvent like DMSO, too quickly or in a highly concentrated form can cause localized precipitation.
Issue 2: My biotinylated protein appears aggregated after the reaction and/or purification.
Aggregation observed after the reaction is often a result of over-biotinylation, inappropriate buffer conditions, or the inherent properties of the protein and the biotinylation reagent itself.
-
Possible Cause 1: Over-labeling. Attaching too many biotin molecules can alter the protein's surface charge and isoelectric point, reducing its solubility.[2] Over-biotinylation can also lead to the loss of subunits in protein complexes.[7]
-
Solution: Reduce the molar excess of the biotinylation reagent in the reaction.[2] A titration experiment to determine the optimal reagent-to-protein ratio is recommended.[2] For proteins at 2-10 mg/mL, a ≥ 12-fold molar excess of biotin is a general starting point, while for concentrations ≤ 2 mg/mL, a ≥ 20-fold molar excess may be needed.[8]
-
-
Possible Cause 2: Hydrophobicity of the Biotinylation Reagent. Some biotinylation reagents are hydrophobic and can increase the propensity of the modified protein to aggregate.[9]
-
Solution: Consider using a biotinylation reagent with a hydrophilic spacer, such as polyethylene (B3416737) glycol (PEG).[1] This can help to minimize aggregation by increasing the hydrophilicity of the final conjugate.[1]
-
-
Possible Cause 3: Suboptimal Salt Concentration. The ionic strength of the buffer plays a critical role in protein solubility. Both too low and too high salt concentrations can lead to aggregation.[3][4]
Issue 3: My biotinylated protein aggregates upon storage or after freeze-thaw cycles.
Improper storage is a frequent cause of protein aggregation.
-
Possible Cause 1: Inadequate Storage Temperature and Freeze-Thaw Cycles. Many proteins are unstable at 4°C for extended periods, and repeated freeze-thaw cycles are a well-known cause of aggregation.[3][4]
-
Possible Cause 2: Lack of Cryoprotectants. Freezing can induce stress on proteins, leading to unfolding and aggregation.
Buffer Additives for Preventing Aggregation
The table below summarizes various additives that can be included in your reaction or storage buffer to help prevent protein aggregation.
| Additive Category | Examples | Recommended Concentration | Mechanism of Action |
| Osmolytes/Polyols | Glycerol, Sucrose, TMAO | 5-50% (v/v) for Glycerol, 0.25-1 M for Sucrose | Stabilizes the native protein structure and prevents unfolding.[3] |
| Amino Acids | Arginine, Glycine (B1666218), Proline | 50-500 mM | Suppresses aggregation by binding to hydrophobic and charged regions.[3] |
| Reducing Agents | DTT, TCEP, β-mercaptoethanol | 1-10 mM | Prevents oxidation of cysteine residues and subsequent intermolecular disulfide bond formation.[3][4] |
| Non-denaturing Detergents | Tween 20, CHAPS | 0.01-0.1% (v/v) | Solubilizes aggregates by shielding hydrophobic patches on the protein surface.[1][3][4] |
Experimental Protocols
General Protocol for Protein Biotinylation with NHS Ester
This protocol provides a general framework for biotinylating a protein while minimizing the risk of aggregation.
-
Protein Preparation: Ensure your purified protein is in an amine-free buffer (e.g., PBS or HEPES) at a pH between 7.0 and 8.5.[1] The protein concentration should ideally be between 1-10 mg/mL.[1] If your protein is in a buffer containing primary amines like Tris, it must be exchanged for an amine-free buffer via dialysis or a desalting column.[8]
-
Reagent Preparation: Immediately before use, dissolve the NHS-ester biotinylation reagent in an anhydrous solvent such as DMSO to a concentration of 10-20 mM.[2]
-
Biotinylation Reaction: Add the calculated amount of the dissolved biotinylation reagent to the protein solution. A molar excess of 10:1 to 40:1 (biotin:protein) is a common starting point.[1] The reaction can be incubated for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.[2]
-
Reaction Quenching: Stop the reaction by adding a quenching reagent that contains primary amines, such as glycine or Tris, to a final concentration of 10-100 mM.[8]
-
Purification: Remove excess, unreacted biotinylation reagent and the quenching reagent. This can be achieved through buffer exchange using a desalting column or dialysis.[1] The buffer used for exchange should be optimized for the long-term stability of your protein and may contain cryoprotectants if the protein is to be frozen.[1]
-
Storage: Store the purified biotinylated protein in single-use aliquots at -80°C in a buffer containing a cryoprotectant like 10-20% glycerol.[1]
Visualizations
Caption: Troubleshooting workflow for protein aggregation after biotinylation.
Frequently Asked Questions (FAQs)
Q1: Why does my protein aggregate after biotinylation when it was stable before?
A1: The process of biotinylation covalently attaches biotin molecules to your protein, which can alter its physicochemical properties. This can lead to aggregation through several mechanisms:
-
Altered Isoelectric Point (pI): The addition of biotin can change the overall charge of the protein, shifting its pI.[3] If the buffer pH is close to this new pI, the protein's solubility will decrease, causing it to aggregate.[3]
-
Increased Hydrophobicity: If the biotinylation reagent itself is hydrophobic, its conjugation to the protein surface can increase the protein's tendency to aggregate.[9]
-
Conformational Changes: The modification of amino acid residues can sometimes induce slight conformational changes that expose hydrophobic patches, leading to aggregation.
Q2: How many biotin molecules should I aim to conjugate to my protein?
A2: The optimal degree of labeling depends on the specific protein and its intended application. A higher degree of labeling can be beneficial for detection sensitivity but also increases the risk of aggregation and potential loss of function. It is often recommended to start with a lower molar excess of the biotinylation reagent and perform a titration to find the best balance between labeling efficiency and protein stability.[2]
Q3: Can I use a Tris buffer for my biotinylation reaction?
A3: No, you should avoid buffers that contain primary amines, such as Tris or glycine.[1] These molecules will compete with the primary amines on your protein (the N-terminus and the side chain of lysine (B10760008) residues) for reaction with amine-reactive biotinylation reagents like NHS esters, which will significantly reduce the labeling efficiency of your target protein.[1] Recommended buffers include Phosphate-Buffered Saline (PBS) and HEPES.[1]
Q4: How does protein concentration affect aggregation during biotinylation?
A4: Higher protein concentrations can increase the likelihood of aggregation due to a greater chance of intermolecular interactions.[4] It is generally recommended to work with a protein concentration in the range of 1-10 mg/mL.[1] If you need a high final concentration of your biotinylated protein, the inclusion of stabilizing agents in your buffer is highly advisable.[4]
Q5: What is the best way to remove excess biotin after the reaction?
A5: Excess, unreacted biotinylation reagent should be removed to prevent it from interfering with downstream applications. The most common and effective methods are:
-
Dialysis: This is a straightforward method for buffer exchange and removing small molecules from your protein solution.
-
Desalting Columns (Size Exclusion Chromatography): These columns provide a rapid way to separate the larger, biotinylated protein from the smaller, unreacted biotin molecules.[1]
-
Centrifugal Filters: These devices can also be used for buffer exchange and to remove small molecules, although there is a risk of some protein loss.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. The effect of pH on the aggregation of biotinylated antibodies and on the signal-to-noise observed in immunoassays utilizing biotinylated antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biochemistry - How to prevent protein precipitation? - Biology Stack Exchange [biology.stackexchange.com]
- 7. Biotinylation of protein complexes may lead to aggregation as well as to loss of subunits as revealed by Blue Native PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Tetrazine Bioorthogonal Chemistry
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing experiments involving tetrazine bioorthogonal chemistry. Below you will find troubleshooting guides and frequently asked questions (FAQs) addressing common side reactions and other issues encountered in biological systems.
Frequently Asked Questions (FAQs)
Q1: My tetrazine-modified molecule appears to be degrading in my biological buffer. What could be the cause?
A1: Tetrazine stability is a known challenge and is highly dependent on its substitution pattern and the composition of the biological medium. Generally, tetrazines with electron-withdrawing substituents, which are often more reactive in the desired Diels-Alder cycloaddition, are also more susceptible to degradation.[1][2] This degradation can occur via hydrolysis or reaction with nucleophiles present in the media.[3] For applications requiring long incubation times, it is advisable to use more electron-rich and, thus, more stable tetrazines.[4][5]
Q2: I am observing a loss of my tetrazine signal or activity when working with cell lysates or in vivo. What is a likely side reaction?
A2: A primary cause of tetrazine deactivation in cellular environments is the reaction with endogenous thiols, such as glutathione (B108866) (GSH) and cysteine residues in proteins.[6] Thiols can act as nucleophiles and attack the electron-deficient tetrazine ring, leading to its degradation or the formation of an unreactive adduct.[6][7] This is a significant consideration, especially in the highly reducing intracellular environment where GSH concentrations are high.[6]
Q3: Are there other nucleophiles in biological systems, besides thiols, that can react with tetrazines?
A3: Yes, while thiols are a major concern, other nucleophiles like amines can also react with the tetrazine core, although this is generally a slower process.[8][9] Non-specific labeling of proteins has been observed with some tetrazine derivatives, which is thought to occur through reaction with nucleophilic residues on the protein surface.[8] The reactivity is dependent on the specific structure of the tetrazine.[8]
Q4: My tetrazine ligation reaction is not proceeding as expected, even with a reactive dienophile. Could the tetrazine be in an inactive state?
A4: Tetrazines can be reduced to their corresponding 1,2-dihydrotetrazines in the reducing environment of the cell.[10] This dihydrotetrazine form is not reactive in the inverse-electron-demand Diels-Alder reaction.[11] This essentially puts the tetrazine in a "caged" or inactive state. Re-oxidation to the active tetrazine form may be necessary for the ligation to proceed.[11][12]
Q5: I am seeing non-specific background signal in my fluorescence imaging experiments. Could this be due to my tetrazine probe?
A5: Non-specific labeling of cellular components, particularly proteins, by tetrazine-fluorophore conjugates can contribute to background signal.[8] The extent of this off-target reactivity is dependent on the structure of the tetrazine derivative.[8] It is recommended to use tetrazine probes that have been specifically designed and validated for low non-specific binding.
Troubleshooting Guides
Issue 1: Low or No Product Formation in Tetrazine Ligation Reaction
If you are experiencing poor yields in your tetrazine-trans-cyclooctene (TCO) ligation, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Tetrazine Instability/Degradation | Select a more stable tetrazine derivative, particularly one with electron-donating groups, if long incubation times are required. Prepare tetrazine solutions fresh and minimize their exposure to aqueous buffers before use. |
| Reaction with Thiols | If working in a thiol-rich environment (e.g., cell lysate), consider pre-treating your sample with a thiol-scavenging agent. Alternatively, use a more stable tetrazine that is less susceptible to thiol-mediated degradation.[6] |
| Tetrazine Reduction to Dihydrotetrazine | In cellular experiments, the tetrazine may be in its reduced, inactive form.[10] Consider using a mild oxidizing agent to regenerate the active tetrazine. |
| Dienophile (TCO) Isomerization | High concentrations of thiols can cause the isomerization of trans-cyclooctene (B1233481) to the less reactive cis-cyclooctene. Minimize prolonged exposure of your TCO-modified molecule to highly reducing environments. |
| Incorrect Buffer Conditions | Ensure the pH of your reaction buffer is within the optimal range for the specific tetrazine and dienophile being used. Most tetrazine ligations proceed well at physiological pH (7.4). |
| Steric Hindrance | If your tetrazine or dienophile is attached to a large biomolecule, steric hindrance may be slowing down the reaction. Consider using linkers to increase the distance between the reactive moiety and the biomolecule. |
Issue 2: High Background Signal in Imaging Experiments
High background fluorescence can obscure your specific signal. Here are some steps to troubleshoot this issue.
| Potential Cause | Recommended Solution |
| Non-specific Protein Binding | Use a tetrazine-fluorophore conjugate with minimal proteome reactivity.[8] Include appropriate blocking steps in your experimental protocol (e.g., with bovine serum albumin). |
| Excess Unreacted Probe | Ensure thorough washing steps to remove any unbound tetrazine-fluorophore conjugate after the labeling reaction. |
| Tetrazine Reaction with Cellular Components | As mentioned, tetrazines can react with endogenous nucleophiles. Using a highly reactive dienophile can help ensure the desired bioorthogonal reaction outcompetes these side reactions. |
Quantitative Data Summary
The following tables summarize key quantitative data regarding the stability and reactivity of various tetrazine derivatives.
Table 1: Stability of Tetrazines in Biological Media
| Tetrazine Derivative | Medium | Incubation Time (h) | % Remaining | Reference |
| Dipyridyl-s-tetrazine | 1:9 DMSO/PBS | 12 | ~15-40% | [4] |
| Pyridyl tetrazine | 1:9 DMSO/PBS | 12 | >75% | [4] |
| Phenyl tetrazine | 1:9 DMSO/PBS | 12 | >75% | [4] |
| Pyridyl-tetrazine (Py-Tz) | DMEM + 10% FBS | 48 | <13% | [9] |
| H-tetrazine (H-Tz) | DMEM + 10% FBS | 48 | <13% | [9] |
| Triazolyl-tetrazine (Ta-Tz) | DMEM + 10% FBS | 48 | >80% | [9] |
| Methyl-tetrazine (Me-Tz) | DMEM + 10% FBS | 48 | >80% | [9] |
| Phenyl-tetrazine (Ph-Tz) | DMEM + 10% FBS | 48 | >90% | [9] |
| Dipyridal tetrazine | Water | 2 | ~80% | [7] |
| Dipyridal tetrazine | 20 mM thiols | 0.17 | ~50% | [7] |
Table 2: Second-Order Rate Constants (k₂) for Tetrazine-Dienophile Reactions
| Tetrazine Derivative | Dienophile | k₂ (M⁻¹s⁻¹) | Conditions | Reference |
| o-hydroxyphenyl methyl tetrazine | Vinylboronic acid | 0.28 | - | [4] |
| Phenyl methyl tetrazine | Vinylboronic acid | ~0.0003 | - | [4] |
| o-hydroxyphenyl methyl tetrazine | Norbornene | ~0.012 | - | [4] |
| Triazolyl-tetrazine (3b) | axial-TCO (4a-TCO) | 10332 | PBS, 37°C | [9] |
| Pyridyl-tetrazine (Py-Tz) | axial-TCO (4a-TCO) | >10000 | PBS, 37°C | [9] |
| Phenyl-tetrazine (Ph-Tz) | axial-TCO (4a-TCO) | <2000 | PBS, 37°C | [9] |
| Methyl-tetrazine (Me-Tz) | axial-TCO (4a-TCO) | <2000 | PBS, 37°C | [9] |
| FITC-Tetrazine | trans-Cyclooctene | ~300,000 | PBS, pH 7.4 | |
| Tetrazine (6) | TCO | 26,000 | PBS, 37°C |
Key Experimental Protocols
Protocol 1: Assessing Tetrazine Stability in Biological Media
This protocol allows for the quantitative assessment of tetrazine stability over time in a chosen biological medium.
Materials:
-
Tetrazine compound of interest
-
Anhydrous DMSO or DMF
-
Biological medium of choice (e.g., PBS, cell culture medium with 10% FBS)
-
UV-Vis spectrophotometer or HPLC-MS
-
Temperature-controlled incubator (e.g., 37°C)
Procedure:
-
Prepare a stock solution of the tetrazine in anhydrous DMSO or DMF.
-
Dilute the tetrazine stock solution into the pre-warmed biological medium to a final concentration suitable for detection by UV-Vis spectrophotometry (monitoring the characteristic tetrazine absorbance around 520-540 nm) or LC-MS.
-
Incubate the solution at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take an aliquot of the solution.
-
Measure the absorbance of the tetrazine at its λmax or analyze the sample by LC-MS to determine the concentration of the remaining tetrazine.
-
Plot the percentage of remaining tetrazine versus time to determine its stability profile.
Protocol 2: Evaluating Tetrazine Reactivity with Glutathione (GSH)
This protocol assesses the susceptibility of a tetrazine to degradation by a key biological thiol.
Materials:
-
Tetrazine compound of interest
-
Glutathione (GSH)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
HPLC-MS
Procedure:
-
Prepare a stock solution of the tetrazine in anhydrous DMSO or DMF.
-
Prepare a stock solution of GSH in the reaction buffer.
-
In a reaction vessel, combine the tetrazine solution and the GSH solution in the reaction buffer to achieve the desired final concentrations (e.g., 10 µM tetrazine and 1-10 mM GSH).
-
Incubate the reaction at 37°C.
-
At various time points, quench the reaction by adding a suitable agent or by immediate dilution and analysis.
-
Analyze the samples by HPLC-MS to monitor the disappearance of the starting tetrazine and the appearance of any degradation products or adducts.
Visualizations
Caption: Desired bioorthogonal reaction and major side reactions of tetrazines.
References
- 1. interchim.fr [interchim.fr]
- 2. Clickable glutathione using tetrazine-alkene bioorthogonal chemistry for detecting protein glutathionylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Protein Labeling in Live Cells by Controlling the Redox State of Encoded Tetrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Disulfide Bond Reduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with incomplete disulfide bond cleavage using Dithiothreitol (B142953) (DTT).
Frequently Asked Questions (FAQs)
Q1: What is DTT and how does it reduce disulfide bonds?
A1: Dithiothreitol (DTT), also known as Cleland's reagent, is a potent reducing agent commonly used to break disulfide bonds (-S-S-) in proteins and peptides.[1][2] Its mechanism involves a two-step thiol-disulfide exchange reaction. The reaction is driven to completion by the formation of a stable six-membered ring with an internal disulfide bond in the oxidized DTT molecule.[2][3]
Q2: Why am I seeing incomplete reduction of my protein's disulfide bonds with DTT?
A2: Incomplete disulfide bond cleavage can be attributed to several factors, including suboptimal reaction conditions, properties of the protein itself, or the stability of the DTT reagent. Key factors to consider are:
-
pH of the reaction buffer: DTT is most effective at a pH above 7.[4]
-
DTT concentration: The concentration may be too low for the amount of protein or the number of disulfide bonds.[1]
-
Incubation time and temperature: The reaction may not have proceeded for a sufficient amount of time or at an optimal temperature.
-
Accessibility of disulfide bonds: Some disulfide bonds may be buried within the protein's three-dimensional structure and inaccessible to DTT.[5]
-
DTT stability: DTT solutions are prone to oxidation, especially at room temperature and in the presence of oxygen.
Q3: What is the optimal pH for DTT-mediated reduction?
A3: The reducing power of DTT is pH-dependent, with optimal activity generally observed in the pH range of 7.1 to 8.0.[3][6] The effectiveness of DTT diminishes in acidic conditions because the reactive species is the thiolate anion (-S⁻), which is more prevalent at higher pH values.[4]
Q4: How stable are DTT solutions?
A4: DTT solutions are not very stable and are susceptible to oxidation by atmospheric oxygen. It is always recommended to use freshly prepared solutions. The stability of DTT is influenced by pH and temperature. For instance, at 20°C, the half-life of a DTT solution is significantly shorter at pH 8.5 compared to pH 6.5.
Q5: Are there any alternatives to DTT for disulfide bond reduction?
A5: Yes, common alternatives to DTT include Tris(2-carboxyethyl)phosphine (TCEP) and β-mercaptoethanol (BME).
-
TCEP is a more stable and powerful reducing agent than DTT, and it is effective over a broader pH range, including acidic conditions.[6][7] It is also odorless and does not contain a thiol group, which can be advantageous in certain downstream applications like maleimide-based labeling.[7]
-
β-mercaptoethanol (BME) is another commonly used reducing agent, though it is more volatile and has a strong, unpleasant odor compared to DTT. DTT is generally considered a stronger reducing agent than BME.[8]
Troubleshooting Guide for Incomplete Disulfide Bond Cleavage
This guide provides a systematic approach to troubleshooting incomplete disulfide bond reduction with DTT.
Problem: Incomplete reduction of disulfide bonds confirmed by analysis (e.g., SDS-PAGE, mass spectrometry).
Below is a workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for incomplete disulfide bond reduction.
Data on Factors Affecting DTT Reduction Efficiency
The following tables summarize quantitative data on the key factors influencing the effectiveness of DTT.
Table 1: Effect of DTT Concentration on Antibody (Trastuzumab) Reduction
| DTT Concentration (mM) | Approximate Number of Free Thiols per Antibody |
| 0.1 | 0.4 |
| 1 | 1.2 |
| 5 | 5.4 |
| 10 | 7.0 |
| 20 | 8.0 |
| 50 | 8.0 |
| 100 | 8.0 |
| Conditions: 37°C for 30 minutes. An IgG1 antibody has 4 interchain disulfide bonds, so complete reduction yields 8 free thiols.[5] |
Table 2: Effect of Temperature on Antibody (Trastuzumab) Reduction with 5 mM DTT
| Temperature (°C) | Approximate Number of Free Thiols per Antibody |
| 4 | 3.8 |
| 25 | 4.6 |
| 37 | 5.4 |
| 56 | 6.0 |
| Conditions: 5 mM DTT for 30 minutes.[5] |
Table 3: Effect of Urea (B33335) Concentration on the Rate of Reduction of Buried Disulfide Bonds in α-Lactalbumin
| Urea Concentration (M) | Apparent Rate Constant (s⁻¹) |
| 0 | ~0.0002 |
| 2 | ~0.0003 |
| 4 | ~0.001 |
| 6 | ~0.0025 |
| This table illustrates that for buried disulfide bonds, an increasing concentration of a denaturant like urea significantly increases the rate of reduction.[9] |
Experimental Protocols
Standard Protocol for Disulfide Bond Reduction
This protocol provides a general starting point for the reduction of disulfide bonds in a protein sample.
-
Prepare a fresh 1 M DTT stock solution: Dissolve 154.25 mg of DTT powder in 1 mL of deionized water.
-
Protein solution preparation: Ensure your protein of interest is in a suitable buffer with a pH between 7.0 and 8.5.
-
Addition of DTT: Add the 1 M DTT stock solution to your protein solution to a final concentration of 1-10 mM.[3]
-
Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature or 37°C.[3]
-
Downstream processing: Proceed with your experimental workflow. If necessary, DTT can be removed by dialysis or size-exclusion chromatography.
Protocol for Reduction of Buried Disulfide Bonds under Denaturing Conditions
This protocol is intended for proteins where disulfide bonds are not readily accessible to DTT.
-
Prepare a denaturing buffer: Prepare your buffer (e.g., Tris-HCl, pH 8.0) containing a denaturant such as 6 M guanidine hydrochloride or 8 M urea.
-
Protein denaturation: Dissolve your protein in the denaturing buffer and incubate for 1 hour at room temperature to allow for unfolding.
-
Prepare a fresh 1 M DTT stock solution: As described in the standard protocol.
-
Addition of DTT: Add the 1 M DTT stock solution to the denatured protein solution to a final concentration of 10-20 mM.
-
Incubation: Incubate the reaction mixture for 1-2 hours at 37°C.
-
Alkylation (Optional but Recommended): To prevent the re-formation of disulfide bonds, you can alkylate the free thiols with a reagent like iodoacetamide (B48618). Add iodoacetamide to a final concentration of 2-3 fold molar excess over DTT and incubate in the dark for 30-60 minutes at room temperature.
-
Quenching and buffer exchange: Quench the alkylation reaction by adding a small amount of DTT or BME. Remove the denaturant and excess reagents by dialysis or buffer exchange.
Signaling Pathways and Logical Relationships
The chemical mechanism of disulfide bond reduction by DTT is a key process to understand.
Caption: Mechanism of disulfide bond reduction by DTT.
References
- 1. dalochem.com [dalochem.com]
- 2. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agscientific.com [agscientific.com]
- 7. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 8. goldbio.com [goldbio.com]
- 9. Kinetics of disulfide bond reduction in alpha-lactalbumin by dithiothreitol and molecular basis of superreactivity of the Cys6-Cys120 disulfide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tetrazine Click Chemistry
Welcome to the technical support center for tetrazine click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction buffer and pH for tetrazine click chemistry?
A1: The TCO-tetrazine ligation is generally robust and proceeds efficiently in a variety of aqueous buffers over a pH range of 6 to 9.[1][2] Phosphate-buffered saline (PBS) is a commonly used buffer.[1] For labeling proteins with NHS esters to introduce TCO or tetrazine moieties, it is crucial to use an amine-free buffer, such as 100 mM sodium phosphate, 150 mM sodium chloride, at a pH of 7.5, to prevent unwanted side reactions with the buffer components.[1] When conjugating primary amines with NHS esters, a pH between 7.2 and 9.0 is recommended.[3]
Q2: How does pH affect the stability of tetrazines?
A2: Tetrazine stability can be pH-dependent. Some tetrazines may become unstable and degrade under strongly basic conditions (pH > 10).[2] Additionally, some tetrazines can slowly decompose in aqueous environments, and those with electron-withdrawing substituents tend to be less stable.[4] It has been noted that at a pH of 8.5, decomposition of some tetrazines can be observed.[5] In contrast, other tetrazines have shown stability at pH 7.2.[6]
Q3: Does the optimal pH vary depending on the dienophile used with the tetrazine?
A3: Yes, the optimal pH can be influenced by the dienophile. For instance, when using vinylboronic acids (VBAs) as dienophiles, the reaction rate with tetrazines increases at a higher pH, in the range of 8 to 11.[4][7] This is because the more electron-rich boronate anion, which is favored at higher pH, is more reactive than the boronic acid.[4][7] In contrast, the reaction of tetrazines with norbornene has been shown to be independent of pH.[4][7]
Q4: What are the key factors that influence the reaction rate of tetrazine ligation?
A4: The kinetics of tetrazine ligation are primarily influenced by four main factors:
-
Reactant Choice: The structure of the tetrazine and the dienophile is the most critical factor. Electron-withdrawing groups on the tetrazine and electron-donating groups on the dienophile increase the reaction rate.[2]
-
Temperature: While many reactions proceed rapidly at room temperature, increasing the temperature (e.g., to 37°C) can accelerate slower reactions.[2]
-
Solvent: Reactions are often faster in aqueous solutions compared to organic solvents.[2]
-
pH: The optimal pH is generally between 6 and 9.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Suboptimal pH: The reaction efficiency is sensitive to the pH of the buffer. | Optimize the reaction buffer pH. For most applications, a pH between 6 and 9 is ideal.[1][2] For specific applications like NHS ester conjugations, a pH of 7.2-9.0 is recommended.[3] |
| Tetrazine Instability: The tetrazine reagent may have degraded due to improper storage or harsh buffer conditions. | Prepare tetrazine solutions fresh.[2] Avoid strongly basic conditions (pH > 10) where some tetrazines are unstable.[2] Store tetrazine reagents according to the manufacturer's instructions. | |
| Incorrect Stoichiometry: An inappropriate molar ratio of tetrazine to its reaction partner (e.g., TCO) can lead to an incomplete reaction. | Empirically optimize the molar ratio of your reactants. A slight excess (1.05 to 1.5-fold) of the tetrazine reagent is a common starting point.[1] | |
| Slow Reaction Rate | Suboptimal Temperature: The reaction may be too slow at room temperature for less reactive pairs. | Increase the reaction temperature incrementally, for example, from room temperature to 37°C.[2] Be mindful that higher temperatures can potentially degrade sensitive biomolecules.[2] |
| Inappropriate Solvent: The reaction kinetics are influenced by the solvent system. | If the reaction is being performed in a non-polar organic solvent, consider switching to an aqueous buffer like PBS, if compatible with your molecules, as polar solvents often accelerate the reaction.[2] | |
| Reaction Appears Incomplete | Hydrolysis of NHS Ester (for labeling): If you are labeling a molecule with a tetrazine-NHS ester, the NHS ester is susceptible to hydrolysis. | Ensure the Tetrazine-NHS ester vial equilibrates to room temperature before opening to prevent moisture condensation.[3] Prepare stock solutions in anhydrous solvents like DMSO or DMF immediately before use.[3] |
Data Presentation
Table 1: Effect of pH on Tetrazine Click Chemistry
| Dienophile | pH Range | Observation | Reference(s) |
| TCO (trans-cyclooctene) | 6 - 9 | Robust and efficient reaction. | [1][2] |
| Vinylboronic Acid (VBA) | 8 - 11 | Increased reaction rate at higher pH due to boronate anion formation. | [4][7] |
| Norbornene | 8 - 11 | Reaction rate is independent of pH. | [4][7] |
| Thiol (for TeTEx) | 5.5 - 7.4 | Reaction proceeds, with pH 6.5 being effective. | [5] |
| Thiol (for TeTEx) | 8.5 | Tetrazine decomposition observed. | [5] |
Experimental Protocols
Protocol 1: General Procedure for TCO-Tetrazine Protein-Protein Conjugation
-
Reagent Preparation:
-
Prepare a stock solution of the TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the tetrazine-modified protein in the same buffer. If the tetrazine is first dissolved in an organic solvent like DMSO, ensure the final concentration of the organic solvent in the reaction is minimal (<5%).[2]
-
-
Reaction Setup:
-
Incubation:
-
Monitoring (Optional):
-
To follow the reaction progress, you can monitor the disappearance of the tetrazine's characteristic pink/red color and its absorbance peak between 510-550 nm using a UV-Vis spectrophotometer.[2]
-
-
Purification and Analysis:
Protocol 2: pH Optimization for a Novel Tetrazine-Dienophile Reaction
-
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0). Common buffers include phosphate, HEPES, and borate (B1201080) buffers.
-
Reactant Preparation: Prepare stock solutions of your tetrazine and dienophile in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In separate reaction vessels for each pH to be tested, add the reaction buffer. Then, add the tetrazine and dienophile stock solutions to initiate the reaction. Ensure the final concentration of the organic solvent is low and consistent across all reactions.
-
Reaction Monitoring: Monitor the reaction progress over time for each pH condition. This can be done by observing the disappearance of the tetrazine absorbance (around 520-540 nm) using a UV-Vis spectrophotometer or by taking aliquots at different time points and analyzing them by LC-MS to quantify product formation and reactant consumption.[2]
-
Data Analysis: Plot the reaction progress (e.g., product concentration) versus time for each pH. Determine the initial reaction rate at each pH to identify the optimal pH for your specific reaction.
Visualizations
Caption: Workflow for pH Optimization of Tetrazine Click Chemistry.
Caption: Troubleshooting Logic for Low Conjugation Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click’n lock: rapid exchange between unsymmetric tetrazines and thiols for reversible, chemoselective functionalisation of biomolecules with on-demand bioorthogonal locking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Effect of temperature on TCO-tetrazine reaction kinetics
Welcome to the Technical Support Center for TCO-Tetrazine Click Chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the effect of temperature on reaction kinetics, ensuring the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the TCO-tetrazine ligation reaction? A1: The TCO-tetrazine ligation is a bioorthogonal reaction based on the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. It occurs between an electron-deficient tetrazine and a strained, electron-rich dienophile like trans-cyclooctene (B1233481) (TCO).[1] This reaction is known for being exceptionally fast, highly selective, and catalyst-free, which makes it ideal for applications in complex biological systems.[2][3][4] The only byproduct is typically nitrogen gas.[1][3]
Q2: How does temperature generally affect the TCO-tetrazine reaction rate? A2: Like most chemical reactions, increasing the temperature generally increases the rate of the TCO-tetrazine ligation.[1][5] This is because reactant molecules have more kinetic energy, leading to more frequent and energetic collisions, which increases the likelihood of overcoming the activation energy barrier.[5][6] For many reactions at room temperature, a 10°C increase can roughly double the reaction rate.[5]
Q3: What is the typical temperature range for this reaction? A3: TCO-tetrazine ligations are versatile and can be performed across a range of temperatures. Common temperatures include:
-
4°C: Used for long-term incubations (e.g., overnight) with sensitive biomolecules, although the reaction will be slower.[2][7]
-
Room Temperature (20-25°C): A standard starting point, as many TCO-tetrazine pairs react efficiently within 30-60 minutes.[2][3][8]
-
37°C or 40°C: Often used in biological applications (e.g., live-cell labeling) and to accelerate reactions with slower kinetics.[1][2][8]
Q4: Are there risks associated with increasing the reaction temperature? A4: Yes. While higher temperatures can accelerate the reaction, they also pose risks. The primary concerns are the degradation of thermally sensitive biomolecules (e.g., proteins, antibodies) being conjugated and the potential instability of certain tetrazine or TCO derivatives.[1] It is crucial to balance the need for faster kinetics with the thermal stability of all components in the reaction.
Q5: Besides temperature, what are the other key factors influencing the reaction rate? A5: The kinetics are primarily influenced by three other factors:
-
Reactant Choice: The specific structures of the tetrazine and TCO are the most critical factor. Highly strained TCO derivatives and tetrazines with electron-withdrawing groups react fastest.[1][9][10]
-
Solvent: Reactions are often significantly faster in aqueous solutions (e.g., PBS) compared to many organic solvents due to the stabilization of the transition state.[1]
Troubleshooting Guide
Problem: My reaction is slow or appears incomplete.
| Possible Cause | Question to Ask | Recommended Solution |
| Suboptimal Temperature | Is the reaction being performed at room temperature or below? | Incrementally increase the temperature (e.g., from room temperature to 37°C).[1] Monitor the reaction to ensure the stability of your biomolecules at the higher temperature. For very slow pairs, a longer incubation time may be necessary.[2] |
| Reactant Instability | Are the TCO or tetrazine reagents old or have they been stored improperly in aqueous buffers? | Prepare fresh reagent solutions immediately before use.[1] Confirm the purity and integrity of your starting materials via methods like LC-MS or NMR. |
| Incorrect Stoichiometry | What is the molar ratio of TCO to tetrazine? | An incorrect ratio can lead to an incomplete reaction. Empirically optimize the molar ratio; a slight excess (e.g., 1.05 to 1.5-fold) of the tetrazine reagent is often beneficial.[2] |
| Poor Solvent Choice | Is the reaction being run in a non-polar organic solvent? | If compatible with your molecules, switch to an aqueous buffer like PBS. Polar, hydrogen-bonding solvents can accelerate the reaction by orders of magnitude.[1] |
Problem: I am observing low yields or unexpected side products.
| Possible Cause | Question to Ask | Recommended Solution |
| Component Degradation | Is the reaction temperature too high for my biomolecule or click handle? | Reduce the reaction temperature and increase the incubation time accordingly. Check the thermal stability of your specific tetrazine and TCO derivatives, as some are more labile.[1] Methyl-substituted tetrazines, for example, are often more stable than hydrogen-substituted ones in biological media.[11] |
| Tetrazine Instability | Is the tetrazine derivative known to be unstable in aqueous media or in the presence of nucleophiles (e.g., thiols)? | Some tetrazines can degrade before reacting.[1] Consider using a more stable derivative. If thiols are present, their effect on TCO stability should also be considered, as they can promote isomerization to the less reactive cis-isomer.[9] |
| Protein Aggregation | Is the labeled protein precipitating out of solution? | High protein concentrations or the addition of hydrophobic click handles can cause aggregation.[2] Perform the reaction at a lower protein concentration (e.g., 1-5 mg/mL) and consider using TCO/tetrazine reagents with hydrophilic PEG spacers to improve solubility.[2] |
Quantitative Data on Reaction Kinetics
The second-order rate constant (k₂) is a direct measure of reaction speed. The table below summarizes representative k₂ values, illustrating the impact of reactants and conditions. Note that higher temperatures generally lead to higher rate constants.
| Reactants | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine + TCO | Methanol/Water (9:1) | 25 | ~2,000 | [2] |
| TCO-PEG₄ + Various tetrazines | DPBS | 37 | 1,100 - 73,000 | [2] |
| TCO-antibody conjugate + [¹¹¹In]In-labeled-Tz | PBS | 37 | ~13,000 | [9] |
| d-TCO + water-soluble 3,6-dipyridyl-s-tetrazine | Water | 25 | ~366,000 | [12] |
| General TCO + H-substituted tetrazines | Aqueous Media | N/A | up to 30,000 | [2] |
| General TCO + Methyl-substituted tetrazines | Aqueous Media | N/A | ~1,000 | [2] |
Experimental Protocols
General Protocol for TCO-Tetrazine Protein Conjugation with Temperature Optimization
This protocol provides a general workflow for conjugating a TCO-modified protein to a tetrazine-modified molecule.
1. Reagent Preparation:
-
Prepare a stock solution of the TCO-modified protein (e.g., 1-5 mg/mL) in a suitable amine-free buffer (e.g., PBS, pH 7.4).[1][2]
-
Prepare a stock solution of the tetrazine-modified molecule. If it is first dissolved in an organic solvent like DMSO, ensure the final concentration in the reaction mixture is minimal (<5%) to avoid impacting reaction kinetics.[1]
2. Reaction Setup:
-
In a microcentrifuge tube, combine the TCO-modified protein and the tetrazine-modified molecule. A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent relative to the TCO-protein.[2]
-
Gently mix the components.
3. Incubation and Temperature Control:
-
Starting Point (Room Temperature): Incubate the reaction mixture at room temperature (20-25°C) for 30-60 minutes.[2]
-
Accelerated Reaction (Elevated Temperature): To increase the rate, place the reaction tube in an incubator or water bath set to 37°C for 30-60 minutes.[1][2]
-
Sensitive Substrates (Low Temperature): For thermally sensitive molecules, incubate the reaction at 4°C for 2 hours to overnight.[2]
4. Reaction Monitoring (Optional):
-
The reaction can be monitored by the disappearance of the tetrazine's characteristic color and its absorbance peak (typically between 510-550 nm) using a spectrophotometer.[3]
5. Purification:
-
Once the reaction is complete, purify the resulting conjugate to remove unreacted reagents. This is commonly done using a spin desalting column or size-exclusion chromatography (SEC).[1][2]
6. Storage:
-
Store the purified conjugate at 4°C or as recommended for the specific protein.[2]
Visualizations
Caption: Troubleshooting workflow for slow TCO-tetrazine ligations.
Caption: Relationship between temperature, reaction rate, and stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. interchim.fr [interchim.fr]
- 9. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 12. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Confirmation of Protein Biotinylation
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for confirming the successful biotinylation of a target protein.
Frequently Asked Questions (FAQs)
Q1: What is protein biotinylation and why is it used?
A1: Protein biotinylation is the process of covalently attaching biotin (B1667282), a small vitamin (Vitamin B7), to a protein of interest.[1] This process is widely used in life sciences research for several applications, including:
-
Protein purification: The strong and specific interaction between biotin and streptavidin (or avidin) allows for the efficient isolation of biotinylated proteins from complex mixtures.[2]
-
Detection and labeling: Biotinylated proteins can be easily detected in various assays like Western blotting, ELISA, and flow cytometry using streptavidin or avidin (B1170675) conjugated to enzymes or fluorescent dyes.[1][2]
-
Immobilization: Biotinylated proteins can be attached to streptavidin-coated surfaces for applications such as surface plasmon resonance (SPR) or microarray analysis.[1][3]
Q2: What are the common methods to confirm successful biotinylation?
A2: Several methods can be used to confirm that your target protein has been successfully biotinylated. These methods can be broadly categorized as qualitative or quantitative:
-
Qualitative Methods:
-
Western Blotting: Detects the presence of biotin on the protein after separation by size.[1][4]
-
Dot Blot: A rapid method to check for the presence of biotin without protein separation.[5][6]
-
Streptavidin Gel-Shift Assay: Observes a size shift of the protein on a gel after binding to streptavidin.[7][8]
-
-
Quantitative Methods:
Q3: How do I choose the best method to confirm biotinylation?
A3: The choice of method depends on your specific experimental needs:
-
For a quick, qualitative check, a Dot Blot is a good starting point.[6]
-
To confirm biotinylation of a specific protein in a mixture and verify its size, Western Blotting is recommended.[1]
-
If you need to quantify the degree of biotinylation, the HABA assay is a common and accessible method.[11]
-
For highly accurate and detailed analysis, including identifying the specific sites of biotinylation, Mass Spectrometry is the gold standard.[12][13]
-
The Streptavidin Gel-Shift Assay is a simple, visual method to confirm the interaction between the biotinylated protein and streptavidin.[7]
Troubleshooting Guide
Issue 1: No signal or very weak signal in Western Blot/Dot Blot.
| Possible Cause | Troubleshooting Steps |
| Inefficient Biotinylation | - Optimize the biotinylation reaction conditions (e.g., pH, temperature, incubation time).[4] - Ensure the biotinylation reagent is not expired or degraded. - Verify the protein concentration before starting the biotinylation reaction. |
| Ineffective Detection | - Use a fresh dilution of streptavidin-HRP conjugate. HRP activity can decrease over time in diluted solutions.[15] - Ensure the blocking buffer does not contain biotin (e.g., milk contains biotin; use BSA instead).[16] - Optimize the concentration of the streptavidin-HRP conjugate.[17] |
| Insufficient Protein Loading | - Increase the amount of protein loaded onto the gel or dotted onto the membrane.[15] |
| Problem with Transfer (Western Blot) | - Confirm successful protein transfer from the gel to the membrane using a reversible stain like Ponceau S. |
Issue 2: High background in Western Blot/Dot Blot.
| Possible Cause | Troubleshooting Steps |
| Incomplete Blocking | - Increase the blocking time (e.g., 1 hour at room temperature or overnight at 4°C).[16] - Increase the concentration of the blocking agent (e.g., use 5% BSA instead of 1%).[16] |
| Non-specific Binding of Streptavidin | - Include a detergent like Tween-20 in your wash buffers and antibody/streptavidin incubation solutions.[16] - Increase the number and duration of wash steps after incubation with the streptavidin-HRP conjugate.[17][18] |
| Excess Streptavidin-HRP | - Titrate the streptavidin-HRP conjugate to determine the optimal dilution with the lowest background.[17] |
| Contaminated Buffers | - Prepare fresh buffers to avoid microbial growth or other contaminants. |
Issue 3: Inconsistent results between biotinylation batches.
| Possible Cause | Troubleshooting Steps |
| Variability in Reaction Conditions | - Standardize all parameters of the biotinylation protocol, including reagent concentrations, volumes, incubation times, and temperatures.[19] |
| Incomplete Removal of Free Biotin | - Ensure complete removal of unreacted biotin after the labeling reaction using methods like dialysis or desalting columns, as this can interfere with downstream applications and quantification.[11][19] |
| Batch-to-batch Variation of Reagents | - If possible, use reagents from the same lot for a series of comparative experiments.[19] |
Experimental Protocols & Data
Method 1: Western Blotting for Biotinylated Protein Detection
This method allows for the specific detection of biotinylated proteins after separation by SDS-PAGE.
Workflow Diagram:
Caption: Workflow for detecting biotinylated proteins via Western Blot.
Protocol:
-
Sample Preparation and SDS-PAGE:
-
Prepare your biotinylated protein samples and non-biotinylated controls in SDS-PAGE loading buffer.
-
Separate the proteins on a polyacrylamide gel suitable for the molecular weight of your target protein.[20]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[20]
-
-
Blocking:
-
Streptavidin-HRP Incubation:
-
Washing:
-
Detection:
Method 2: Streptavidin Gel-Shift Assay
This assay confirms biotinylation by observing a shift in the molecular weight of the protein after incubation with streptavidin.
Workflow Diagram:
Caption: Workflow for the Streptavidin Gel-Shift Assay.
Protocol:
-
Sample Preparation:
-
In separate tubes, prepare your biotinylated protein and a non-biotinylated control.
-
To one aliquot of the biotinylated protein, add streptavidin in a molar excess (e.g., 4:1 molar ratio of streptavidin to protein to ensure saturation).[7]
-
Incubate the mixture at room temperature for 15-30 minutes.[8]
-
-
SDS-PAGE:
-
Add non-reducing SDS-PAGE loading buffer to all samples (biotinylated protein alone, non-biotinylated protein, and the biotinylated protein-streptavidin mixture). Do not boil the samples containing streptavidin as this can disrupt the complex.[8]
-
Run the samples on a polyacrylamide gel.
-
-
Visualization:
-
Stain the gel with a protein stain like Coomassie Brilliant Blue.
-
A successful biotinylation will result in a band shift (a higher molecular weight band) for the sample incubated with streptavidin compared to the biotinylated protein alone.[7]
-
Method 3: HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay
This colorimetric assay allows for the quantification of biotin incorporation.
Workflow Diagram:
Caption: Workflow for the HABA Assay to quantify biotinylation.
Protocol:
-
Preparation:
-
Measurement:
-
In a cuvette or microplate well, add the HABA/Avidin solution and measure the absorbance at 500 nm. This is your initial reading.[11]
-
Add your biotinylated protein sample to the HABA/Avidin solution and mix.[11]
-
Incubate for a short period (as per the kit protocol) to allow the biotin in your sample to displace the HABA from the avidin.
-
Measure the absorbance at 500 nm again. This is your final reading. The absorbance will decrease as HABA is displaced.[9][10]
-
-
Calculation:
-
The change in absorbance is proportional to the amount of biotin in your sample.[21]
-
Calculate the moles of biotin per mole of protein using the formula provided in your assay kit. This typically involves using the molar extinction coefficient of the HABA/avidin complex.
-
Quantitative Data Summary:
| Method | Information Obtained | Typical Range/Values | Notes |
| HABA Assay | Moles of biotin per mole of protein | 2-10 moles of biotin per mole of antibody is a common target range for many applications. | The linear range of the assay is typically between 2-16 µM of biotin.[9][10] |
| Mass Spectrometry | Precise mass shift due to biotinylation; Identification of biotinylated peptides/sites. | The mass of the biotin tag will be added to the mass of the modified peptide. For example, an NHS-biotin modification adds 226.3 Da. | Can distinguish between labeled and unlabeled proteins.[12][13] |
| Streptavidin Gel-Shift | Qualitative confirmation of biotinylation. | A distinct band shift corresponding to the size of streptavidin (approx. 53 kDa) plus the protein of interest. | The efficiency of the shift can give a rough estimate of the biotinylation extent. |
Disclaimer: The protocols provided are intended as general guidelines. Always refer to the specific instructions provided with your reagents and kits for optimal results.
References
- 1. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Biotinylation - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using Biotinylated Proteins to Demonstrate Immunodetection of Antigens via Western Blotting, Dot Blots, and Immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
- 8. Site-specific biotinylation of purified proteins using BirA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. anaspec.com [anaspec.com]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct detection of biotinylated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. fortislife.com [fortislife.com]
- 18. CST | Cell Signaling Technology [cellsignal.com]
- 19. researchgate.net [researchgate.net]
- 20. novopro.cn [novopro.cn]
- 21. Thermo Scientific Pierce Biotin Quantitation Kit 12 Tests | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
Technical Support Center: Minimizing Steric Hindrance in Biotin-Avidin Binding
Welcome to the technical support center for optimizing biotin-avidin interactions. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed protocols, and quantitative data to help researchers, scientists, and drug development professionals overcome challenges related to steric hindrance in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it affect biotin-avidin binding?
Steric hindrance refers to the spatial arrangement of atoms or molecular groups that can impede a chemical reaction or interaction. In the context of biotin-avidin binding, the biotin-binding pocket of avidin (B1170675) or streptavidin is located approximately 9 Å below the protein surface.[1] If a biotin (B1667282) molecule is attached too closely to a large molecule (like an antibody or a solid surface), the bulk of that molecule can physically block the biotin from accessing this deep binding pocket, leading to weak or no signal in detection assays or inefficient capture in purification protocols.[2][3]
Q2: My signal is weak or absent in my biotin-avidin assay. Could steric hindrance be the cause?
Yes, insufficient signal is a common symptom of steric hindrance.[4] If the biotin molecule on your protein or substrate cannot efficiently reach the avidin/streptavidin binding pocket, the overall binding will be reduced.[5] However, other factors can also cause weak signals, including:
-
Inefficient biotinylation: The initial labeling of your molecule of interest may be suboptimal.[4]
-
Inactive reagents: The streptavidin-HRP conjugate or the substrate may have lost activity.[4]
-
Suboptimal concentrations: The concentration of the biotinylated molecule or the detection reagent might be too low.[6]
-
Blocking buffer issues: Using blocking buffers containing endogenous biotin, such as milk, can interfere with the assay.[4]
A systematic troubleshooting approach is recommended to pinpoint the exact cause.[4]
Q3: How can I minimize steric hindrance in my experiment?
The most effective method to minimize steric hindrance is to introduce a "spacer arm" or "linker" between the biotin molecule and the molecule it's attached to.[1][3] These linkers are flexible chains that provide the necessary distance for the biotin to access the avidin binding pocket without being obstructed by the larger carrier molecule.[7][8]
Q4: What types of spacer arms are available, and how do I choose the right one?
There are several types of biotinylation reagents available, distinguished by the length and chemical nature of their spacer arms.
-
Short-Chain Linkers: Reagents like NHS-Biotin have a shorter spacer arm (e.g., 13.5 Å). These are often sufficient for biotinylating small molecules or when the attachment site on a protein is known to be exposed.
-
Long-Chain (LC) Linkers: Reagents like NHS-LC-Biotin or NHS-LC-LC-Biotin incorporate longer alkyl chains (e.g., 22.4 Å to 30.5 Å) to provide greater distance and flexibility.[9][10] These are a common choice for general protein biotinylation to reduce steric hindrance.[1][2]
-
Polyethylene Glycol (PEG) Linkers: Reagents like NHS-PEGn-Biotin use PEG chains of varying lengths as spacers.[7][11] PEG linkers offer two key advantages: they effectively reduce steric hindrance and they increase the hydrophilicity (water solubility) of the biotinylated molecule, which can prevent aggregation.[1][7]
The choice depends on your specific application. For large proteins, surface immobilization, or when experiencing low signal, a long-chain or PEG linker is generally recommended.[12][13]
Q5: Will a longer spacer arm always give a better signal?
Not necessarily. While longer linkers are generally better at overcoming steric hindrance, excessively long linkers can sometimes lead to a slight decrease in binding affinity or other issues.[2][14] For example, very long PEG chains can potentially block adjacent binding sites on a surface or on avidin itself.[12][14] Studies have shown that as the molecular weight of a PEG linker increases significantly (e.g., to 5000 g/mol ), the stoichiometry of binding to avidin can decrease from 4:1 to 1:1, and the equilibrium dissociation constant can increase (indicating lower affinity).[14] It is often a trade-off between minimizing hindrance and maintaining optimal binding kinetics.[15]
Q6: I'm still getting high background noise. What could be the issue?
High background can be caused by several factors unrelated to steric hindrance. If you are using avidin, its high isoelectric point (pI of 10-10.5) and glycosylation can lead to non-specific binding.[1][16] Consider switching to streptavidin, which is non-glycosylated and has a more neutral pI, or to NeutrAvidin, a deglycosylated form of avidin with a neutral pI, to reduce non-specific interactions.[1][16][17] Insufficient washing or using a streptavidin-HRP concentration that is too high can also contribute to high background.[4]
Data Presentation: Impact of Linker on Biotin-Avidin Interaction
The selection of a linker can quantitatively affect the binding kinetics and affinity.
Table 1: Comparison of Biotinylation Reagents and Spacer Arm Lengths
| Biotinylation Reagent | Spacer Arm Length (Å) | Key Characteristics |
| NHS-Biotin | 13.5[9] | Standard, short linker. |
| Sulfo-NHS-LC-Biotin | 22.4[9][18] | Long-chain linker, reduces steric hindrance.[1] |
| NHS-LC-LC-Biotin | 30.5[9] | Extra-long-chain linker for significant hindrance issues. |
| NHS-PEG4-Biotin | 29.1 (approx.) | PEG linker, increases solubility and reduces hindrance.[1] |
| Maleimide-PEG2-Biotin | 29.2 (approx.) | Sulfhydryl-reactive PEG linker.[1] |
Table 2: Effect of PEG Linker Molecular Weight on Avidin Binding
| PEG Molecular Weight ( g/mol ) | Binding Stoichiometry (PEG-Biotin:Avidin) | Equilibrium Dissociation Constant (Kd) |
| 0 (Free Biotin) | 4:1 | ~10-15 M[14] |
| 588 | 4:1[14] | ~10-8 M[14] |
| 3400 | 4:1[14] | ~10-8 M[14] |
| 5000 | 1:1[14] | ~10-8 M[14] |
Note: The increase in Kd for PEGylated biotins indicates a lower binding affinity compared to free biotin, though it remains a strong interaction.
Experimental Protocols
Protocol 1: General Protein Biotinylation using an NHS-Ester Reagent
This protocol describes the labeling of a protein with an amine-reactive N-hydroxysuccinimide (NHS) ester of biotin (e.g., Sulfo-NHS-LC-Biotin).
Materials:
-
Protein to be labeled (1-10 mg/mL)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0
-
Biotinylation Reagent (e.g., Sulfo-NHS-LC-Biotin)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer (e.g., 1M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer (like PBS). Buffers containing primary amines (e.g., Tris or glycine) will compete with the reaction and must be removed via dialysis or a desalting column.[19]
-
Prepare Protein Solution: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.[18]
-
Prepare Biotin Reagent: Immediately before use, warm the vial of NHS-ester biotin reagent to room temperature to prevent condensation.[18][19] Dissolve the reagent in DMSO or DMF to create a 10 mM stock solution.[15] Do not prepare stock solutions for long-term storage as the NHS-ester moiety hydrolyzes quickly.[19]
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotin reagent stock solution to the protein solution.[18][19] The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[18][19]
-
Quench Reaction: Stop the reaction by adding a quenching buffer (e.g., Tris) to a final concentration of 50-100 mM to consume any unreacted NHS-ester.
-
Remove Excess Biotin: Remove unreacted biotin reagent from the biotinylated protein using a desalting column or by dialysis against PBS.[18][19]
-
Storage: Store the purified biotinylated protein under conditions optimal for the non-biotinylated protein.
Visualizations
The Problem of Steric Hindrance
Caption: Steric hindrance (left) vs. successful binding with a long spacer arm (right).
Troubleshooting Workflow for Weak Signal
Caption: A step-by-step workflow for troubleshooting weak signals in biotin-based assays.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Biotin Tagged Chemical Cross-linkers and Their Applications for Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. precisepeg.com [precisepeg.com]
- 8. researchgate.net [researchgate.net]
- 9. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 10. Biotin-LC-LC, 89889-51-0 | BroadPharm [broadpharm.com]
- 11. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
- 12. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]
- 14. Intermolecular interaction of avidin and PEGylated biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 17. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]
- 18. proteochem.com [proteochem.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Stability of Methyltetrazine-SS-PEG4-Biotin in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of Methyltetrazine-SS-PEG4-Biotin in aqueous buffers. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the methyltetrazine group in aqueous solutions?
The methyltetrazine moiety is one of the more stable tetrazines used in bioorthogonal chemistry; however, it is still susceptible to slow degradation in aqueous environments.[1] The stability is influenced by factors such as pH, temperature, and the presence of nucleophiles. Generally, methyltetrazines exhibit greater stability in neutral to slightly acidic conditions.
Q2: How should I store this compound?
For optimal stability, this compound should be stored as a solid at -20°C, protected from light and moisture.[2] Stock solutions should be prepared in anhydrous DMSO and can be stored at -20°C for up to one month or at -80°C for up to six months.[3] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q3: What is the recommended buffer for reactions involving this compound?
Phosphate-buffered saline (PBS) at a pH range of 6.0-9.0 is commonly used for the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with trans-cyclooctene (B1233481) (TCO) containing molecules. Ensure that your buffer components are compatible with your target molecule and do not contain nucleophiles that could degrade the tetrazine.
Q4: Can I pre-mix this compound in my experimental buffer and store it?
This is not recommended. Due to the potential for degradation in aqueous media, especially in complex biological fluids like cell culture medium, it is best to prepare fresh dilutions of this compound in your desired buffer immediately before use.[1]
Q5: What causes the degradation of the methyltetrazine moiety?
The methyltetrazine ring can undergo hydrolysis in aqueous solutions. This degradation can be accelerated by the presence of nucleophiles.[1] In complex media, such as cell culture medium, components like amino acids and reducing agents can contribute to its degradation.[1]
Q6: How can the disulfide bond in this compound be cleaved?
The disulfide (-SS-) bond can be readily cleaved using reducing agents such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[2] This allows for the release of the biotin (B1667282) group from the conjugated molecule.
Troubleshooting Guides
Problem 1: Low or No Signal in Downstream Applications (e.g., Western Blot, ELISA, Imaging)
| Possible Cause | Solution |
| Degradation of this compound | The methyltetrazine moiety is sensitive to moisture and can degrade over time in aqueous buffers. Always prepare fresh solutions of the reagent for each experiment. Minimize the incubation time in aqueous media, especially at elevated temperatures.[1] |
| Suboptimal Molar Ratio of Reactants | Ensure you are using an appropriate molar excess of the this compound relative to the TCO-modified molecule to drive the reaction to completion. A 1.5 to 5-fold molar excess is often a good starting point. |
| Incorrect Reaction Buffer | Verify that the reaction buffer pH is within the optimal range of 6.0-9.0. Avoid buffers containing primary amines if working with NHS esters, or other nucleophiles that could react with the tetrazine. |
| Inefficient Disulfide Bond Cleavage (if applicable) | If release of the biotinylated payload is required, ensure complete cleavage of the disulfide bond by using a sufficient concentration of a reducing agent like DTT (typically 10-50 mM) and optimizing incubation time and temperature.[4] |
Problem 2: High Background or Non-Specific Signal
| Possible Cause | Solution |
| Excess, Unreacted this compound | Insufficient removal of the biotinylation reagent after the labeling reaction can lead to high background. Use a desalting column, dialysis, or size exclusion chromatography to remove excess reagent. |
| Precipitation of the Reagent | This compound has low solubility in aqueous buffers at high concentrations. Always prepare a concentrated stock in anhydrous DMSO and then dilute it into your aqueous reaction buffer. The final DMSO concentration should typically be kept below 10%. |
Stability Data Overview
While specific quantitative stability data for this compound is not extensively published, the following table provides an estimated stability profile based on data for structurally related methyltetrazine compounds in aqueous environments. For critical experiments, it is recommended to perform a stability assessment under your specific conditions using the protocol provided below.
| Condition | Parameter | Expected Stability of Methyltetrazine Moiety | Comments |
| pH | Half-life | Expected to be most stable in neutral and slightly acidic aqueous buffers (pH 6.0-7.5). Stability decreases in basic conditions (pH > 8). | Electron-donating groups, like the methyl group, generally increase the stability of the tetrazine ring. |
| Temperature | Half-life | Stable for extended periods at recommended storage temperatures (-20°C).[3] Stability decreases at elevated temperatures (e.g., 37°C).[5] | For reactions at 37°C, minimize incubation times to reduce degradation. |
| Biological Media | % Remaining | High stability is expected in biological media for typical experimental durations. One study on a similar methyl-phenyl-tetrazine showed >95% of the compound remaining after 12 hours in cell growth medium at 37°C.[5] | The complex nature of biological media can lead to variability. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Aqueous Buffer
This protocol allows for the quantitative assessment of the stability of the methyltetrazine moiety by monitoring its characteristic UV-Vis absorbance.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffers of desired pH (e.g., PBS pH 6.0, 7.4, and Sodium Bicarbonate pH 8.5)
-
UV-transparent 96-well plate or cuvettes
-
UV-Vis spectrophotometer or plate reader
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solutions: Dilute the stock solution to a final concentration of 0.2 mM in the aqueous buffers of interest. Ensure the final DMSO concentration is low (e.g., 1-2%).
-
Incubation: Incubate the working solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
UV-Vis Measurement: At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), measure the absorbance of the methyltetrazine at its λmax (typically around 520-540 nm).
-
Data Analysis: Plot the absorbance versus time for each condition. The degradation can be quantified by the decrease in absorbance over time. The half-life (t₁/₂) can be calculated from the decay curve.
Protocol for Cleavage of the Disulfide Bond with DTT
Materials:
-
This compound labeled molecule
-
Dithiothreitol (DTT)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare DTT Solution: Immediately before use, prepare a 1 M stock solution of DTT in deionized water.
-
Reaction Setup: Dissolve the this compound labeled molecule in the reaction buffer to the desired concentration.
-
Initiate Cleavage: Add the DTT stock solution to the labeled molecule solution to a final concentration of 10-50 mM.
-
Incubation: Incubate the reaction mixture. Common conditions include room temperature for 2 hours or 37°C for 30-60 minutes.[4]
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Factors contributing to the degradation of the methyltetrazine moiety.
References
Technical Support Center: TCO Reagent Stability and Storage
Welcome to the technical support center for trans-cyclooctene (B1233481) (TCO) reagents. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding TCO reagent stability and storage, ensuring the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing TCO reagents?
A1: Proper storage is critical to maintain the reactivity of TCO reagents. For long-term storage, solid TCO derivatives should be stored at -20°C or colder, protected from light and moisture.[1] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis, especially for NHS ester derivatives.[2][3] Some highly reactive, non-crystalline TCO derivatives may require storage in solution at freezer temperatures to prevent deactivation.[4]
Q2: My TCO-tetrazine reaction has a low yield. Could it be a reagent stability issue?
A2: Yes, reagent stability is a primary cause of low reaction yields. The main deactivation pathway for TCO reagents is isomerization to the much less reactive cis-isomer.[5][6] This can occur during storage or under certain experimental conditions.[5] For amine-reactive TCO-NHS esters, hydrolysis of the NHS ester is another common issue, rendering the reagent unable to couple to your protein or molecule of interest.[2][7]
Q3: What factors can cause TCO reagents to degrade or become inactive?
A3: Several factors can lead to the degradation of TCO reagents:
-
Moisture: Particularly for TCO-NHS esters, moisture leads to rapid hydrolysis of the amine-reactive NHS group.[3]
-
Isomerization: The highly strained trans-isomer can convert to the stable cis-isomer. This process can be catalyzed by thiols, copper-containing serum proteins, and exposure to light.[8]
-
Improper Storage Temperature: Storing reagents at temperatures above the recommended -20°C can accelerate degradation and isomerization.[7]
-
Radicals: Isomerization in the presence of thiols is believed to proceed through a radical-based pathway.[5]
Q4: How does the structure of the TCO derivative affect its stability?
A4: The structure of the TCO derivative significantly impacts its balance between reactivity and stability.[8]
-
Conformationally Strained TCOs (s-TCO): These exhibit the fastest reaction kinetics but are more prone to isomerization.[8] For instance, s-TCO conjugated to an antibody showed a half-life of only 0.67 days in vivo due to rapid deactivation to its cis-isomer.[8]
-
Dioxolane-fused TCOs (d-TCO): These derivatives offer a good balance, with excellent reactivity and improved stability.[4] They are often crystalline, bench-stable solids that show greater resilience against thiol-promoted isomerization compared to s-TCO.[4][9]
-
Parent TCOs: Less strained derivatives are more resilient and are often used for applications requiring long-term stability.[5]
Q5: Can I store TCO reagents after they have been dissolved in a solvent?
A5: Stock solutions of TCO reagents should be prepared fresh in an anhydrous water-miscible organic solvent like DMSO or DMF immediately before use.[7] While stock solutions in anhydrous solvents can sometimes be stored for a few days at freezer temperatures, it is generally recommended to discard any unused portion to ensure optimal reactivity in subsequent experiments.[3][7] Storing TCO reagents in aqueous buffers for extended periods is not recommended as their stability can be compromised.[7]
Q6: How can I stabilize my TCO reagent for long-term storage or during experiments?
A6: For highly reactive TCOs prone to degradation, two primary stabilization methods have been developed:
-
Silver(I) Complexation: TCOs can form stable complexes with silver(I) nitrate, which greatly extends their shelf life.[5] These complexes are stable for long-term storage and can be readily dissociated on demand by adding a source of chloride ions, such as NaCl, which is present in high concentrations in most biological buffers.[5]
-
Radical Inhibition: For experiments involving high concentrations of thiols, the addition of a radical inhibitor like Trolox can suppress thiol-promoted isomerization.[5]
Troubleshooting Guide: Low Conjugation Yield
Low or no yield in a TCO-tetrazine ligation is a common problem. Use the table below and the troubleshooting diagram to diagnose and resolve the issue.
| Issue | Potential Cause | Recommended Solution |
| Low or No Labeling with TCO-NHS Ester | Hydrolysis of NHS ester: The reagent was exposed to moisture before or during use.[2] | • Allow the TCO-NHS ester vial to equilibrate to room temperature before opening to prevent condensation.[2] • Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[10] |
| Presence of primary amines in buffer: Buffers like Tris or glycine (B1666218) compete with the target molecule for the NHS ester.[7] | • Perform labeling in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).[10] | |
| Suboptimal pH: The reaction of NHS esters with primary amines is pH-dependent. | • Ensure the labeling reaction is performed in a buffer with a pH between 7 and 9.[7] | |
| Slow or Incomplete TCO-Tetrazine Reaction | TCO Isomerization: The TCO reagent has isomerized to its inactive cis-form due to improper storage or handling.[5] | • Ensure TCO reagents are stored correctly at -20°C, protected from light. • For sensitive applications, consider using more stable derivatives like d-TCO or stabilizing the reagent as a silver(I) complex.[4][5] |
| Steric Hindrance: The TCO or tetrazine moiety is not easily accessible on the biomolecule.[2][6] | • Use a TCO or tetrazine reagent with a longer PEG spacer arm to minimize steric hindrance.[2][7] | |
| Incorrect Stoichiometry: An inappropriate molar ratio of TCO to tetrazine can lead to an incomplete reaction.[10] | • Empirically optimize the molar ratio. A slight molar excess (1.05 to 1.5-fold) of the tetrazine reagent is often recommended.[10] | |
| Hydrophobic Interactions: The hydrophobic TCO moiety may be buried within the interior of a protein, making it inaccessible.[6] | • This has been observed with antibodies. Consider altering the linker chemistry or the placement of the TCO tag if possible. |
Quantitative Data Summary
TCO Reagent Storage and Stability
| Reagent Form | Storage Condition | Key Considerations |
| Solid / Lyophilized | -20°C or colder, in a dry, dark place.[7] | Allow vial to warm to room temperature before opening to prevent condensation.[2] |
| In Anhydrous Solvent (DMSO, DMF) | Prepare fresh before use.[7] | Can be kept for several days at freezer temperatures, but fresh preparation is highly recommended.[3] |
| In Aqueous Buffer | Not recommended for storage. | TCO functional group is stable for weeks at 4°C, pH 7.5, but this is for the conjugated molecule, not the reactive ester.[7] |
| Silver(I) Complex | Room temperature (e.g., 30°C) for several days.[5] | Offers significantly extended shelf life for highly strained TCOs.[5] |
Stability of TCO Derivatives in Experimental Conditions
| TCO Derivative | Condition | Observation |
| s-TCO (strained) | In vivo (conjugated to mAb) | Half-life of 0.67 days; rapidly deactivates into its cis-isomer.[8] |
| 30 mM ethanethiol | Rapidly isomerizes.[8] | |
| d-TCO (dioxolane-fused) | Aqueous solution (room temp) | No decomposition or isomerization observed for up to 14 days.[8] |
| Human serum (room temp) | >97% remained as the trans-isomer after 4 days.[8] | |
| pH 7.4 with thiols | 43% isomerization after 5 hours.[4] |
Visualized Workflows and Concepts
Experimental Protocols
Protocol 1: General Protein Labeling with TCO-NHS Ester
This protocol describes a general procedure for labeling a primary amine-containing protein with a TCO-NHS ester.
-
Buffer Exchange: Ensure your protein (at 1-5 mg/mL) is in an amine-free buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.[10] If the current buffer contains primary amines (e.g., Tris, glycine), perform a buffer exchange using a desalting column.[7]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.[10]
-
Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[7] For protein concentrations below 5 mg/mL, a higher molar excess (up to 50-fold) may be required.[2]
-
Incubation: Incubate the reaction for 1 hour at room temperature or 2 hours on ice.[3][7]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[7] Incubate for 5-15 minutes.[3][7]
-
Purification: Remove excess, unreacted TCO-NHS ester using a desalting column or through dialysis.[10] The TCO-labeled protein is now ready for conjugation.
Protocol 2: TCO-Tetrazine Protein-Protein Conjugation
This protocol outlines the click reaction between a TCO-labeled protein and a tetrazine-labeled protein.
-
Preparation: Prepare the TCO-labeled protein and the tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).[10]
-
Reactant Calculation: Determine the volumes of each protein solution required to achieve the desired molar ratio. A 1.05 to 1.5-fold molar excess of the tetrazine-labeled protein is commonly used to drive the reaction.[10]
-
Conjugation: Mix the calculated volumes of the TCO-labeled protein and the tetrazine-labeled protein.[10]
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.[10] For less concentrated samples, the incubation can be extended or performed at a slightly elevated temperature (e.g., 37°C or 40°C).[10]
-
Purification (Optional): If necessary, purify the final conjugate to remove any unreacted starting material using size-exclusion chromatography.[10]
-
Storage: Store the final conjugate at 4°C until further use.[10]
Protocol 3: Monitoring Reaction Progress by Spectrophotometry
The progress of the TCO-tetrazine reaction can be conveniently monitored by tracking the disappearance of the tetrazine's characteristic color.
-
Measure Absorbance: Tetrazines typically have a distinct absorbance peak in the visible range (around 510-550 nm).[11][12]
-
Initiate Reaction: Mix the TCO and tetrazine components in a cuvette.
-
Monitor Decrease: Track the decrease in absorbance at the characteristic wavelength over time.[11] The disappearance of the color indicates the consumption of the tetrazine and the progress of the ligation.[11]
-
Data Analysis: For kinetic studies, the second-order rate constant (k₂) can be determined by plotting the reciprocal of the tetrazine concentration versus time.[11]
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. benchchem.com [benchchem.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
Technical Support Center: Post-Reaction Purification of Methyltetrazine-SS-PEG4-Biotin
This guide provides researchers, scientists, and drug development professionals with comprehensive protocols and troubleshooting advice for the removal of unreacted Methyltetrazine-SS-PEG4-Biotin following a labeling reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound?
Excess this compound can lead to several issues in downstream applications. It can compete with your biotinylated molecule for binding sites on streptavidin-coated surfaces, leading to reduced signal and inaccurate results in assays like ELISAs, Western blots, and pull-down experiments.[1][2] Furthermore, high concentrations of free biotin (B1667282) can interfere with biotin-streptavidin-based detection systems.[1][2]
Q2: What are the common methods to remove excess this compound?
The most common and effective methods for removing small molecule biotinylation reagents include:
-
Size Exclusion Chromatography (SEC) / Spin Desalting Columns: A rapid method that separates molecules based on size.[1][3][4]
-
Dialysis: A classic technique that involves the diffusion of small molecules across a semi-permeable membrane.[4][5]
-
Affinity Purification: Utilizes the high affinity of biotin for streptavidin or avidin (B1170675) to capture either the biotinylated product or the excess free biotin.
Q3: Which purification method is most suitable for my experiment?
The choice of method depends on factors such as sample volume, protein concentration, urgency, and the required level of purity. The table below provides a comparison to aid in your decision-making.
Comparison of Purification Methods
| Feature | Size Exclusion Chromatography (Spin Desalting Columns) | Dialysis | Affinity Purification (Streptavidin-based) |
| Principle | Separation based on molecular size. | Diffusion across a semi-permeable membrane based on a concentration gradient. | Specific binding of biotin to immobilized streptavidin/avidin. |
| Processing Time | Fast (5–15 minutes).[2][6] | Slow (4 hours to overnight).[7][8][9][10] | Moderate (30-60 minutes incubation).[11] |
| Typical Protein Recovery | High (>90% for proteins >7 kDa).[1][12] | Very high, but potential for sample loss during handling.[3] | Variable, can be high but depends on elution conditions. |
| Efficiency of Biotin Removal | Good (can be >80% in a single run).[3] | Very high, especially with multiple buffer changes.[5] | Excellent for capturing biotinylated molecules, can be adapted to remove free biotin. |
| Sample Volume | 2 µL to 4 mL.[13] | 10 µL to 250 mL.[6] | Flexible, suitable for small to large volumes. |
| Sample Dilution | Minimal.[13] | Can occur.[6] | Elution step can cause dilution. |
| Key Advantage | Speed and ease of use.[2][6] | Thorough removal and buffer exchange.[4] | High specificity. |
Experimental Protocols
Method 1: Size Exclusion Chromatography using a Spin Desalting Column (e.g., Zeba™ Spin Desalting Columns)
This method is ideal for rapid cleanup of small to medium sample volumes.
Materials:
-
Zeba™ Dye and Biotin Removal Spin Column (7K MWCO recommended for most proteins).[14]
-
Collection tubes.
-
Variable-speed centrifuge.
Protocol:
-
Column Preparation:
-
Equilibration (Optional but Recommended):
-
Add your desired exchange buffer to the column.
-
Centrifuge for 2 minutes at 1,000 x g. Discard the flow-through. Repeat this step 2-3 times.
-
-
Sample Application:
-
Place the column in a new, clean collection tube.
-
Slowly apply your sample containing the biotinylated protein and unreacted this compound to the center of the resin bed.
-
-
Elution:
Caption: Workflow for removing unreacted biotin using dialysis.
Method 3: Affinity Purification using Streptavidin Agarose (B213101)
This protocol is designed to capture the biotinylated protein, allowing the unreacted biotin to be washed away.
Materials:
-
Streptavidin agarose resin.
-
Binding/Wash Buffer (e.g., PBS).
-
Elution Buffer (e.g., high concentration of free biotin or a low pH buffer).
-
Spin columns or magnetic beads.
Protocol:
-
Resin Preparation:
-
Wash the streptavidin resin with Binding/Wash Buffer to remove any storage solution.
-
-
Binding:
-
Add your reaction mixture to the prepared resin.
-
Incubate for 30-60 minutes with gentle mixing to allow the biotinylated protein to bind to the streptavidin. [11]3. Washing:
-
Pellet the resin (by centrifugation or using a magnetic stand).
-
Discard the supernatant, which contains the unreacted this compound.
-
Wash the resin multiple times with Binding/Wash Buffer to remove any remaining unbound reagent.
-
-
Elution:
-
Add Elution Buffer to the resin to release the bound biotinylated protein.
-
Collect the eluate containing your purified protein.
-
Workflow for Affinity Purification:
Caption: Workflow for affinity purification of biotinylated proteins.
Troubleshooting Guide
Problem 1: Low recovery of my biotinylated protein after purification.
-
Potential Cause (Spin Column): The molecular weight of your protein is close to or below the molecular weight cut-off (MWCO) of the column.
-
Solution: Ensure you are using a spin column with an appropriate MWCO (e.g., 7K MWCO for proteins >7 kDa). [1][14]* Potential Cause (All Methods): Your protein may be precipitating due to over-biotinylation. [3] * Solution: Optimize the molar ratio of this compound to your protein in the labeling reaction. A lower ratio may be necessary. [3]Consider adding a carrier protein like BSA (if compatible with downstream applications) to prevent non-specific binding and loss. [3]* Potential Cause (Dialysis): Sample loss during handling, especially with small volumes.
-
Solution: Use dialysis devices designed for your specific sample volume to minimize dead volume and surface area for binding.
-
Problem 2: High background or non-specific signal in my downstream assay.
-
Potential Cause: Inefficient removal of unreacted this compound.
-
Solution (Spin Column): Perform a second pass through a new spin column. One pass may only remove around 80% of the free biotin. [3] * Solution (Dialysis): Increase the dialysis time and the number of buffer changes. Ensure the total volume of dialysis buffer is at least 500 times your sample volume. [9][10] * Solution (General): Combine methods for more stringent purification, for example, a spin column followed by dialysis. [11] Problem 3: My protein seems to have lost activity after purification.
-
-
Potential Cause: Harsh elution conditions during affinity purification (e.g., very low pH).
-
Solution: Consider using a competitive elution method with a high concentration of free biotin, which is generally milder. If using a low pH elution buffer, neutralize the sample immediately after collection.
-
-
Potential Cause: Over-biotinylation may have modified critical residues for protein function.
-
Solution: Reduce the molar excess of the biotinylation reagent in your labeling reaction. Perform a titration to find the optimal labeling ratio that preserves protein activity.
-
References
- 1. Small Molecule and Biotin Removal | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Small Molecule and Biotin Removal | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 5. Dialysis Methods for Protein Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Protein Dialysis, Desalting, Concentrators, & Small Molecule Removal | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. Small Molecule and Biotin Removal | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Overview of dialysis, desalting, buffer exchange and protein concentration | Thermo Fisher Scientific - US [thermofisher.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Strategies for Efficient Disulfide Linker Cleavage
Welcome to our technical support center. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the cleavage of disulfide linkers. Here you will find troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and visual workflows to enhance your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My disulfide linker cleavage is inefficient, resulting in a low yield of the released payload. What are the potential causes and how can I improve the efficiency?
A: Inefficient cleavage can stem from several factors, including the choice and concentration of the reducing agent, reaction conditions, and the structural properties of the linker itself.
-
Suboptimal Reducing Agent: The choice between reducing agents like Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) is critical. TCEP is generally more stable, resistant to air oxidation, and effective over a broader pH range (1.5-9.0) compared to DTT, which is most effective at pH > 7.0.[1][2] For intracellular cleavage simulation, Glutathione (GSH) is the physiologically relevant choice.[3][4]
-
Insufficient Concentration: The concentration of the reducing agent must be sufficient to drive the reaction to completion. A significant molar excess of the reducing agent over the disulfide bond is typically required.
-
Inappropriate Reaction Conditions: Factors like temperature, pH, and incubation time significantly impact cleavage efficiency. Optimization of these parameters is crucial. For instance, increasing the temperature can enhance the reduction of sterically hindered disulfide bonds.[5]
-
Steric Hindrance: Linkers with significant steric hindrance around the disulfide bond (e.g., introduced by methyl groups) are designed for greater stability in circulation but require more potent conditions for cleavage.[3][6][]
Troubleshooting Steps:
-
Switch or Optimize the Reducing Agent: If using DTT at a low pH, consider switching to TCEP.[2]
-
Increase Reducing Agent Concentration: Titrate the concentration of your reducing agent (e.g., 10-100 mM for DTT, 5-50 mM for TCEP) to find the optimal excess needed for your specific bioconjugate.[3][8]
-
Adjust Reaction Conditions:
-
pH: Ensure the pH of your buffer is optimal for your chosen reducing agent. Alkaline conditions can promote disulfide scrambling, so a balance is needed.[9]
-
Temperature: Try increasing the incubation temperature (e.g., from room temperature to 37°C or higher) to overcome steric hindrance.[5]
-
Time: Extend the incubation time. Monitor the reaction at various time points to determine the kinetics of cleavage.[3]
-
-
Consider Denaturation: For highly stable or inaccessible disulfide bonds, partial denaturation of the protein may be necessary to expose the linker to the reducing agent.[5]
Q2: How do I choose the most appropriate reducing agent for my experiment?
A: The choice depends on your specific application, the properties of your bioconjugate, and downstream analytical methods.
-
For General Laboratory Analysis:
-
TCEP: Highly recommended for most applications. It is odorless, stable, selective, and does not interfere with subsequent thiol-reactive labeling (e.g., with maleimides) as it is a non-thiol-based reductant.[1][8][10] It is also more effective than DTT at lower pH values.[2][11]
-
DTT: A powerful and cost-effective reducing agent, but it has a strong odor and is less stable in solution.[10] Its thiol groups can interfere with subsequent labeling steps.[8]
-
-
For Simulating Intracellular Release (e.g., in ADCs):
-
For Specific pH Requirements:
-
Acidic to Neutral pH (pH < 7.5): TCEP is the preferred agent as DTT loses its efficacy at lower pH values.[2]
-
Alkaline pH (pH > 7.5): Both DTT and TCEP are effective, but DTT's reducing power is maximal in this range.
-
Below is a decision-making workflow for selecting a reducing agent.
Q3: I am observing premature cleavage of my disulfide linker in plasma stability assays. How can I increase linker stability?
A: Premature cleavage reduces the therapeutic window of bioconjugates like ADCs. Stability is primarily influenced by the chemical structure of the linker.
-
Introduce Steric Hindrance: The most effective strategy is to introduce bulky groups (e.g., methyl or cyclobutyl groups) on the carbon atoms adjacent to the disulfide bond.[6][] This steric hindrance protects the bond from nucleophilic attack by thiols in the bloodstream.[3]
-
Optimize Conjugation Site: The local microenvironment of the conjugation site on the antibody or protein can influence linker stability. Some sites may offer more protection than others.[6]
Quantitative Data Summary
The efficiency and kinetics of disulfide linker cleavage are highly dependent on the reducing agent and reaction conditions. The table below summarizes key quantitative parameters for common reducing agents.
| Reducing Agent | Typical Concentration | Optimal pH Range | Incubation Time | Temperature | Key Characteristics |
| DTT | 10-100 mM[3] | > 7.5[2] | 1-4 hours[3] | 37-56°C[3][5] | High reducing power at alkaline pH; susceptible to air oxidation. |
| TCEP | 5-50 mM[8] | 1.5 - 9.0[1] | < 5 minutes to 1 hour[1][8] | Room Temp - 37°C | Odorless, stable, effective over a wide pH range; does not contain thiols.[10][11] |
| GSH | 1-10 mM[3] | ~7.4[3] | 1-24 hours[3] | 37°C[3] | Physiologically relevant for simulating intracellular release; cleavage is slower.[4] |
Experimental Protocols
Here we provide detailed methodologies for common disulfide cleavage experiments. It is recommended to optimize these protocols for your specific bioconjugate.
Protocol 1: Analytical Cleavage using TCEP
This protocol is intended for the rapid and efficient cleavage of disulfide linkers for analytical purposes, such as payload quantification by LC-MS.
Materials:
-
Bioconjugate solution (e.g., 1 mg/mL in PBS)
-
TCEP hydrochloride (TCEP·HCl)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Optional: Quenching reagent (e.g., N-ethylmaleimide, NEM)
-
LC-MS system for analysis
Procedure:
-
Prepare TCEP Stock Solution: Freshly prepare a 100 mM stock solution of TCEP·HCl in deionized water. Note that TCEP solutions are acidic; adjust the pH if necessary for your application, though TCEP is effective across a wide pH range.[8]
-
Set up the Reaction: In a microcentrifuge tube, add your bioconjugate solution. Add the TCEP stock solution to a final concentration of 10-20 mM.
-
Incubate: Incubate the reaction mixture at room temperature or 37°C. For many linkers, cleavage is complete in less than 30 minutes.[1][11]
-
Quench (Optional): If you need to stop the reaction definitively before analysis, add a molar excess of a thiol-reactive agent like NEM to cap the newly formed free thiols.
-
Analyze: Analyze the reaction mixture using LC-MS, HPLC, or SDS-PAGE to confirm cleavage and quantify the released payload and protein fragments.
Protocol 2: Simulated Intracellular Cleavage using GSH
This protocol assesses the cleavage kinetics of a disulfide linker under conditions mimicking the intracellular reducing environment.
Materials:
-
Bioconjugate solution (e.g., 1 mg/mL in PBS)
-
Reduced Glutathione (GSH)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching solution (e.g., ice-cold acetonitrile)
-
LC-MS system for analysis
Procedure:
-
Prepare GSH Stock Solution: Freshly prepare a 100 mM stock solution of GSH in PBS (pH 7.4).
-
Set up the Reaction: In a microcentrifuge tube, add the bioconjugate solution. Add the GSH stock solution to a final concentration of 5-10 mM to mimic intracellular concentrations.[3]
-
Incubate and Sample: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[3]
-
Quench Samples: Immediately stop the reaction in each aliquot by, for example, adding an equal volume of ice-cold acetonitrile (B52724) or by flash-freezing. This prevents further cleavage during sample processing.[3]
-
Analyze: Analyze the samples from each time point by LC-MS to quantify the remaining intact bioconjugate and the amount of released payload. This data can be used to determine the cleavage kinetics (e.g., the half-life) of the linker.[3]
Visualizing Workflows and Mechanisms
The following diagrams illustrate the key processes involved in disulfide linker cleavage.
References
- 1. Disulfide reduction using TCEP reaction [biosyn.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 5. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 9. rapidnovor.com [rapidnovor.com]
- 10. nbinno.com [nbinno.com]
- 11. broadpharm.com [broadpharm.com]
- 13. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Cleavable Biotinylation Reagents: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the complexities of affinity purification, proteomics, and molecular interactions, the selection of an appropriate biotinylation reagent is a critical determinant of experimental success. Cleavable biotinylation reagents, in particular, offer the significant advantage of allowing the release of biotinylated molecules after capture, thereby facilitating downstream analysis. This guide provides an objective comparison of the performance of different classes of cleavable biotinylation reagents, supported by experimental data, to aid in the selection of the optimal tool for your research needs.
This comprehensive guide delves into the three primary categories of cleavable biotinylation reagents: thiol-cleavable, acid-cleavable, and photocleavable linkers. We will explore their fundamental chemistries, compare their performance based on key experimental metrics, provide detailed protocols for their use, and illustrate their application in common research workflows.
At a Glance: Key Characteristics of Cleavable Biotinylation Reagents
The choice of a cleavable biotinylation reagent hinges on a variety of factors, including the nature of the target molecule, the desired cleavage conditions, and the downstream applications. The following table summarizes the core characteristics of the three main types of cleavable linkers.
| Feature | Thiol-Cleavable (Disulfide) | Acid-Cleavable (e.g., DADPS) | Photocleavable (e.g., PC-Biotin) |
| Cleavage Mechanism | Reduction of a disulfide bond | Acid-catalyzed hydrolysis | Photolysis of a nitrobenzyl group |
| Cleavage Reagents | Dithiothreitol (DTT), TCEP, β-mercaptoethanol | Mild acids (e.g., formic acid, TFA) | UV light (typically 300-365 nm) |
| Cleavage Conditions | Mild, but requires addition of reducing agents | Mild to moderate acidity | Reagent-free, but requires UV irradiation |
| Potential Side Reactions | Reduction of native disulfide bonds in proteins | Potential for acid-catalyzed degradation of sensitive molecules | Photodamage to sensitive biomolecules, generation of reactive byproducts |
| Compatibility | Broadly compatible, but caution with proteins containing essential disulfide bonds | Good for many proteins, but may not be suitable for acid-labile molecules | Ideal for applications where chemical reagents are undesirable, but not for light-sensitive samples |
Performance Comparison: A Deeper Dive into the Data
The performance of a cleavable biotinylation reagent can be assessed by several key metrics, including cleavage efficiency, biotinylation efficiency, and the potential for off-target effects.
Cleavage Efficiency
The ability to efficiently release the captured molecule is the primary advantage of using a cleavable linker. Several studies have compared the cleavage efficiencies of different linkers. One notable study compared five different cleavable biotin (B1667282) probes and found that the acid-cleavable dialkoxydiphenylsilane (DADPS) linker was the most efficiently cleaved under their experimental conditions.[1]
| Reagent Type | Cleavage Condition | Remaining Streptavidin Signal After Cleavage | Reference |
| Photocleavable | Irradiation at 365 nm | < 3% | [2] |
| Diazobenzene (Reduction-cleavable) | 50 mM Na2S2O4 | 23.5 ± 5.7% | [2] |
| Acid-Cleavable (DADPS) | 10% Formic Acid, 0.5 h | < 3% | [2] |
| Disulfide | 2% Mercaptoethanol | < 3% | [2] |
| Acid-Cleavable (alternative) | 95% Trifluoroacetic acid | < 3% | [2] |
It is important to note that cleavage efficiency can be influenced by factors such as steric hindrance around the cleavable bond and the optimization of cleavage conditions.[3] For instance, disulfide linkers can achieve over 98% cleavage under optimized conditions.[3] Similarly, photocleavable linkers can also be highly efficient, with some studies reporting complete photolysis within minutes of UV exposure.[3]
Biotinylation Efficiency
The efficiency of the initial biotinylation reaction is crucial for ensuring a sufficient amount of labeled material for downstream applications. While direct comparative studies quantifying the biotinylation efficiency of all three classes of reagents under identical conditions are limited, the general protocols for amine-reactive NHS-ester based reagents suggest using a 10-20 fold molar excess of the biotinylation reagent over the protein. The efficiency of biotinylation can be influenced by factors such as protein concentration, pH, and the accessibility of reactive groups on the target protein.
Off-Target Effects and Other Considerations
A critical aspect of choosing a cleavable biotinylation reagent is the potential for unintended side effects that could impact the integrity of the target molecule or the interpretation of results.
-
Thiol-Cleavable Reagents: The reducing agents used to cleave disulfide bonds, such as DTT, can also reduce native disulfide bonds within proteins, potentially altering their structure and function.[3] There is also evidence that DTT can interact with protein domains even in the absence of cysteine residues.
-
Acid-Cleavable Reagents: The use of acid for cleavage may not be suitable for proteins or other biomolecules that are sensitive to low pH.
-
Photocleavable Reagents: While offering a reagent-free cleavage method, exposure to UV light can potentially cause photodamage to sensitive biomolecules.[3]
Experimental Protocols
Detailed and optimized protocols are essential for the successful application of cleavable biotinylation reagents. Below are representative protocols for each class of reagent.
Protocol 1: Protein Biotinylation and Cleavage using a Thiol-Cleavable Reagent (NHS-SS-Biotin)
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-SS-Biotin
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., 50 mM DTT or TCEP)
-
Desalting column
Biotinylation Procedure:
-
Equilibrate the NHS-SS-Biotin vial to room temperature before opening.
-
Prepare a 10 mM stock solution of NHS-SS-Biotin in DMSO or DMF immediately before use.
-
Add a 10- to 20-fold molar excess of the NHS-SS-Biotin stock solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Remove excess, non-reacted biotin reagent using a desalting column.
Cleavage Procedure:
-
To the biotinylated protein solution, add the reducing agent to a final concentration of 50 mM.
-
Incubate for 1-2 hours at room temperature or 30 minutes at 37°C to cleave the disulfide bond.
Protocol 2: Protein Biotinylation and Cleavage using an Acid-Cleavable Reagent (DADPS-Biotin)
Materials:
-
Protein solution (in a buffer compatible with the downstream application)
-
DADPS-Biotin-Azide (or other reactive group)
-
Click chemistry reagents (if using an azide/alkyne strategy)
-
Mild acid (e.g., 10% formic acid)
-
Neutralization buffer (e.g., Tris base)
Biotinylation Procedure (example using click chemistry):
-
Perform the click reaction between the alkyne-modified protein and the DADPS-Biotin-Azide according to established protocols.
-
Purify the biotinylated protein to remove excess reagents.
Cleavage Procedure:
-
Incubate the captured biotinylated protein (e.g., on streptavidin beads) with 10% formic acid for 30 minutes at room temperature.[1]
-
Collect the supernatant containing the released protein.
-
Neutralize the eluate with a suitable buffer if necessary for downstream applications.
Protocol 3: Protein Biotinylation and Cleavage using a Photocleavable Reagent (PC-Biotin)
Materials:
-
Protein solution
-
PC-Biotin reagent with a suitable reactive group (e.g., NHS ester)
-
UV lamp (300-365 nm)
-
Desalting column
Biotinylation Procedure:
-
Follow the standard protocol for NHS-ester biotinylation as described for the thiol-cleavable reagent.
Cleavage Procedure:
-
Irradiate the sample containing the captured biotinylated protein with a UV lamp (e.g., 365 nm) for 5-15 minutes. The optimal irradiation time should be determined empirically.
-
Collect the supernatant containing the photoreleased protein.
Visualizing the Applications: Workflows and Pathways
Cleavable biotinylation reagents are instrumental in a variety of experimental workflows. Below are diagrams illustrating two common applications.
Caption: A generalized experimental workflow for affinity purification using cleavable biotinylation reagents.
Proximity labeling techniques, such as BioID and APEX, utilize biotinylation to map protein-protein interactions and subcellular proteomes. Cleavable linkers can be incorporated into these workflows to facilitate the analysis of biotinylated proteins.
Caption: A simplified workflow for proximity labeling experiments incorporating a cleavable biotin substrate.
Cleavable biotinylation reagents are powerful tools for dissecting complex biological processes, such as signaling pathways. For example, they can be used to isolate and identify components of the Epidermal Growth Factor Receptor (EGFR) signaling cascade.
Caption: Investigation of the EGFR signaling pathway using affinity purification with a cleavable biotin reagent to identify interaction partners.
Conclusion
The choice of a cleavable biotinylation reagent is a critical decision that should be guided by the specific requirements of the experiment. Thiol-cleavable reagents are a versatile and widely used option, but researchers must be mindful of the potential for reducing native disulfide bonds. Acid-cleavable reagents, particularly the DADPS linker, offer high cleavage efficiency under mild acidic conditions, making them an excellent choice for many proteomic applications. Photocleavable reagents provide a valuable, reagent-free cleavage method that is ideal for sensitive biological systems where the introduction of additional chemicals is a concern. By carefully considering the comparative data and protocols presented in this guide, researchers can make an informed decision to select the most appropriate cleavable biotinylation reagent to achieve their scientific goals.
References
A Head-to-Head Comparison: The Advantages of Tetrazine Click Chemistry Over Copper-Catalyzed Alternatives
For researchers, scientists, and drug development professionals, the choice of bioconjugation chemistry is critical to the success of their experiments. This guide provides an objective comparison of tetrazine-mediated click chemistry and the more traditional copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), supported by experimental data, to inform the selection of the optimal bioorthogonal tool.
The advent of click chemistry has revolutionized the way biomolecules are labeled and conjugated. Among the various "click" reactions, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been a workhorse. However, the emergence of tetrazine-based bioorthogonal reactions, specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO), offers significant advantages, particularly for applications in living systems.[1] This guide will delve into the key performance differences between these two powerful chemistries.
Key Advantages of Tetrazine Click Chemistry
Tetrazine click chemistry stands out for three primary reasons: its exceptionally fast reaction kinetics, its catalyst-free nature which ensures high biocompatibility, and its remarkable specificity.
-
Unparalleled Reaction Speed: The IEDDA reaction between tetrazines and TCOs boasts second-order rate constants that are orders of magnitude higher than those of CuAAC.[1][2] This rapid ligation allows for efficient labeling and conjugation at very low reactant concentrations, which is crucial when working with sensitive biological samples or in time-critical in vivo imaging applications.[3][4][5]
-
Superior Biocompatibility: The most significant drawback of CuAAC for in vivo and some in vitro applications is the inherent cytotoxicity of the copper catalyst.[5][6][7] Copper ions can induce the formation of reactive oxygen species (ROS), leading to cellular damage, mitochondrial dysfunction, and interference with cellular signaling pathways.[8][9] Tetrazine click chemistry, being catalyst-free, circumvents this issue entirely, making it the superior choice for live-cell imaging and in vivo studies.[1][10]
-
High Specificity and Bioorthogonality: Both tetrazines and TCOs are highly specific reaction partners and do not interact with naturally occurring functional groups found in biological systems.[1][5] This high degree of bioorthogonality ensures clean and specific labeling with minimal off-target reactions.[1]
Quantitative Data Comparison
The following table summarizes the key quantitative differences between tetrazine-TCO ligation and CuAAC.
| Feature | Tetrazine-TCO Ligation | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Second-Order Rate Constant (k₂) | Up to 10⁶ M⁻¹s⁻¹[2][3][11] | 10 - 10⁴ M⁻¹s⁻¹[1][2] |
| Catalyst Requirement | None (Catalyst-free)[1] | Copper(I) salt[8][12][13] |
| Biocompatibility | Excellent[1][3] | Limited in vivo due to copper cytotoxicity[1][5] |
| Reaction Conditions | Aqueous media, physiological pH, room temperature[3][11] | Aqueous media, requires reducing agents and ligands[12] |
| Primary Byproduct | Nitrogen gas (N₂)[3] | None |
| Potential Side Reactions | Minimal | Alkyne homo-coupling, protein and DNA damage from ROS |
Visualizing the Chemistries and Workflows
To better illustrate the differences, the following diagrams depict the reaction mechanisms, a typical experimental workflow for protein labeling, and the cellular impact of copper.
Caption: Reaction mechanisms for Tetrazine-TCO ligation and CuAAC.
Caption: Comparative experimental workflows for protein labeling.
Caption: Signaling pathways affected by copper cytotoxicity.
Experimental Protocols
Below are generalized experimental protocols for protein labeling using both tetrazine-TCO ligation and CuAAC. These should be optimized for specific applications.
Protocol 1: Protein Labeling with Tetrazine-TCO Ligation
This protocol describes the labeling of a tetrazine-functionalized protein with a TCO-containing fluorescent dye.
Materials:
-
Tetrazine-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)
-
TCO-functionalized fluorescent dye, dissolved in DMSO to make a 10 mM stock solution
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography (SEC) column for purification
Methodology:
-
Reagent Preparation: Prepare the tetrazine-functionalized protein solution at a concentration of 1-5 mg/mL in the reaction buffer.[9] Just before use, prepare the 10 mM stock solution of the TCO-dye in DMSO.[3]
-
Reaction Setup: In a microcentrifuge tube, add the tetrazine-protein solution.
-
Initiation: Add a 1.5 to 5-fold molar excess of the TCO-dye stock solution to the protein solution. Mix gently by pipetting or brief vortexing.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[3][9]
-
Purification: Remove unreacted TCO-dye and byproducts by passing the reaction mixture through a desalting or SEC column equilibrated with the desired storage buffer.
-
Characterization: Confirm labeling efficiency using techniques such as UV-Vis spectroscopy or mass spectrometry.
Protocol 2: Protein Labeling with Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the labeling of an alkyne-modified protein with an azide-containing fluorescent dye.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized fluorescent dye, dissolved in DMSO to make a 10 mM stock solution
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared)
-
Size-exclusion chromatography (SEC) column for purification
Methodology:
-
Reagent Preparation: Prepare the alkyne-modified protein solution at a concentration of 1-5 mg/mL.[8] Prepare all stock solutions as listed above. The sodium ascorbate solution should be made fresh.
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-protein solution and the azide-dye stock solution (typically 4-50 fold molar excess).
-
Catalyst Preparation: In a separate tube, pre-mix the CuSO₄ and THPTA ligand solutions.[8]
-
Initiation: Add the CuSO₄/THPTA mixture to the protein/azide solution and mix gently. To initiate the reaction, add the freshly prepared sodium ascorbate solution and mix.[8]
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the labeled protein from the catalyst and excess reagents using an appropriate method such as SEC.
-
Characterization: Analyze the final product to determine the degree of labeling.
Conclusion
For applications requiring high biocompatibility, rapid kinetics, and low reactant concentrations, such as in vivo imaging and live-cell labeling, tetrazine click chemistry offers clear and significant advantages over copper-catalyzed click chemistry.[1] The absence of a cytotoxic catalyst eliminates concerns about cellular toxicity and interference with biological processes.[5] While CuAAC remains a powerful and widely used tool for a variety of applications, particularly in material science and in vitro bioconjugation where biocompatibility is less of a concern, the superior performance of tetrazine-TCO ligation in biological settings makes it an invaluable tool for researchers at the forefront of chemical biology and drug development.
References
- 1. Copper triggers a unique form of cell death | Drug Discovery News [drugdiscoverynews.com]
- 2. mdpi.com [mdpi.com]
- 3. Excessive copper induces the production of reactive oxygen species, which is mediated by phospholipase D, nicotinamide adenine dinucleotide phosphate oxidase and antioxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular mechanisms of copper neurotoxicity in human, differentiated neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mechanisms Underlying the Cytotoxic Effects of Copper Via Differentiated Embryonic Chondrocyte Gene 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper(II) generates ROS and RNS, impairs antioxidant system and damages membrane and DNA in human blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Copper signaling in the brain and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper as a key regulator of cell signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. Copper signalling: causes and consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Tetrazine Derivatives: Balancing Reactivity and Stability for Bioorthogonal Applications
For researchers, scientists, and drug development professionals, the selection of the appropriate tetrazine derivative is a critical decision in the design of bioorthogonal experiments. The inherent trade-off between the reaction kinetics and the stability of these compounds in physiological media necessitates a careful comparison. This guide provides an objective overview of the performance of various tetrazine derivatives, supported by experimental data and detailed methodologies, to aid in this selection process.
The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained dienophile, most notably a trans-cyclooctene (B1233481) (TCO), is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction rates without the need for a catalyst.[1][2] This "click chemistry" has paved the way for advancements in in-cell imaging, pre-targeted drug delivery, and diagnostics.[1][3] However, the reactivity of the tetrazine ring is intrinsically linked to its stability; highly reactive tetrazines often exhibit limited stability in aqueous environments, a crucial consideration for in vivo applications.[4][5]
Performance Comparison of Substituted 1,2,4,5-Tetrazine Derivatives
The reactivity of 1,2,4,5-tetrazines in the iEDDA reaction is profoundly influenced by the electronic properties of the substituents at the 3 and 6 positions. Generally, electron-withdrawing groups enhance the rate of cycloaddition with dienophiles but can also render the tetrazine more susceptible to degradation by nucleophiles present in biological milieu.[6][7] Conversely, electron-donating groups tend to increase stability at the cost of slower reaction kinetics.[6]
Recent studies have revealed that this reactivity-stability trade-off is not absolute. Intramolecular repulsive interactions between adjacent nitrogen atoms in certain substituted tetrazines, such as 2-pyridyl-substituted tetrazines, can distort the tetrazine ring, increasing its reactivity without a proportional decrease in stability.[4][5] This discovery has opened new avenues for the rational design of tetrazine probes that are both highly reactive and sufficiently stable for in vivo applications.
Below is a summary of the second-order rate constants (k₂) for the reaction of various tetrazine derivatives with trans-cyclooctene (TCO) derivatives, along with their stability under physiological conditions where available.
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Stability | Reference(s) |
| Highly Reactive Tetrazines | |||||
| 3,6-di-(pyrimidyl)-s-tetrazine (CN substituted) | TCO | > 100,000 | Not specified | < 0.5 hours (Half-life in Serum) | [8] |
| 3,6-di-(2-pyridyl)-s-tetrazine (2Pyr₂) | TCO-PEG₄ | 69,400 | Full cell growth medium, 37 °C | <1% intact after >10 hours | [5] |
| Highly reactive pyrimidyl-phenyl-Tz | TCO | >39,000 | DPBS, 37°C | Not specified | [9] |
| 3-CN-6-pyridyl-1,2,4,5-tetrazine | TCO | ~33,000 | Not specified | < 1 hour (Half-life in Serum) | [8] |
| 3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine | TCO | 26,000 | PBS, 37°C | Not specified | [9] |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | 2,000 | 9:1 Methanol/Water | Dipyridyl-s-tetrazines are rather unstable, with 60–85% degraded after 12 h in 1:9 DMSO/PBS.[10] | [9][11] |
| Moderately Reactive & Stable Tetrazines | |||||
| 3-(triazolyl)-6-(benzoic acid)-tetrazine (3b) | axial-TCO | 10,332 | PBS, 37 °C | High stability in DMEM containing 10% FBS at 37 °C. | [12] |
| 3,6-bis(dihydropyran)-s-tetrazine (DHP₂) | TCO-PEG₄ | 6,450 | DPBS, 37 °C | >90% intact after >10 hours | [4] |
| 3-methyl-6-(2-pyridyl)-s-tetrazine (Me2Pyr) | TCO-PEG₄ | 5,120 | DPBS, 37 °C | Degrades faster than Me4Pyr despite higher reactivity. | [4] |
| 3-H-6-pyridyl-1,2,4,5-tetrazine | TCO | ~3,000 | Not specified | > 24 hours (Half-life in Serum) | [8] |
| 3-methyl-6-(4-pyridyl)-s-tetrazine (Me4Pyr) | TCO-PEG₄ | 2,740 | DPBS, 37 °C | Shows faster degradation than Me2Pyr. | [4] |
| 3-methyl-6-phenyl-s-tetrazine (MePh) | TCO-PEG₄ | 990 | DPBS, 37 °C | Not specified | [4] |
| Alkyl & Aryl Substituted Tetrazines | |||||
| 3-methyl-6-(phenyl)-tetrazine | TCO-PEG₄ | 463 | PBS, 37°C | Not specified | [9] |
| 3,6-diphenyl-s-tetrazine | trans-cyclooctene | 3,100 | MeOH at 25 °C | Stable | [13] |
| 3,6-dialkyl-s-tetrazine (e.g., dimethyl) | Axial TCO-carbamate | 0.54 | Not specified | Generally more stable than aryl-substituted tetrazines. | [9] |
Note: The data presented are compiled from multiple studies for comparative purposes and may vary depending on the specific experimental conditions (e.g., solvent, temperature, specific TCO derivative).
Experimental Protocols
A fundamental experiment for characterizing new tetrazine derivatives is the determination of their second-order rate constant (k₂) with a given dienophile. This is typically achieved using stopped-flow spectrophotometry.
Protocol: Determination of Second-Order Rate Constant (k₂) using Stopped-Flow Spectrophotometry
1. Materials:
-
Tetrazine derivative of interest
-
trans-cyclooctene (TCO) derivative (e.g., TCO-PEG₄)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4, or Dulbecco's Phosphate-Buffered Saline (DPBS))
-
Organic solvent for stock solutions (e.g., DMSO or DMF)
-
Stopped-flow spectrophotometer
2. Reagent Preparation:
-
Prepare a stock solution of the tetrazine derivative in an appropriate organic solvent (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the TCO derivative in the reaction buffer.
-
Prepare a series of dilutions of the TCO derivative in the reaction buffer at various concentrations (e.g., 5-fold, 10-fold, 20-fold excess relative to the final tetrazine concentration).
3. Experimental Procedure:
-
Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C or 37°C).[6][9]
-
Load one syringe with the tetrazine solution (at a fixed concentration, e.g., 50 µM in reaction buffer with a small percentage of organic solvent).
-
Load the other syringe with one of the TCO solutions.
-
Rapidly mix the two solutions in the instrument's mixing chamber.
-
Monitor the reaction by observing the decrease in the characteristic absorbance of the tetrazine (typically between 510 and 550 nm) over time.[14]
-
Record the absorbance decay curves for each TCO concentration.
4. Data Analysis:
-
Under pseudo-first-order conditions (TCO in excess), the reaction will follow first-order kinetics.
-
Fit the absorbance decay curves to a single exponential decay function to obtain the observed rate constant (k_obs) for each TCO concentration.
-
Plot the k_obs values against the corresponding TCO concentrations.
-
The slope of the resulting linear plot represents the second-order rate constant (k₂).
Visualizing Key Concepts
To better understand the principles governing tetrazine reactivity, the following diagrams illustrate the iEDDA reaction mechanism and the factors influencing the reactivity of tetrazine derivatives.
Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction mechanism.
Caption: Key factors influencing the reactivity and stability of tetrazine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Derivatization based on tetrazine scaffolds: synthesis of tetrazine derivatives and their biomedical applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
A Comparative Kinetic Analysis of Methyltetrazine and Other Tetrazine Derivatives in Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The inverse electron demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles has become a cornerstone of bioorthogonal chemistry, enabling researchers to study biological processes in living systems with remarkable specificity and efficiency.[1] The choice of tetrazine is critical, as its substituents significantly influence both the reaction kinetics and the stability of the molecule in biological environments. This guide provides a detailed comparison of the kinetic performance of Methyltetrazine against other commonly used tetrazine derivatives, supported by experimental data.
Data Presentation: Comparative Kinetic Analysis
The reaction rates of tetrazines are typically quantified by their second-order rate constants (k₂). A higher k₂ value indicates a faster reaction. The following tables summarize the k₂ values for Methyltetrazine and other key tetrazines with two of the most widely used dienophiles: trans-cyclooctene (B1233481) (TCO) and norbornene.
Table 1: Second-Order Rate Constants (k₂) of Various Tetrazines with trans-Cyclooctene (TCO) Derivatives
| Tetrazine Derivative | Substituent(s) | Dienophile | k₂ (M⁻¹s⁻¹) | Solvent | Temperature (°C) |
| Methyltetrazine | -CH₃ | 4a-TCO | ~1,000 - 10,332 | PBS | 37 |
| H-Tetrazine | -H | TCO | up to 30,000 | PBS | 37 |
| Phenyl-Tetrazine | -C₆H₅ | TCO | ~1,000 | PBS | 37 |
| 3,6-diphenyl-s-tetrazine | -C₆H₅, -C₆H₅ | TCO | 19.1 | MeOH | 25 |
| 3,6-di(pyridin-2-yl)-s-tetrazine | -pyridyl, -pyridyl | TCO | 1140 | MeOH | 25 |
Note: The reactivity of tetrazines is highly dependent on the specific dienophile isomer and any modifications to the core TCO structure.
Table 2: Second-Order Rate Constants (k₂) of Various Tetrazines with Norbornene Derivatives
| Tetrazine Derivative | Substituent(s) | Dienophile | k₂ (M⁻¹s⁻¹) | Solvent | Temperature (°C) |
| Methyl pyridyl tetrazine | -CH₃, -pyridyl | Norbornene | Lower than with TCO | 1:1 MeOH/PBS | 20 |
| Phenyl methyl tetrazine | -C₆H₅, -CH₃ | Norbornene | 100-fold lower than with TCO | 1:1 MeOH/PBS | 20 |
| 3,6-diphenyl-1,2,4,5-tetrazine | -C₆H₅, -C₆H₅ | Norbornene | 8.5 x 10⁻³ | MeOH | Ambient |
| 3-(4-fluorophenyl)-6-(pyridin-2-yl)-1,2,4,5-tetrazine | -C₆H₄F, -pyridyl | Norbornene | Lower than with BCN | MeOH | Ambient |
Note: Reactions with norbornene derivatives are generally much slower than with highly strained dienophiles like TCO.[2]
Key Insights from Kinetic Data
The data reveals a clear trend in tetrazine reactivity. Generally, electron-withdrawing groups on the tetrazine ring accelerate the IEDDA reaction, while electron-donating groups slow it down.[3]
-
H-Tetrazine exhibits the fastest kinetics with TCO, making it ideal for applications requiring rapid labeling.[4] However, this high reactivity comes at the cost of lower stability in aqueous environments.
-
Methyltetrazine strikes a balance between reactivity and stability.[5] Its reaction rate with TCO is substantial, and it demonstrates greater stability in biological media compared to H-tetrazine, making it a robust choice for in vivo studies.
-
Phenyl-tetrazine and other more sterically hindered or electron-rich tetrazines generally show slower reaction rates.[3] While this may be a limitation for some applications, their increased stability can be advantageous for long-term experiments.
Experimental Protocols
The determination of second-order rate constants for tetrazine-dienophile reactions is crucial for comparing their performance. A widely used and accurate method is stopped-flow spectrophotometry.
Protocol: Kinetic Analysis using Stopped-Flow Spectrophotometry
This protocol outlines the general steps for measuring the kinetics of the reaction between a tetrazine and a dienophile (e.g., TCO).
1. Reagent Preparation:
- Prepare a stock solution of the tetrazine derivative in an appropriate solvent (e.g., DMSO).
- Prepare a stock solution of the dienophile (e.g., TCO) in the same solvent.
- Dilute the stock solutions to the desired final concentrations in the reaction buffer (e.g., PBS, pH 7.4). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the reaction.
2. Instrumentation Setup:
- Use a stopped-flow spectrophotometer equipped with a UV-Vis detector.
- Set the spectrophotometer to monitor the absorbance decay of the tetrazine at its λmax (typically around 515-540 nm).[6]
- Equilibrate the instrument's syringes and observation cell to the desired reaction temperature (e.g., 37°C).[6]
3. Kinetic Measurement:
- Load the tetrazine and dienophile solutions into separate syringes of the stopped-flow instrument.
- Initiate the reaction by rapidly mixing equal volumes of the two solutions.
- Record the decrease in absorbance of the tetrazine over time. The reaction should be carried out under pseudo-first-order conditions, with the dienophile in large excess (at least 10-fold) over the tetrazine.
- Acquire data for several half-lives of the reaction.
4. Data Analysis:
- Fit the absorbance decay data to a single exponential equation to obtain the observed rate constant (k_obs).
- Plot the k_obs values against the corresponding concentrations of the dienophile.
- The second-order rate constant (k₂) is determined from the slope of this linear plot.
Visualization of Experimental and Logical Workflows
The following diagrams illustrate the experimental workflow for kinetic analysis and a typical application of tetrazine ligation in a pre-targeting strategy.
Caption: Experimental workflow for determining second-order rate constants.
Caption: Workflow of a pre-targeting strategy using tetrazine-TCO ligation.[7][8]
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-Conjugated Brain Shuttle Antibody and Radiolabeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioorthogonal chemistry: implications for pretargeted nuclear (PET/SPECT) imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Substituted Tetrazines in Aqueous Media for Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The stability of 1,2,4,5-tetrazines in aqueous environments is a critical parameter for their successful application in bioorthogonal chemistry, particularly for in vivo imaging and drug delivery. This guide provides an objective comparison of the stability of various substituted tetrazines, supported by experimental data, to aid in the selection of the most appropriate tetrazine for your research needs.
The Stability-Reactivity Trade-Off
A well-established principle in tetrazine chemistry is the inverse correlation between reactivity and stability. Generally, electron-withdrawing substituents on the tetrazine ring increase its reactivity in the inverse electron-demand Diels-Alder (IEDDA) cycloaddition but decrease its stability in aqueous media.[1][2] Conversely, electron-donating groups tend to enhance stability while reducing reaction kinetics.[3] This trade-off is a key consideration in the design of bioorthogonal probes.
Impact of Substituents on Tetrazine Stability
The nature of the substituent on the tetrazine core significantly influences its stability. Here's a summary of key findings:
-
Electron-Donating Groups: Alkyl and other electron-donating groups generally increase the stability of the tetrazine ring.[3]
-
Electron-Withdrawing Groups: Substituents such as pyridyl and pyrimidyl groups are electron-withdrawing and tend to destabilize the tetrazine ring, making it more susceptible to degradation in aqueous solutions.[4][5] For instance, dipyridyl-s-tetrazines and pyrimidyl-substituted tetrazines have been shown to be relatively unstable.[4][5]
-
Hydrogen Substituents: Unsubstituted or hydrogen-substituted tetrazines often present a good balance between stability and reactivity.[3]
-
Hydroxyl-Substituted Tetrazines: These have been found to be more stable in aqueous media compared to pyridyl-substituted tetrazines, making them suitable for applications requiring longer incubation times.[4][5]
-
Vinyl Ether and Dihydropyran Substituents: Tetrazines with these substituents have demonstrated exceptional stability, even when compared to the more reactive pyridyl-substituted tetrazines.[1][2]
Quantitative Comparison of Tetrazine Stability
The following table summarizes the stability of various substituted tetrazines in aqueous buffer (Phosphate-Buffered Saline, PBS, pH 7.4) at 37°C. The data is presented as the percentage of tetrazine remaining after a specified time, providing a direct comparison of their stability under physiologically relevant conditions.
| Tetrazine Substituent | Stability (% remaining) | Time (hours) | Reference |
| Alkyl Substituted | |||
| Methyl-Phenyl (MePh) | >95% | 12 | [2] |
| Pyridyl Substituted | |||
| 2-Pyridyl-Methyl (Me2Pyr) | ~85% | 12 | [2] |
| 3-Pyridyl-Methyl (Me3Pyr) | ~85% | 12 | [2] |
| 4-Pyridyl-Methyl (Me4Pyr) | 30% | 12 | [2] |
| Dipyridyl | 15-40% | 12 | [4][5] |
| Pyrimidyl Substituted | 15-40% | 12 | [4][5] |
| Phenyl Substituted | >75% | 12 | [4][5] |
| Vinyl Ether Substituted | |||
| Methyl-EVE (MeEVE) | High | Not specified | [1][2] |
| Methyl-DHP (MeDHP) | >90% | Not specified | [1][2] |
| DHP2 | >90% | Not specified | [1][2] |
Experimental Protocol for Tetrazine Stability Assay
The stability of tetrazines in aqueous media is typically assessed by monitoring the decrease in their characteristic absorbance over time using UV-Vis spectrophotometry.
Materials:
-
Substituted tetrazine compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fetal Bovine Serum (FBS, optional for serum stability studies)
-
96-well plates or cuvettes
-
UV-Vis spectrophotometer or plate reader capable of measuring absorbance at ~515-540 nm
-
Incubator set to 37°C
Procedure:
-
Preparation of Tetrazine Solution: Prepare a stock solution of the tetrazine derivative in a suitable organic solvent (e.g., DMSO). Dilute the stock solution in PBS (pH 7.4) to a final concentration that gives an initial absorbance reading within the linear range of the spectrophotometer (typically in the low micromolar range).
-
Incubation: Transfer the tetrazine solution to the wells of a 96-well plate or to a cuvette. For serum stability, the tetrazine solution is prepared in a mixture of PBS and FBS.
-
Absorbance Measurement: Immediately measure the initial absorbance of the tetrazine solution at its λmax (typically between 515 nm and 540 nm). This is the time zero (T0) reading.
-
Incubation at Physiological Temperature: Incubate the plate or cuvette at 37°C.
-
Time-Course Monitoring: At regular intervals (e.g., every hour for 12-24 hours), measure the absorbance of the tetrazine solution at the same wavelength.
-
Data Analysis: Calculate the percentage of tetrazine remaining at each time point using the following formula: % Remaining = (Absorbance at time T / Absorbance at T0) * 100
-
Half-Life Calculation (Optional): Plot the percentage of remaining tetrazine against time. The data can be fitted to a first-order decay model to calculate the half-life (t1/2) of the tetrazine under the tested conditions.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the stability of substituted tetrazines in aqueous media.
Caption: Workflow for determining tetrazine stability.
References
- 1. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Cleavable Probe Landscape: A Guide to Disulfide Linker Alternatives
For researchers, scientists, and drug development professionals, the selective release of a probe's payload at its target is paramount. While disulfide linkers have been a workhorse for creating cleavable probes, their susceptibility to premature cleavage in reducing environments necessitates a broader toolkit. This guide provides an objective comparison of key alternatives to disulfide linkers, supported by experimental data, to inform the rational design of next-generation cleavable probes.
The ideal cleavable linker for a chemical probe must strike a delicate balance: it needs to be stable enough to prevent premature release of the payload during circulation and delivery, yet be readily cleaved by a specific trigger at the target site. This targeted release is crucial for maximizing efficacy and minimizing off-target effects. This guide explores three major classes of cleavable linkers that respond to enzymatic activity, changes in pH, or light as alternatives to the traditional disulfide bond.
Performance Comparison of Cleavable Linkers
The choice of a cleavable linker significantly influences the performance of a chemical probe. The following tables summarize quantitative data on the stability and cleavage kinetics of various linker types to facilitate a direct comparison.
| Linker Type | Sub-type | Trigger | Half-life in Human Plasma | Cleavage Conditions | Reference |
| Enzyme-Cleavable | Val-Cit | Cathepsin B | > 230 days | Lysosomal proteases | [1] |
| Val-Ala | Cathepsin B | High stability | Lysosomal proteases | [2] | |
| β-Glucuronide | β-Glucuronidase | Highly Stable | Lysosomal β-glucuronidase | [2][3] | |
| pH-Sensitive | Hydrazone | Acidic pH | ~2 days | pH 4.5-5.0 | [2][4] |
| Photo-Cleavable | o-Nitrobenzyl | UV Light (340-365 nm) | Stable in dark | UV irradiation | [5][6] |
| Linker Type | Sub-type | In Vitro Potency (IC50) | Key Considerations | Reference |
| Enzyme-Cleavable | Val-Cit-MMAE | 14.3 pM (HER2+) | Potent; efficacy depends on protease expression. Less stable in mouse plasma. | [2] |
| Val-Ala-MMAE | Similar to Val-Cit | Comparable to Val-Cit with lower hydrophobicity. | [7] | |
| β-Galactosidase-MMAE | 8.8 pM (HER2+) | Higher potency than Val-Cit ADC in some studies. | [2] | |
| pH-Sensitive | Hydrazone-Doxorubicin | Variable | Generally less potent in direct comparisons with enzyme-sensitive linkers. | [2] |
| Photo-Cleavable | o-Nitrobenzyl | Light-dependent | Precise spatial and temporal control of activation. Limited tissue penetration of light. |
Mechanisms of Cleavage and Cellular Processing
The distinct mechanisms of cleavage for each linker class determine their optimal applications. Understanding these mechanisms, along with the cellular pathways involved in probe uptake and trafficking, is crucial for designing effective cleavable probes.
Cellular Uptake and Trafficking of Antibody-Drug Conjugates (ADCs)
A primary application for cleavable linkers is in antibody-drug conjugates (ADCs). The general pathway for an ADC involves binding to a target antigen on the cell surface, followed by internalization, trafficking to lysosomes, and subsequent cleavage of the linker to release the cytotoxic payload.
Enzyme-Cleavable Linkers
These linkers are designed to be substrates for specific enzymes that are overexpressed in the target tissue or cellular compartment, such as the lysosomes of cancer cells.
Dipeptide Linkers (e.g., Val-Cit): These are cleaved by lysosomal proteases like cathepsin B. The cleavage of the peptide bond often triggers a self-immolative cascade to release the unmodified payload.
References
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photocleavable PC linker [biosyn.com]
- 6. pnas.org [pnas.org]
- 7. Advances in ADC Linker Research | AxisPharm [axispharm.com]
A Researcher's Guide to Validating Protein Labeling: A Comparative Analysis of the HABA Assay and its Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of biotinylation is paramount for the success of downstream applications. This guide provides an objective comparison of the widely used HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay with modern alternatives, supported by experimental data and detailed protocols.
The HABA assay has long been a staple for estimating the molar ratio of biotin (B1667282) to a protein. It is a straightforward colorimetric method based on the displacement of the HABA dye from an avidin-HABA complex by biotin. This displacement leads to a decrease in absorbance at 500 nm, which is proportional to the amount of biotin present in the sample.[1][2][3] While simple and cost-effective, the HABA assay has limitations in sensitivity and can be susceptible to interference.[4][5] This has spurred the development of alternative methods offering enhanced performance.
This guide will delve into a comparative analysis of the HABA assay against three prominent alternatives: a fluorescence-based assay (FluoReporter®), a chromophoric biotin assay (SureLINK™/ChromaLINK®), and mass spectrometry.
Quantitative Performance Comparison
The following table summarizes the key performance metrics of the HABA assay and its alternatives, providing a clear overview for selecting the most appropriate method for your research needs.
| Parameter | HABA Assay | FluoReporter® Assay | SureLINK™/ChromaLINK® Assay | Mass Spectrometry |
| Principle | Colorimetric (Absorbance) | Fluorometric (FRET) | Colorimetric (Direct Absorbance) | Mass-to-charge ratio |
| Sensitivity | Lower (detection limit ~200 pmol)[6] | High (detects 4-80 pmol)[6][7] | High (5- to 10-fold greater than HABA)[8] | Very High (can detect attomole to femtomole levels) |
| Linear Range | Narrow (8- to 16-fold)[8] | Wide | Wide (40-fold)[8] | Wide |
| Sample Consumption | High (~15-60 µg of antibody per replicate)[8] | Low (as little as 600 ng of IgG)[9] | Non-destructive[8] | Low (microgram to nanogram range) |
| Assay Time | ~15-30 minutes | ~10-15 minutes | < 5 minutes (for measurement) | Variable (longer sample prep) |
| Interference | Susceptible to colored compounds and substances that interfere with avidin-biotin binding.[10] | Can be affected by fluorescent compounds. | Less susceptible to interference compared to HABA. | Can be affected by complex sample matrices. |
| Accuracy | Can underestimate biotin incorporation due to steric hindrance.[11][12] | High | High | Very High (provides exact mass and site of labeling) |
| Equipment | Spectrophotometer | Fluorescence microplate reader | Spectrophotometer | Mass spectrometer |
Experimental Protocols
Detailed methodologies for each of the discussed assays are provided below.
HABA Assay Protocol (Cuvette Format)
This protocol is adapted from common laboratory procedures.[1][2]
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (with free biotin removed)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Spectrophotometer and 1 ml cuvettes
Procedure:
-
Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Pipette 900 µl of the HABA/Avidin solution into a 1 ml cuvette.
-
Measure the absorbance at 500 nm (this is your A₅₀₀ HABA/Avidin reading).
-
Add 100 µl of the biotinylated protein sample to the cuvette and mix gently.
-
Incubate for 5 minutes at room temperature.
-
Measure the absorbance at 500 nm again (this is your A₅₀₀ HABA/Avidin/Sample reading).
-
Calculate the moles of biotin per mole of protein using the Beer-Lambert law. The change in absorbance is used to determine the concentration of biotin.[2]
FluoReporter® Biotin Quantitation Assay Protocol
This protocol is a summary of the manufacturer's instructions.[1][10]
Materials:
-
FluoReporter® Biotin Quantitation Assay Kit (containing Biotective™ Green reagent, biocytin (B1667093) standard, and buffers)
-
Biotinylated protein sample (with free biotin removed)
-
Fluorescence microplate reader
-
Black 96-well microplate
Procedure:
-
Prepare a standard curve using the provided biocytin standard (0–80 pmol).
-
Dilute the biotinylated protein sample to fall within the dynamic range of the assay (4–80 pmol).
-
Pipette 50 µl of each standard and sample into the wells of the black 96-well microplate.
-
Add 50 µl of the reconstituted 2X Biotective™ Green reagent to each well.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence at an excitation of ~485 nm and an emission of ~530 nm.
-
Determine the biotin concentration in the sample by comparing its fluorescence to the standard curve.
SureLINK™/ChromaLINK® Chromophoric Biotin Assay Protocol
This protocol is based on the principles of the SureLINK™/ChromaLINK® technology.[8][13][14]
Materials:
-
Protein labeled with SureLINK™/ChromaLINK® biotin
-
Spectrophotometer
Procedure:
-
Following the biotinylation reaction with the SureLINK™/ChromaLINK® reagent, remove the unconjugated chromophoric biotin using a desalting column.[13]
-
Measure the absorbance of the purified biotinylated protein at 280 nm (for protein concentration) and 354 nm (for chromophoric biotin concentration).
-
The molar substitution ratio (moles of biotin per mole of protein) can be calculated directly from these absorbance values using the extinction coefficients of the protein and the chromophore (ε = 29,000 M⁻¹cm⁻¹ at 354 nm for the SureLINK™ chromophore).[8]
Mass Spectrometry Protocol for Biotinylated Protein Analysis
This is a generalized workflow for mass spectrometry-based quantification.[15][16][17]
Materials:
-
Biotinylated protein sample
-
Enzymes for protein digestion (e.g., trypsin)
-
Reagents for reduction and alkylation
-
Mass spectrometer (e.g., MALDI-TOF, ESI-MS)
Procedure:
-
Sample Preparation:
-
For intact mass analysis, the purified biotinylated protein is directly analyzed.
-
For peptide-based analysis, the protein is first denatured, reduced, alkylated, and then digested into smaller peptides using an enzyme like trypsin.
-
-
Mass Analysis:
-
The sample is introduced into the mass spectrometer.
-
The mass-to-charge ratio of the intact protein or the resulting peptides is measured.
-
-
Data Analysis:
-
The number of incorporated biotin molecules is determined by the mass shift between the unlabeled and biotin-labeled protein or peptides.
-
For peptide analysis, the specific sites of biotinylation can also be identified. The DiDBiT (Direct Detection of Biotin-containing Tags) method can significantly improve the detection of biotinylated peptides.[15][17]
-
Experimental Workflow and Logical Relationships
To visualize the experimental process, a diagram illustrating the workflow of the HABA assay is provided below.
Caption: Workflow of the HABA assay for biotin quantification.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. fishersci.ie [fishersci.ie]
- 4. mesoscale.com [mesoscale.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Invitrogen™ FluoReporter™ Biotin Quantitation Assay Kit, for biotinylated proteins | LabMart Limited [labmartgh.com]
- 8. seracare.com [seracare.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. seracare.com [seracare.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Direct detection of biotinylated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison for Mass Spectrometry Validation of Methyltetrazine-SS-PEG4-Biotin Conjugation
For researchers, scientists, and drug development professionals, the precise and verifiable conjugation of biomolecules is paramount. The use of biotinylation reagents in conjunction with mass spectrometry offers a powerful method for the detection, purification, and quantification of labeled proteins and peptides. This guide provides an in-depth comparison of Methyltetrazine-SS-PEG4-Biotin, a bioorthogonal and cleavable biotinylation reagent, with its alternatives, supported by experimental data and detailed protocols for mass spectrometry validation.
This compound is a state-of-the-art reagent that combines the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction with a disulfide-cleavable linker.[1] This allows for the specific labeling of molecules functionalized with a trans-cyclooctene (B1233481) (TCO) group and subsequent release of the biotin (B1667282) tag under mild reducing conditions, a critical feature for downstream mass spectrometry analysis.
Performance Comparison of Biotinylation Reagents
The selection of a biotinylation reagent is a critical step that influences the entire workflow, from conjugation efficiency to the quality of mass spectrometry data. Here, we compare this compound with other commonly used biotinylation reagents.
| Feature | This compound | NHS-Ester-Biotin (e.g., NHS-SS-PEG4-Biotin) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Biotin |
| Reaction Chemistry | Inverse-Electron-Demand Diels-Alder (iEDDA) | Amine-reactive N-hydroxysuccinimide ester | Copper(I)-catalyzed [3+2] cycloaddition |
| Reaction Speed | Very fast (up to 10^6 M⁻¹s⁻¹) | Moderate | Moderate to fast |
| Bioorthogonality | High | Low (reacts with primary amines) | Moderate (copper can be toxic to cells) |
| Specificity | High (TCO-specific) | Low (targets lysines and N-termini) | High (azide/alkyne specific) |
| Cleavability | Disulfide bond (reducible) | Disulfide bond (reducible) or non-cleavable options | Various cleavable and non-cleavable linkers available |
| MS Compatibility | Excellent (cleavage removes bulky biotin) | Good (cleavage improves ionization) | Good (cleavage improves ionization) |
Studies have shown that for proteomic analyses, cleavable biotinylation reagents significantly enhance the identification of labeled peptides. For instance, a comparative study found that a cleavable disulfide-containing reagent (Sulfo-NHS-SS-Biotin) resulted in the identification of a higher percentage of biotinylated peptides (88%) compared to its non-cleavable counterpart (76%).[2] This highlights the advantage of being able to remove the biotin tag, which can suppress ionization and complicate MS/MS spectra.
Experimental Protocols
Detailed methodologies are crucial for the successful validation of biotin conjugation by mass spectrometry. Below are protocols for protein labeling, digestion, and mass spectrometry analysis.
Protocol 1: Labeling of a TCO-Functionalized Antibody with this compound
-
Preparation of the Antibody : Ensure the TCO-functionalized antibody is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
Reagent Preparation : Prepare a 10 mM stock solution of this compound in DMSO.
-
Conjugation Reaction : Add a 5 to 20-fold molar excess of the this compound stock solution to the antibody solution. Incubate for 1-2 hours at room temperature with gentle mixing.
-
Purification : Remove excess, unreacted this compound using a desalting column or dialysis.
Protocol 2: Sample Preparation for Mass Spectrometry
-
Denaturation and Reduction : Denature the biotinylated antibody in a buffer containing 8 M urea (B33335). Reduce disulfide bonds by adding 10 mM dithiothreitol (B142953) (DTT) and incubating for 1 hour at 37°C.
-
Alkylation : Alkylate cysteine residues by adding 55 mM iodoacetamide (B48618) and incubating for 45 minutes in the dark at room temperature.
-
Digestion : Dilute the sample to reduce the urea concentration to below 1.5 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Peptide Cleanup : Acidify the digest with formic acid to a final concentration of 0.1% and desalt the peptides using a C18 solid-phase extraction cartridge.
Protocol 3: LC-MS/MS Analysis
-
Chromatography : Separate the peptides on a C18 reversed-phase column using a gradient of acetonitrile (B52724) in 0.1% formic acid.
-
Mass Spectrometry : Analyze the eluted peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Data Acquisition : Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Data Analysis : Search the acquired MS/MS spectra against the protein sequence database using a search engine like Mascot or Sequest. Include variable modifications for the TCO-tetrazine ligation product on the relevant amino acid residues and for the cleaved tag after reduction.
Mandatory Visualizations
To further clarify the experimental workflows and the underlying chemical principles, the following diagrams are provided.
Caption: Experimental workflow for mass spectrometry validation of this compound conjugation.
Caption: Logical relationship of bioorthogonal labeling, enrichment, and cleavage for MS analysis.
Data Presentation
The successful validation of conjugation is confirmed by the identification of peptides containing the mass modification corresponding to the remnant of the this compound linker after cleavage.
| Parameter | Expected Value | Observed Value |
| Mass of TCO-tetrazine remnant | Calculated based on specific TCO and tetrazine structures | Determined from high-resolution MS1 data |
| Peptide Sequence Coverage | > 70% | Determined from MS/MS data |
| Site of Modification | Predicted based on TCO incorporation | Confirmed by MS/MS fragmentation |
| Conjugation Efficiency | > 90% | Quantified by comparing modified vs. unmodified peptide peak areas |
The use of cleavable biotinylation reagents like this compound offers significant advantages for the mass spectrometry-based analysis of protein conjugates. The ability to remove the biotin tag after enrichment simplifies the resulting mass spectra and improves the confidence of peptide and protein identification. By following the detailed protocols and utilizing the comparative data presented in this guide, researchers can effectively validate their conjugation experiments and obtain high-quality, reliable results.
References
A Head-to-Head Battle: TCO and Other Strained Alkenes for Unparalleled Tetrazine Ligation
For researchers, scientists, and drug development professionals navigating the rapidly evolving landscape of bioorthogonal chemistry, the choice of a reaction partner for tetrazine ligation is a critical decision. This guide provides an objective, data-driven comparison of trans-cyclooctene (B1233481) (TCO) and its derivatives against other strained alkenes, offering insights into their performance for applications ranging from in vivo imaging to targeted drug delivery.
The inverse electron demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene has emerged as a cornerstone of bioorthogonal chemistry due to its exceptional speed and selectivity in complex biological environments.[1] Among the various dienophiles, trans-cyclooctenes (TCOs) have garnered significant attention for their remarkable reactivity.[2] This guide delves into a quantitative comparison of reaction kinetics, stability, and synthetic accessibility of TCOs and other popular strained alkenes like norbornenes and cyclopropenes.
Performance Deep Dive: Reaction Kinetics
The second-order rate constant (k₂) is a direct measure of the reaction speed and a primary consideration for in vivo applications where low concentrations of reactants are often employed. As the data in Table 1 illustrates, conformationally strained TCO derivatives, such as sTCO and d-TCO, exhibit reaction rates that are orders of magnitude faster than other strained alkenes. This ultrafast kinetics allows for rapid labeling and conjugation even at micromolar concentrations.
Table 1: Comparative Second-Order Rate Constants (k₂) for Tetrazine Ligation with Various Strained Alkenes
| Strained Alkene | Tetrazine Derivative | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) | Reference(s) |
| sTCO | 3,6-di-(2-pyridyl)-s-tetrazine | Water | 25 | 3,300,000 | [3] |
| d-TCO | 3,6-di-(2-pyridyl)-s-tetrazine (water soluble) | Water | 25 | 366,000 | [3] |
| a-TCO | 3,6-dipyridyl-s-tetrazinyl succinamic acid | 95:5 PBS:MeOH | 25 | 150,000 | [4] |
| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | 9:1 MeOH/Water | - | 2,000 | [5] |
| Norbornene | 3-(p-benzylamin)-6-methyl-s-tetrazine | PBS (pH 7.4) | 37 | ~1 | [6] |
| Cyclopropene (B1174273) | 3,6-diphenyl-s-tetrazine | - | - | < 0.1 | [7] |
Note: The reactivity of tetrazines is highly dependent on their substituents. The values presented here are for comparison and were obtained with different tetrazine derivatives under various conditions.
Stability in Biological Environments: A Critical Factor
The utility of a strained alkene in bioorthogonal applications is not solely defined by its reactivity but also by its stability in physiological conditions. While high ring strain leads to faster reaction rates, it can also render the alkene more susceptible to degradation or isomerization to a less reactive form.
Table 2: Comparative Stability of Strained Alkenes
| Strained Alkene | Condition | Observation | Reference(s) |
| sTCO | In vivo (mAb conjugate) | Half-life of 0.67 days, deactivates to cis-isomer. | [2] |
| d-TCO | Human Serum (room temp) | >97% remained as trans-isomer after 4 days. | [2] |
| d-TCO | Phosphate-buffered D₂O | No degradation or isomerization observed for up to 14 days. | [2] |
| TCO | In vivo (mAb conjugate) | 25% deactivation in 24 hours in serum. | [2] |
| Norbornene | General | Generally stable in physiological conditions. | [8] |
| Cyclopropene | General | Generally stable in physiological conditions. | [7] |
TCO derivatives, particularly the highly strained sTCO, can undergo isomerization to the less reactive cis-cyclooctene, especially in the presence of thiols.[2] In contrast, d-TCO has been shown to possess improved stability in aqueous solutions and serum, making it a more robust option for in vivo applications requiring longer incubation times.[2] Norbornenes and cyclopropenes are generally more stable but their significantly lower reactivity limits their use in many time-sensitive applications.
Synthetic Accessibility
The ease of synthesis and functionalization of strained alkenes is another important consideration for their practical application. While the synthesis of TCO derivatives often requires multi-step procedures including a photochemical isomerization step, scalable methods have been developed.[2][9] Norbornene and cyclopropene derivatives are often more readily accessible through well-established synthetic routes.
Experimental Protocols
To aid researchers in their evaluation of strained alkenes, detailed protocols for key experiments are provided below.
Protocol 1: Determination of Second-Order Rate Constants using Stopped-Flow Spectrophotometry
This protocol allows for the measurement of rapid reaction kinetics characteristic of TCO-tetrazine ligations.
Materials:
-
Stopped-flow spectrophotometer
-
Syringes for reactant loading
-
Solution of the strained alkene of known concentration in the desired buffer (e.g., PBS, pH 7.4)
-
Solution of the tetrazine derivative of known concentration in the same buffer
-
Data analysis software
Procedure:
-
Prepare stock solutions of the strained alkene and the tetrazine derivative in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions to the desired final concentrations in the reaction buffer. The tetrazine is typically used in excess.
-
Load the strained alkene and tetrazine solutions into separate syringes of the stopped-flow instrument.
-
Rapidly mix the two solutions by injecting them into the observation cell of the spectrophotometer.
-
Monitor the reaction by following the decrease in the characteristic absorbance of the tetrazine (typically around 520-540 nm) over time.
-
Record the absorbance data at short time intervals (milliseconds).
-
Under pseudo-first-order conditions (with the alkene in large excess), the observed rate constant (k_obs) can be determined by fitting the absorbance decay to a single exponential function.
-
The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the strained alkene.
Protocol 2: Assessment of Strained Alkene Stability in Serum using HPLC
This protocol is used to evaluate the stability of a strained alkene in a biologically relevant medium.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column
-
Human or animal serum
-
Solution of the strained alkene of known concentration
-
Quenching solution (e.g., acetonitrile (B52724) with 1% trifluoroacetic acid)
-
Centrifuge
Procedure:
-
Prepare a stock solution of the strained alkene in a suitable solvent.
-
Spike the strained alkene into the serum at a final concentration suitable for HPLC detection.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the serum mixture.
-
Immediately quench the enzymatic activity and precipitate proteins by adding an excess of the cold quenching solution.
-
Vortex the sample and then centrifuge at high speed to pellet the precipitated proteins.
-
Analyze the supernatant by HPLC.
-
Monitor the peak corresponding to the strained alkene at a suitable wavelength.
-
Quantify the amount of the remaining strained alkene at each time point by integrating the peak area and comparing it to a standard curve.
-
Plot the percentage of the remaining strained alkene versus time to determine its stability profile.
Protocol 3: Monitoring Isomerization of trans-Cyclooctenes using ¹H NMR Spectroscopy
This protocol allows for the direct observation of the isomerization of a trans-cyclooctene to its cis-isomer.
Materials:
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
Solution of the trans-cyclooctene of known concentration
-
Internal standard (optional)
Procedure:
-
Dissolve a known amount of the trans-cyclooctene in the deuterated solvent in an NMR tube.
-
Acquire an initial ¹H NMR spectrum to serve as the t=0 reference. Identify the characteristic peaks of the trans-isomer.
-
Incubate the NMR tube under the desired conditions (e.g., at 37°C, with the addition of a thiol).
-
Acquire ¹H NMR spectra at regular time intervals.
-
Monitor the decrease in the intensity of the signals corresponding to the trans-isomer and the appearance of new signals corresponding to the cis-isomer.
-
The ratio of the isomers at each time point can be determined by integrating the respective characteristic peaks.
Visualizing the Chemistry
To better understand the processes described, the following diagrams illustrate the tetrazine ligation reaction, a comparison of the dienophiles, and a typical experimental workflow.
Caption: Mechanism of the inverse electron demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene.
Caption: A comparative overview of commonly used strained alkenes for tetrazine ligation.
Caption: A typical experimental workflow for the comparative evaluation of strained alkenes for tetrazine ligation.
Conclusion
The choice of a strained alkene for tetrazine ligation is a multifaceted decision that requires a careful balance of reactivity, stability, and synthetic accessibility. For applications demanding the utmost speed, such as in vivo imaging with short-lived radiotracers, the exceptionally high reactivity of sTCO may be paramount. However, for applications requiring longer incubation times or greater stability in complex biological milieu, the more robust d-TCO presents a compelling alternative. While norbornenes and cyclopropenes offer superior stability and synthetic ease, their significantly slower reaction kinetics may limit their utility in many bioorthogonal settings. This guide provides the foundational data and experimental framework to empower researchers to make informed decisions in selecting the optimal strained alkene for their specific research needs.
References
- 1. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General, Divergent Platform for Diastereoselective Synthesis of trans-Cyclooctenes with High Reactivity and Favorable Physiochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
Illuminating Live-Cell Dynamics: A Comparative Guide to Methyltetrazine-SS-PEG4-Biotin
For researchers, scientists, and drug development professionals at the forefront of cellular and molecular biology, the ability to visualize and track biological processes within living cells is paramount. Methyltetrazine-SS-PEG4-Biotin has emerged as a powerful tool for live-cell imaging, leveraging the principles of bioorthogonal chemistry. This guide provides an objective comparison of its performance against other common labeling strategies, supported by experimental data, to aid in the selection of the optimal tool for your research needs.
At the heart of this compound's functionality is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a "click chemistry" reaction between a methyltetrazine (MeTz) moiety and a trans-cyclooctene (B1233481) (TCO) group.[1][2] This bioorthogonal reaction is characterized by its exceptional speed and specificity, occurring rapidly within the complex milieu of a living cell without interfering with native biochemical processes.[3] The molecule further incorporates a polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility and minimize steric hindrance, a biotin (B1667282) tag for versatile detection via streptavidin conjugates, and a cleavable disulfide (SS) bond, which allows for the subsequent release of the biotin tag under reducing conditions.[3]
Performance Comparison of Bioorthogonal Labeling Chemistries
The efficacy of a live-cell labeling strategy is determined by several key parameters: the speed of the reaction (kinetics), the degree of specific labeling versus background (signal-to-noise ratio), the percentage of target molecules that are successfully labeled (labeling efficiency), and the impact on cellular health (cell viability). The following tables summarize the performance of the iEDDA reaction utilized by this compound in comparison to other widely used bioorthogonal and conventional labeling methods.
Table 1: Quantitative Comparison of Reaction Kinetics
| Reaction Type | Reagent Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
| iEDDA | Methyltetrazine + TCO | Up to 10⁶ [4] | Extremely fast, catalyst-free, bioorthogonal. [3] |
| SPAAC | Azide + Cyclooctyne (e.g., DBCO) | ~1 | Copper-free, bioorthogonal, but significantly slower than iEDDA. |
| CuAAC | Azide + Terminal Alkyne | 10 - 10⁴ | Requires copper catalyst, which can be toxic to cells. |
| NHS Ester Labeling | NHS Ester + Primary Amine | Variable | Not bioorthogonal; reacts with any accessible primary amine. |
Table 2: Comparative Performance in Live-Cell Imaging
| Feature | Methyltetrazine-TCO (iEDDA) | Azide-Cyclooctyne (SPAAC) | NHS Ester Labeling |
| Signal-to-Noise Ratio | High | Moderate to High | Variable (can have high background) |
| Labeling Efficiency | High | Moderate | Variable (dependent on target accessibility) |
| Cell Viability | High (catalyst-free) | High (catalyst-free) | Generally high, but reagent concentration needs optimization. |
| Specificity | High (bioorthogonal) | High (bioorthogonal) | Low (reacts with all primary amines) |
Experimental Protocols
Detailed methodologies are crucial for the successful application of live-cell imaging reagents. Below are protocols for key experiments related to the use of this compound and its alternatives.
Protocol 1: Two-Step Labeling of Cell Surface Glycans with this compound
This protocol outlines the metabolic incorporation of a TCO-modified sugar into cell surface glycans, followed by labeling with this compound and detection with a fluorescent streptavidin conjugate.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
TCO-modified sugar (e.g., Ac₄ManN-TCO)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor 647)
-
Imaging buffer (e.g., phenol (B47542) red-free medium)
Procedure:
-
Metabolic Labeling:
-
Culture cells in complete medium containing a TCO-modified sugar (e.g., 25-50 µM Ac₄ManN-TCO) for 24-48 hours. This allows for the incorporation of the TCO group into the cell's surface glycans.
-
-
Biotinylation:
-
Wash the cells three times with ice-cold PBS to remove any unincorporated TCO-modified sugar.
-
Prepare a fresh solution of this compound in PBS (e.g., 50-100 µM).
-
Incubate the cells with the this compound solution for 30-60 minutes at 4°C to label the TCO-modified glycans. Performing this step at a low temperature minimizes membrane turnover and internalization.
-
-
Washing:
-
Wash the cells three times with ice-cold PBS to remove excess this compound.
-
-
Fluorescent Detection:
-
Incubate the cells with a fluorescently labeled streptavidin solution (e.g., 1-5 µg/mL in PBS) for 15-30 minutes at 4°C, protected from light.
-
-
Final Wash and Imaging:
-
Wash the cells three times with ice-cold PBS.
-
Replace the PBS with an appropriate imaging buffer.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Protocol 2: General Cell Viability Assay (MTT Assay)
This protocol can be used to assess the cytotoxicity of any labeling reagent.
Materials:
-
Cells treated with the labeling reagent
-
Untreated control cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
DMSO
Procedure:
-
Plate cells in a 96-well plate and treat with varying concentrations of the labeling reagent for the desired duration. Include untreated and vehicle-only controls.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualizing Biological Pathways and Workflows
Diagrams are essential for understanding the complex processes involved in live-cell imaging. The following sections provide Graphviz diagrams to illustrate key experimental workflows and signaling pathways.
Experimental Workflow for Two-Step Live-Cell Labeling
This workflow illustrates the general principle of bioorthogonal labeling, which is applicable to this compound.
Caption: Workflow of two-step bioorthogonal labeling in live cells.
Signaling Pathway: ADC Internalization and Payload Release
This diagram illustrates the process of antibody-drug conjugate (ADC) internalization via clathrin-mediated endocytosis and the subsequent release of the payload in the cytoplasm, a process that can be studied using reagents like this compound.[5]
Caption: Pathway of ADC internalization and payload release.
References
A Comparative Guide to Orthogonal Labeling Strategies Utilizing Methyltetrazine-SS-PEG4-Biotin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Methyltetrazine-SS-PEG4-Biotin with alternative orthogonal labeling strategies. It offers an objective analysis of performance, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
Introduction to Orthogonal Labeling and this compound
Bioorthogonal chemistry has transformed our ability to study biological processes in their native environments. These reactions occur within living systems without interfering with endogenous biochemical processes. Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO).
This compound is a versatile reagent that leverages this rapid and specific chemistry. It comprises three key functional components:
-
Methyltetrazine: The bioorthogonal reactive group that rapidly and specifically reacts with a TCO-modified biomolecule.
-
Biotin (B1667282): A high-affinity tag for streptavidin, enabling robust detection, purification, and enrichment of labeled molecules.
-
SS-PEG4 Linker: A hydrophilic polyethylene (B3416737) glycol (PEG) spacer that enhances solubility and contains a cleavable disulfide bond, allowing for the release of the biotin tag under reducing conditions.[1]
This unique combination of features makes this compound a powerful tool for a variety of applications, including proteomics, drug discovery, and cell surface labeling.
Quantitative Performance Comparison of Bioorthogonal Labeling Chemistries
The choice of a bioorthogonal labeling strategy is often dictated by the kinetics of the reaction. For applications involving low abundance biomolecules or the need for rapid labeling, a higher second-order rate constant (k₂) is desirable. The following table provides a quantitative comparison of the reaction rates for the iEDDA reaction utilized by this compound and other common bioorthogonal chemistries.
| Reaction Type | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| Inverse-Electron-Demand Diels-Alder (iEDDA) | Methyltetrazine + TCO | ~800 - 1000 [2] | Extremely fast, catalyst-free, highly specific. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + DBCO | ~0.6 - 1.0 | Catalyst-free, good biocompatibility. |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | ~1 - 100 | Requires copper catalyst, which can be cytotoxic. |
| Staudinger Ligation | Azide + Phosphine | ~0.002 - 0.01 | Catalyst-free, but slower kinetics. |
Note: Reaction rates can vary depending on the specific derivatives of the reactants, solvent, and temperature.
As the data indicates, the iEDDA reaction between tetrazine and TCO offers significantly faster kinetics compared to other common bioorthogonal reactions, making it the preferred choice for applications where reaction speed is critical.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound and its alternatives.
Protocol 1: Labeling of Cell Surface Glycans with this compound
This protocol describes a two-step method for labeling cell surface glycans, involving metabolic incorporation of a TCO-modified sugar followed by reaction with this compound.[3]
Materials:
-
Cells of interest
-
Cell culture medium
-
TCO-modified monosaccharide (e.g., Ac₄ManNAc-TCO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (stock solution in DMSO)
-
Quenching solution (e.g., TCO-amine)
-
Cell lysis buffer
-
Streptavidin-conjugated beads
Procedure:
-
Metabolic Labeling: Culture cells in media supplemented with a TCO-modified sugar (e.g., 25-50 µM Ac₄ManNAc-TCO) for 24-48 hours to allow for incorporation into cell surface glycans.
-
Cell Preparation: Gently wash the cells three times with ice-cold PBS to remove unincorporated TCO-sugar.
-
Labeling Reaction: Prepare a fresh solution of this compound in PBS (e.g., 50-100 µM). Incubate the cells with the this compound solution for 30-60 minutes at room temperature or 4°C. Performing this step at 4°C can reduce the internalization of the label.
-
Quenching (Optional): To stop the reaction, remove the labeling solution and add a quenching solution containing an excess of a TCO-containing small molecule. Incubate for 10 minutes.
-
Washing: Wash the cells three times with ice-cold PBS to remove unreacted this compound and quenching reagent.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer to extract the labeled glycoproteins.
-
Analysis: The biotinylated glycoproteins can now be detected by western blot using streptavidin-HRP or enriched using streptavidin-conjugated beads for downstream applications such as mass spectrometry.
Protocol 2: Pull-down of Biotinylated Proteins to Identify Interaction Partners
This protocol outlines the procedure for isolating biotinylated proteins and their binding partners using streptavidin-conjugated beads.[4]
Materials:
-
Cell lysate containing biotinylated proteins (from Protocol 1)
-
Streptavidin-conjugated beads (e.g., agarose (B213101) or magnetic)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., sample buffer for SDS-PAGE, or a solution containing a reducing agent like DTT to cleave the disulfide bond)
Procedure:
-
Bead Preparation: Wash the streptavidin beads three times with wash buffer to remove any preservatives.
-
Binding: Add the cell lysate to the washed streptavidin beads and incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the beads.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer. For analysis by SDS-PAGE, boiling the beads in sample buffer is common. To specifically elute the protein complex while leaving the biotin tag on the beads, a reducing agent like DTT can be used to cleave the disulfide bond in the this compound linker.
-
Analysis: The eluted proteins can be analyzed by SDS-PAGE, followed by Coomassie staining, silver staining, or western blotting to identify the biotinylated protein and its interaction partners. For more comprehensive analysis, the eluted proteins can be subjected to mass spectrometry.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Cell Surface Glycan Labeling and Pull-Down
Caption: Workflow for labeling and enrichment of cell surface glycoproteins.
Investigating the EGFR Signaling Pathway
Bioorthogonal labeling with reagents like this compound can be a powerful tool to study signaling pathways. For example, by metabolically labeling a cell line with a TCO-containing amino acid, one can specifically capture and identify proteins involved in the Epidermal Growth Factor Receptor (EGFR) signaling cascade upon stimulation with EGF. This allows for the elucidation of protein-protein interactions and post-translational modifications that are crucial for signal transduction.
Caption: Simplified overview of the EGFR signaling pathway.
Conclusion
This compound, with its superior reaction kinetics and versatile design, stands out as a premier tool for orthogonal labeling in complex biological systems. While other methods like SPAAC and CuAAC have their merits, the iEDDA chemistry employed by methyltetrazine reagents offers unparalleled speed and efficiency, which is often a critical factor for successful labeling experiments. The inclusion of a cleavable linker further enhances its utility, particularly for applications involving the purification and analysis of protein complexes. This guide provides the necessary data and protocols to enable researchers to make an informed decision and effectively implement these powerful bioorthogonal labeling strategies in their work.
References
The Crucial Role of PEG Spacer Length in Biotinylation Efficiency: A Comparative Guide
For researchers, scientists, and drug development professionals, the covalent attachment of biotin (B1667282) to biomolecules—a process known as biotinylation—is a cornerstone technique for a myriad of applications, including immunoassays, affinity purification, and targeted drug delivery. The unparalleled strength of the biotin-streptavidin interaction provides a robust and versatile tool for molecular detection and manipulation. The incorporation of a polyethylene (B3416737) glycol (PEG) spacer between biotin and the target molecule has become a standard practice to enhance the efficiency and reliability of these applications. This guide provides an objective comparison of how different PEG spacer lengths influence biotinylation efficiency, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your research needs.
The primary function of a PEG spacer in biotinylation reagents is to mitigate steric hindrance.[1] When biotin is directly attached to a large biomolecule, the bulky streptavidin or avidin (B1170675) protein may be sterically prevented from efficiently binding to the biotin moiety.[1] A flexible PEG spacer extends the biotin molecule away from the surface of the biomolecule, thereby improving its accessibility for binding.[1][2] Furthermore, the hydrophilic nature of the PEG spacer increases the water solubility of the biotinylated molecule, which can reduce aggregation, a common issue when working with proteins.[2][3]
Comparative Analysis of PEG Spacer Lengths
The choice of PEG spacer length is a critical parameter that can significantly impact the outcome of an experiment. While longer spacers generally provide greater flexibility and reach, there is a trade-off to consider. Excessively long PEG chains can sometimes lead to a slight decrease in the binding affinity between biotin and streptavidin.[2] Therefore, the optimal spacer length is often application-dependent.
Quantitative Data Summary
The following tables summarize the impact of different PEG spacer lengths on key performance parameters in biotinylation.
| Feature | No PEG Spacer | Short PEG Spacer (e.g., PEG4) | Long PEG Spacer (e.g., PEG12) |
| Approximate Spacer Arm Length | ~13.5 Å (LC-Biotin) | ~29.1 Å | ~50 Å |
| Steric Hindrance Reduction | Prone to steric hindrance, especially with bulky proteins.[3] | Effective in reducing steric hindrance for many applications.[4] | Provides extended reach to overcome significant steric barriers.[3] |
| Solubility | Lower solubility of the resulting conjugate.[3] | Increased water solubility, reducing aggregation.[4][5] | High water solubility.[6] |
| Binding Affinity (Kd) | ~10⁻¹⁵ M | Generally maintains high affinity. | A slight decrease in binding affinity may be observed with very long chains.[2][3] |
| Non-specific Binding | Higher potential for non-specific interactions. | PEG spacers can reduce non-specific binding.[7] | Effective at minimizing non-specific binding.[3] |
Note: The data presented in this table is a synthesis of information from multiple sources and is intended for comparative purposes. Actual performance may vary depending on the specific application and experimental conditions.
Experimental Protocols
To objectively compare the performance of different PEG spacer lengths for a specific application, it is crucial to employ a standardized experimental protocol. Below are generalized methodologies for protein biotinylation and the quantification of biotin incorporation.
General Protocol for Protein Biotinylation using Biotin-PEG-NHS Ester
This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on a target protein.
Materials:
-
Protein to be biotinylated (in an amine-free buffer like PBS, pH 7.2-8.0)
-
Biotin-PEGn-NHS Ester (e.g., Biotin-PEG4-NHS, Biotin-PEG8-NHS, Biotin-PEG12-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Desalting column or dialysis cassette for purification
-
Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation: Prepare the protein solution in an amine-free buffer such as PBS. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the biotinylation reaction and should be avoided.[8]
-
Reagent Preparation: Immediately before use, dissolve the Biotin-PEG-NHS ester in DMSO or DMF to a final concentration of 10 mM.[1][8]
-
Biotinylation Reaction: Add a 20-fold molar excess of the dissolved Biotin-PEG-NHS ester solution to the protein solution.[1][8] The final reaction volume should contain no more than 10% DMSO.[1]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[1][8]
-
Quenching: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[1]
-
Purification: Remove excess, unreacted biotin reagent by dialysis against PBS or by using a desalting column. This step is crucial for accurate downstream quantification and applications.[8][9]
Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to determine the degree of biotinylation.[9] The assay is based on the displacement of HABA dye from an avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.[8][9]
Materials:
-
HABA/Avidin Solution
-
Biotinylated protein sample
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a HABA/Avidin solution.
-
Measure the absorbance of the HABA/Avidin solution at 500 nm (A₅₀₀ initial).
-
Add a known volume of the biotinylated protein sample to the HABA/Avidin solution and mix well.
-
Measure the final absorbance at 500 nm (A₅₀₀ final).
-
The decrease in absorbance is proportional to the amount of biotin in the sample. The moles of biotin per mole of protein can be calculated using the Beer-Lambert law and the known molar extinction coefficient of the HABA-avidin complex.
Visualizing the Impact of PEG Spacers
The following diagrams illustrate the fundamental concepts and workflows discussed in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Battle: Non-Cleavable vs. Cleavable Biotinylation for Affinity Purification
In the realm of life sciences and drug discovery, the precise isolation of target proteins is paramount for understanding their function, interactions, and therapeutic potential. Affinity purification, a technique that exploits specific binding interactions, is a cornerstone of this process. Among the various affinity-based methods, biotinylation stands out for its exceptionally strong and specific interaction between biotin (B1667282) and streptavidin. This guide provides an objective comparison of two fundamental approaches to biotinylation for affinity purification: non-cleavable and cleavable strategies. We will delve into their core principles, present comparative experimental data, and provide detailed protocols to assist researchers in selecting the optimal method for their experimental goals.
The Fundamental Divide: A Permanent vs. a Reversible Link
The core difference between non-cleavable and cleavable biotinylation lies in the nature of the chemical linker that connects the biotin molecule to the protein of interest.
Non-cleavable biotinylation employs a stable, permanent bond. This approach is ideal for applications where the continued presence of the biotin tag on the purified protein does not interfere with downstream analyses.
Cleavable biotinylation , in contrast, utilizes a linker containing a labile bond that can be selectively broken under specific chemical or physical conditions. This allows for the removal of the biotin tag after affinity capture, yielding the native, unmodified protein. This feature is particularly advantageous for applications sensitive to the presence of the biotin moiety, such as mass spectrometry or functional assays.[1]
Performance Under the Microscope: A Quantitative Comparison
The choice between non-cleavable and cleavable biotinylation can significantly impact the yield, purity, and downstream utility of the purified protein. The following table summarizes key performance metrics based on comparative studies.
| Performance Metric | Non-Cleavable Biotinylation | Cleavable Biotinylation | Key Considerations |
| Protein/Peptide Identification (Mass Spectrometry) | Lower identification rates due to interference from the biotin tag. | Significantly higher identification rates. For example, studies have shown over 50% more newly synthesized proteins identified with acid-cleavable reagents compared to non-cleavable ones.[1] Another study reported an average of 88% biotinylated peptide identification with a cleavable reagent versus 76% with a non-cleavable one.[1] | The biotin tag can suppress peptide ionization and complicate mass spectra, hindering identification. |
| Protein Recovery | Elution requires harsh, denaturing conditions (e.g., boiling in SDS-PAGE sample buffer, low pH, or high concentrations of free biotin), which can lead to protein denaturation and aggregation.[1] | Elution is achieved under mild conditions by cleaving the linker, resulting in the recovery of the native, functional protein.[1][2] | The strong interaction between biotin and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M) makes non-denaturing elution challenging for non-cleavable tags.[3] |
| Purity | High purity can be achieved due to the stringent washing conditions tolerated by the biotin-streptavidin interaction.[4] | High purity is also achievable with stringent washing prior to cleavage and elution. | Both methods benefit from the robustness of the biotin-streptavidin interaction, allowing for extensive washing to remove non-specific binders. |
| Downstream Functional Assays | The presence of the biotin tag may sterically hinder protein interactions or active sites, potentially affecting functional assay results. | The removal of the biotin tag ensures that the protein is in its native state, minimizing interference in functional assays.[1] | The impact of the biotin tag is protein-dependent and should be empirically determined. |
Visualizing the Workflows
To better understand the practical differences between these two approaches, the following diagrams illustrate the experimental workflows for non-cleavable and cleavable biotinylation-based affinity purification.
Detailed Experimental Protocols
The following are generalized protocols for protein biotinylation and subsequent affinity purification using both non-cleavable and cleavable reagents.
I. Protein Biotinylation (General Protocol)
This initial labeling step is similar for both non-cleavable and cleavable NHS-ester-based biotinylation reagents.
-
Protein Preparation: Dissolve the protein to be labeled at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS) at a pH of 7.2-8.0.[1] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the NHS ester for reaction with the protein.[1]
-
Reagent Preparation: Immediately before use, dissolve the NHS-biotin reagent (either non-cleavable or cleavable) in an anhydrous organic solvent such as DMSO or DMF, and then dilute it into the reaction buffer.[1]
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotin reagent to the protein solution. The optimal molar ratio should be determined empirically for each protein. Incubate the reaction for 30 minutes to 1 hour at room temperature or for 2 hours on ice.[1]
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 50-100 mM.[1]
-
Removal of Excess Biotin: Remove non-reacted biotin using dialysis or a desalting column.
II. Affinity Purification with Non-Cleavable Biotinylation
-
Binding: Incubate the biotinylated protein sample with streptavidin-conjugated agarose (B213101) or magnetic beads for 30-60 minutes at room temperature with gentle mixing.[1]
-
Washing: Wash the beads several times with a suitable buffer (e.g., PBS with a mild detergent) to remove non-specifically bound proteins.[1] Due to the strength of the biotin-streptavidin interaction, very stringent washing conditions, including the use of detergents like SDS and chaotropic agents like urea, can be employed to minimize background.[4]
-
Elution: Elute the biotinylated proteins from the streptavidin beads using harsh, denaturing conditions. Common methods include boiling in SDS-PAGE sample buffer or using buffers with high concentrations of free biotin, low pH, or other denaturing agents.[1] This step often results in the denaturation of the target protein.
III. Affinity Purification with Cleavable Biotinylation
-
Binding: Incubate the biotinylated protein sample with streptavidin-conjugated agarose or magnetic beads for 30-60 minutes at room temperature with gentle mixing.
-
Washing: Perform several washes with a suitable buffer to remove non-specifically bound proteins. As with the non-cleavable method, stringent washing conditions can be applied.
-
Cleavage and Elution: Elute the target protein by cleaving the linker arm of the biotin reagent. The specific conditions depend on the type of cleavable linker used:
-
Disulfide Linkers (e.g., Sulfo-NHS-SS-Biotin): Incubate the beads with a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[5]
-
Acid-Cleavable Linkers (e.g., DADPS-biotin): Incubate the beads in a low pH buffer.[5]
-
Photocleavable Linkers: Expose the beads to UV light at a specific wavelength (typically 340-365 nm).[5][6]
-
-
Collection of Eluate: Collect the supernatant containing the purified, native protein.
Making the Right Choice: Application-Specific Considerations
The decision between non-cleavable and cleavable biotinylation hinges on the specific requirements of the downstream application.
-
For applications where the biotin tag does not interfere with subsequent analysis , such as in certain ELISAs or when the purified protein is to be immobilized, non-cleavable biotinylation offers a robust and straightforward approach.
-
For applications requiring the recovery of native, untagged protein , such as mass spectrometry, functional assays, or structural studies, cleavable biotinylation is the superior choice.[1] The ability to gently elute the protein of interest in its active form is a significant advantage that can lead to more reliable and biologically relevant data.
References
A Head-to-Head Battle of Speed: Comparing the Kinetics of Bioorthogonal Reactions
For researchers, scientists, and drug development professionals navigating the world of bioconjugation, the choice of a bioorthogonal reaction is critical. The speed at which a molecular probe finds and reacts with its target can determine the success of an experiment, particularly in dynamic living systems. This guide provides an objective, data-driven comparison of the kinetics of the most prominent bioorthogonal reactions, offering a clear framework for selecting the optimal tool for your research needs.
At the forefront of bioorthogonal chemistry are three main players: the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, and the Staudinger Ligation.[1] While all are designed to be non-interfering with biological processes, their reaction speeds vary dramatically.[2] This comparison will delve into the quantitative kinetic data, providing a head-to-head analysis of their performance.
Kinetic Rate Constants: A Quantitative Showdown
The efficacy of a bioorthogonal reaction is best quantified by its second-order rate constant (k₂), a measure of how quickly the two reactive partners form a product.[3] A higher k₂ value indicates a faster reaction, a crucial factor when dealing with low concentrations of biomolecules or capturing rapid biological events.[3]
The Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, particularly the ligation between a tetrazine (Tz) and a strained trans-cyclooctene (B1233481) (TCO), stands out for its exceptionally rapid kinetics.[4] This reaction has gained significant traction for applications in live-cell imaging and in vivo studies due to its remarkable speed and catalyst-free nature.[4] In contrast, the Staudinger ligation, one of the foundational bioorthogonal reactions, is notably slower.[1] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a significant improvement in speed over the Staudinger ligation and, being copper-free, provides excellent biocompatibility for in vivo applications.[1][5]
The following table summarizes the reported second-order rate constants for these key bioorthogonal reactions, providing a clear comparison of their kinetic performance.
| Bioorthogonal Reaction | Reactant 1 | Reactant 2 | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| IEDDA Ligation | Tetrazine (Tz) | trans-Cyclooctene (TCO) | Up to 10⁶ - 10⁷[4][6] |
| Tetrazine (Tz) | Bicyclononyne (BCN) | ~1 - 10³[5] | |
| SPAAC | Azide | DIBAC | ~0.1 - 1[2] |
| Azide | BCN | ~0.01 - 0.1[5] | |
| Azide | DBCO | ~0.1 - 1[5] | |
| Staudinger Ligation | Azide | Phosphine | ~10⁻³[7][8] |
Note: The rate constants can vary depending on the specific structures of the reactants, solvent, and temperature.
Visualizing the Workflow for Kinetic Comparison
To systematically evaluate and compare the kinetics of different bioorthogonal reactions, a standardized experimental workflow is essential. The following diagram illustrates the key steps involved in such a comparison.
References
- 1. eurjchem.com [eurjchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of Methyltetrazine-SS-PEG4-Biotin: A Procedural Guide
For researchers and scientists engaged in drug development and other advanced scientific fields, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyltetrazine-SS-PEG4-Biotin, ensuring adherence to safety standards and regulatory compliance.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound and its waste with the appropriate Personal Protective Equipment (PPE). The inherent hazards of this compound, while not fully elucidated in a specific Safety Data Sheet (SDS), can be inferred from its constituent functional groups: the tetrazine ring, the disulfide bond, the PEG linker, and the biotin (B1667282) molecule.
Recommended Personal Protective Equipment:
| Protective Equipment | Specification | Purpose |
| Eye Protection | Safety glasses or goggles | Protects eyes from potential splashes or contact with the chemical in solid or solution form.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents dermal contact with the chemical.[1] |
| Body Protection | Laboratory coat | Provides a protective barrier against accidental spills.[1] |
Always handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
II. Core Principles of Disposal
The primary directive for the disposal of specialized laboratory reagents like this compound is to treat them as hazardous chemical waste .[1] Do not dispose of this chemical, in either solid or liquid form, down the drain or in regular solid waste containers.[1] The rationale for this cautious approach is based on the reactivity of its components:
-
Tetrazine: While relatively stable, tetrazine compounds can undergo reactions and should be managed by a professional waste disposal service.[2][]
-
Disulfide Bond (-SS-): Compounds containing disulfide bonds may require specific treatment, such as oxidation or reduction, to mitigate hazards before final disposal, though direct disposal as hazardous waste is the most common and recommended practice for complex molecules.[4]
-
PEG Linker: Polyethylene glycol (PEG) is generally considered non-hazardous; however, as part of a complex molecule, the entire compound's hazardous potential must be considered.[5]
-
Biotin: The biotin component itself does not present unusual disposal challenges, but it is part of a larger, specialized chemical that must be handled with care.
III. Step-by-Step Disposal Protocol
The following procedure outlines the approved method for the disposal of this compound and materials contaminated with it.
Step 1: Waste Segregation
Proper segregation is the first critical step in safe chemical waste management.
-
Solid Waste: Collect all solid waste, including unused or expired product, and contaminated items such as pipette tips, weighing paper, and gloves, in a designated hazardous waste container.[6]
-
Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof, and chemically compatible hazardous waste container.[7] Do not mix this waste with other waste streams, particularly acids or bases, unless the compatibility is known.[5][8]
Step 2: Container Selection and Labeling
The integrity and clear identification of the waste container are crucial for safety and compliance.
-
Container: Use a container that is in good condition and compatible with the chemical waste. For liquid waste, a screw-cap bottle is recommended.[7] The container must be kept closed except when adding waste.[7]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" .[6][7] The label must also include the full chemical name: "this compound," and an approximate concentration if in solution.[6] Avoid using abbreviations or chemical formulas.[7]
Step 3: Storage of Waste
Proper storage of hazardous waste pending disposal is essential to prevent accidents.
-
Store the sealed and labeled hazardous waste container in a designated, secure area away from general laboratory traffic.[7]
-
This storage area should be well-ventilated and ideally provide secondary containment to capture any potential leaks.[7]
Step 4: Arranging for Final Disposal
The final step is to transfer the waste to a certified professional.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[6][7]
-
Follow all institutional and local regulations for hazardous waste disposal.
IV. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is significant, evacuate the immediate area.
-
Absorb and Collect: For liquid spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or a universal binder.[7][9] For solid spills, carefully sweep up the material, avoiding the creation of dust.[7]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose of Cleanup Materials: Place all contaminated materials (absorbent, gloves, etc.) into the labeled hazardous waste container for disposal according to the procedures outlined above.[7]
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling Methyltetrazine-SS-PEG4-Biotin
Personal Protective Equipment (PPE)
The primary defense against potential exposure is the consistent and correct use of appropriate PPE. The following table summarizes the recommended PPE for handling Methyltetrazine-SS-PEG4-Biotin in a laboratory setting.
| PPE Category | Specific Recommendations | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[1] | Protects eyes from airborne particles and potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1][2] | Prevents direct skin contact with the compound. |
| Body Protection | A fully buttoned laboratory coat.[1] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-certified respirator may be required. | Use if dust is generated and ventilation is inadequate to prevent inhalation.[1] |
| Foot Protection | Closed-toe shoes that cover the entire foot.[1] | Protects feet from spills and falling objects. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound from the moment it is received to its final disposal is critical for minimizing risks and maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage or leaks.
-
Store the compound at -20°C in a tightly sealed container to maintain its stability.[1][3]
-
The storage area should be dry and well-ventilated, away from any incompatible materials.[1]
2. Handling and Preparation:
-
All handling of the compound, especially when in powdered form, should be conducted within a chemical fume hood to control exposure and prevent the generation of dust.[1]
-
Avoid direct contact, inhalation, and exposure to the compound.[4]
-
Use designated and properly calibrated equipment for weighing and reconstitution.
3. Disposal Plan: Proper disposal of this compound and any contaminated materials is crucial for regulatory compliance and the prevention of environmental contamination.
-
Unused Compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.
-
Contaminated Materials: Any items that have come into contact with the compound, such as gloves, pipette tips, and empty containers, should be treated as contaminated waste.[1]
-
Empty Containers: For containers that held acutely hazardous chemicals, it is recommended to triple rinse them with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5][6]
-
Destruction of Disulfides: For small quantities of disulfide-containing compounds, oxidation to a sulfonic acid using sodium hypochlorite (B82951) (bleach) can be a method of destruction. This should be performed by trained personnel in a controlled environment, such as a fume hood, with appropriate PPE.[5][7]
Experimental Workflow and Safety Protocol
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment | Center for Emerging and Re-emerging Infectious Diseases [cerid.uw.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. maxedoutcompounds.com [maxedoutcompounds.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 7. epfl.ch [epfl.ch]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
